molecular formula C64H109N19O24S B612461 LEP(116-130)(mouse)

LEP(116-130)(mouse)

货号: B612461
分子量: 1560.7 g/mol
InChI 键: YEHDWBRMEXDYLT-RDEOYNLOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LEP(116-130)(mouse) is a leptin peptide fragment, which acts as a major regulator for food intake and energy homeostasis.

属性

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H109N19O24S/c1-30(2)22-38(57(100)72-34(13-16-46(67)89)54(97)75-37(10-6-7-19-65)63(106)82-20-8-11-44(82)60(103)74-36(15-18-49(92)93)55(98)77-40(26-85)51(69)94)71-48(91)24-70-53(96)41(27-86)79-62(105)50(32(5)88)81-56(99)35(14-17-47(68)90)73-61(104)45-12-9-21-83(45)64(107)39(23-31(3)4)76-58(101)42(28-87)78-59(102)43(29-108)80-52(95)33(66)25-84/h30-45,50,84-88,108H,6-29,65-66H2,1-5H3,(H2,67,89)(H2,68,90)(H2,69,94)(H,70,96)(H,71,91)(H,72,100)(H,73,104)(H,74,103)(H,75,97)(H,76,101)(H,77,98)(H,78,102)(H,79,105)(H,80,95)(H,81,99)(H,92,93)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHDWBRMEXDYLT-RDEOYNLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H109N19O24S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Mouse LEP(116-130)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the current understanding of the mechanism of action of the mouse leptin fragment, LEP(116-130). This peptide has garnered significant interest for its ability to mimic some of the physiological effects of leptin, the master regulator of energy homeostasis, but through a distinct and not yet fully elucidated pathway. This document provides a comprehensive overview of its in vivo effects, the current hypotheses regarding its signaling pathways, and detailed methodologies for key experiments, serving as a valuable resource for researchers in the fields of metabolism, endocrinology, and drug development.

Core Physiological Effects of LEP(116-130) in Mice

LEP(116-130) has demonstrated significant biological activity in mouse models of obesity and diabetes, particularly in leptin-deficient (ob/ob) and leptin receptor-deficient (db/db) mice. Its primary effects are centered on the regulation of body weight, food intake, and glucose metabolism.

Impact on Body Weight and Food Intake

Intraperitoneal administration of LEP(116-130) has been shown to significantly reduce body weight gain in ob/ob mice.[1][2][3][4] Notably, this effect is most pronounced during the initial phase of treatment.[1][3][4] After 28 days of treatment, mice receiving LEP(116-130) exhibited a net loss in body weight compared to vehicle-treated controls, which gained a significant amount of weight.[1][3][4]

The reduction in body weight is accompanied by a decrease in food intake.[1][3][4] However, the anorexigenic effect appears to have a delayed onset compared to the initial weight loss, suggesting that increased energy expenditure may also play a role.[1]

Table 1: Quantitative Effects of LEP(116-130) on Body Weight in Female ob/ob Mice [1][3][4]

Treatment GroupInitial Body Weight (g, mean)Change in Body Weight after 7 Days (g, mean)% Change in Body Weight after 7 DaysChange in Body Weight after 28 Days (g, mean)% Change in Body Weight after 28 Days
Vehicle Control~56+8.2+14.7%+8.2+14.7%
LEP(116-130) (1 mg/day, i.p.)~61-8.5-13.87%-2.1-3.43%

Table 2: Quantitative Effects of LEP(116-130) on Food Intake in Female ob/ob Mice [1]

Treatment GroupCumulative Food Intake Reduction after 2 Weeks (%)Cumulative Food Intake Reduction after 4 Weeks (%)
Vehicle Control0%0%
LEP(116-130) (1 mg/day, i.p.)17.2%~15%
Glucoregulatory Effects

LEP(116-130) has also been observed to have beneficial effects on glucose homeostasis. Studies have shown that it can significantly reduce blood glucose levels in both ob/ob and db/db mice.[2][5] This finding is particularly noteworthy as it suggests that the peptide can improve glucose metabolism independently of the canonical leptin receptor signaling pathway, which is defective in db/db mice.[2][6]

Table 3: Glucoregulatory and Other In Vivo Effects of LEP(116-130) in Mice

ParameterMouse ModelTreatment DetailsObserved Effect
Blood Glucosedb/db1 mg/day, i.p.Significant reduction
Blood Glucoseob/ob1 mg/day, i.p.Significantly reduces blood glucose levels by approximately 100 mg/dL.[5]
Thermoregulationwild-type1 mg/day, i.p. for 4 or 7 daysNo effect on the ability to thermoregulate.[5]

The Unconventional Mechanism of Action: An OB-Rb Independent Pathway

A compelling body of evidence indicates that LEP(116-130) exerts its biological effects through a mechanism that is independent of the long form of the leptin receptor (OB-Rb), the primary signaling isoform in the hypothalamus.[2][6][7]

Evidence for OB-Rb Independence

The key evidence supporting an OB-Rb independent mechanism of action includes:

  • Efficacy in db/db Mice: LEP(116-130) effectively reduces body weight gain and blood glucose levels in db/db mice, which have a mutation in the gene encoding OB-Rb, rendering the receptor non-functional.[2][6]

  • Lack of In Vitro OB-Rb Activation: In vitro studies have shown that LEP(116-130) is unable to activate signal transduction through OB-Rb.[2][7]

  • No Competitive Binding to OB-R: LEP(116-130) does not compete with an alkaline phosphatase-leptin fusion protein for binding to the leptin receptor (OB-R) in vitro, suggesting it does not interact with the canonical leptin binding site on this receptor isoform.[2][5][7]

Proposed Signaling Pathways

Despite its independence from OB-Rb, LEP(116-130) appears to activate downstream signaling cascades that are also engaged by leptin, namely the STAT3 and PI3K/Akt pathways. The precise upstream receptor and initial activation steps remain an active area of investigation.

One hypothesis is that LEP(116-130) may interact with one of the short isoforms of the leptin receptor (e.g., OB-Ra), which share the same extracellular domain as OB-Rb but have truncated intracellular domains. It is plausible that these short isoforms, or a yet unidentified receptor, can initiate a signaling cascade upon binding of LEP(116-130).

LEP116_130_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LEP(116-130) LEP(116-130) Alternative_Receptor Alternative Receptor (e.g., OB-Ra or Unknown) LEP(116-130)->Alternative_Receptor binds PI3K PI3K Alternative_Receptor->PI3K activates STAT3 STAT3 Alternative_Receptor->STAT3 activates Akt Akt PI3K->Akt activates Physiological_Effects Physiological Effects (Reduced food intake, body weight, and blood glucose) Akt->Physiological_Effects pSTAT3 pSTAT3 STAT3->pSTAT3 phosphorylates pSTAT3->Physiological_Effects InVivo_Workflow Animal_Acclimation Animal Acclimation (ob/ob or db/db mice) Baseline_Measurements Baseline Measurements (Body weight, food intake, - blood glucose) Animal_Acclimation->Baseline_Measurements Peptide_Administration Peptide Administration (e.g., 1 mg/day LEP(116-130) or vehicle, i.p.) Baseline_Measurements->Peptide_Administration Daily_Monitoring Daily Monitoring (Body weight, food intake) Peptide_Administration->Daily_Monitoring Periodic_Blood_Sampling Periodic Blood Sampling (Blood glucose) Peptide_Administration->Periodic_Blood_Sampling Data_Analysis Data Analysis and Comparison Daily_Monitoring->Data_Analysis Periodic_Blood_Sampling->Data_Analysis

References

Unraveling the Bioactivity of Murine Leptin Fragment 116-130: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis. However, its therapeutic potential in obesity is often hampered by leptin resistance. This has spurred research into smaller, bioactive fragments of the leptin molecule that may overcome these limitations. One such fragment, the murine leptin peptide 116-130 (sequence: Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2), has emerged as a subject of significant interest. This technical guide provides an in-depth analysis of the biological activity of this fragment, summarizing key quantitative data, detailing experimental methodologies, and illustrating its known signaling pathways.

Core Biological Activities

Murine leptin fragment 116-130 has demonstrated a range of biological effects, primarily related to energy balance, glucose metabolism, and neuroprotection. Unlike native leptin, some of its effects may be mediated through pathways independent of the long-form leptin receptor (OB-Rb), suggesting a potentially novel mechanism of action that could be advantageous in leptin-resistant states.[1][2][3][4]

Data Presentation: In Vivo Efficacy

The following tables summarize the key quantitative findings from foundational studies on the effects of murine leptin fragment 116-130.

Table 1: Effect of Murine Leptin Fragment 116-130 on Body Weight in Female ob/ob Mice

Treatment DurationDosageChange in Body Weight (%)Reference
7 days1 mg/day (i.p.)-13.8%[5]
28 days1 mg/day (i.p.)-3.4% (compared to +14.7% in vehicle control)[5][6]

Table 2: Effect of Murine Leptin Fragment 116-130 on Food Intake in Female ob/ob Mice

Treatment DurationDosageReduction in Food Intake (%)Reference
28 days1 mg/day (i.p.)15%[5][6]

Table 3: Effect of Murine Leptin Fragment 116-130 on Hormone Secretion in Fasted Adult Male Rats

HormoneDosageObservationReference
Luteinizing Hormone (LH)15 µg (i.c.v.)Increased pulse frequency, mean levels, and pulse amplitude[7][8]
Prolactin (PRL)15 µg (i.c.v.)Increased pulse frequency, trough levels, and mean levels[7][8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Peptide Synthesis and Administration

Synthetic murine leptin fragment 116-130 is typically produced by solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity (often >95%).[6] For in vivo studies, the lyophilized peptide is reconstituted in a sterile vehicle, such as saline. Administration is commonly performed via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injections.

Animal Models

The primary models used to investigate the metabolic effects of this leptin fragment are genetically obese mice, such as the C57BL/6J ob/ob mouse, which is deficient in leptin, and the db/db mouse, which lacks a functional long-form leptin receptor.[2][3][4] For studies on hormone secretion, fasted adult male rats have been utilized.[7][8]

Measurement of Biological Endpoints
  • Body Weight and Food Intake: Body weight is typically measured daily, and food intake is quantified by weighing the amount of food consumed over a 24-hour period.[5]

  • Blood Glucose: Blood glucose levels are often measured from tail vein blood samples using a standard glucometer.[2]

  • Hormone Levels: Serum hormone concentrations (e.g., LH, PRL) are determined by specific radioimmunoassays (RIA) from blood samples collected at regular intervals.[7][8]

Signaling Pathways

While the full picture of the signaling cascade initiated by murine leptin fragment 116-130 is still under investigation, evidence points towards the activation of key cellular pathways, particularly in the context of neuroprotection.

Neuroprotective Signaling

Studies have shown that the neuroprotective effects of leptin fragment 116-130 against amyloid-β toxicity involve the activation of the STAT3 and PI3K/Akt signaling pathways.[1] Inhibition of these pathways has been shown to attenuate the protective effects of the fragment.[1]

Leptin Fragment 116-130 Neuroprotective Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Leptin Fragment 116-130 Leptin Fragment 116-130 Receptor Receptor (OB-Rb Independent?) Leptin Fragment 116-130->Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection pSTAT3 Phospho-STAT3 STAT3->pSTAT3 pSTAT3->Neuroprotection

Neuroprotective signaling cascade of murine leptin fragment 116-130.

Experimental Workflow for In Vivo Metabolic Studies

The following diagram outlines a typical experimental workflow for assessing the metabolic effects of murine leptin fragment 116-130 in an ob/ob mouse model.

Experimental Workflow Start Start Animal Acclimation Animal Acclimation Start->Animal Acclimation Baseline Measurements Baseline Measurements (Body Weight, Food Intake, Blood Glucose) Animal Acclimation->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Treatment Group Treatment Group (Leptin Fragment 116-130) Randomization->Treatment Group Control Group Control Group (Vehicle) Randomization->Control Group Daily Injections Daily Injections (e.g., i.p.) Treatment Group->Daily Injections Control Group->Daily Injections Daily Monitoring Daily Monitoring (Body Weight, Food Intake) Daily Injections->Daily Monitoring Periodic Blood Sampling Periodic Blood Sampling (Blood Glucose) Daily Monitoring->Periodic Blood Sampling Data Analysis Data Analysis Daily Monitoring->Data Analysis Periodic Blood Sampling->Data Analysis End End Data Analysis->End

Workflow for in vivo metabolic studies of leptin fragment 116-130.

Conclusion and Future Directions

The murine leptin fragment 116-130 demonstrates significant biological activity, particularly in reducing body weight and food intake, and exerting neuroprotective effects. Its potential to act independently of the long-form leptin receptor makes it a compelling candidate for further investigation as a therapeutic agent for obesity and related metabolic disorders, as well as neurodegenerative diseases. Future research should focus on elucidating the precise molecular targets and downstream signaling pathways of this fragment, conducting more extensive dose-response studies, and evaluating its long-term efficacy and safety in various preclinical models. The development of more potent and stable analogs of this fragment also represents a promising avenue for drug development.

References

The Role of Mouse Leptin Fragment LEP(116-130) in Appetite Regulation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis. Its effects are primarily mediated through the long-form leptin receptor (OB-Rb) in the hypothalamus, triggering the JAK-STAT signaling pathway to reduce appetite and increase energy expenditure. However, research into synthetic fragments of the leptin molecule has revealed intriguing activities that may offer novel therapeutic avenues. This technical guide focuses on the mouse leptin fragment corresponding to amino acid residues 116-130, designated LEP(116-130). This peptide has demonstrated significant anorexigenic and weight-reducing effects in leptin-deficient preclinical models. Notably, its mechanism of action appears to be distinct from that of the native leptin molecule, operating independently of the canonical OB-Rb receptor. This paper provides a comprehensive overview of the function of LEP(116-130), summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Introduction to LEP(116-130)

The search for smaller, more stable, and potentially more potent mimetics of leptin led to the investigation of its constituent peptide fragments. Studies mapping the bioactive domains of mouse leptin identified the region between residues 106-140 as crucial for its in vivo effects.[1][2][3] Within this region, the 15-amino-acid peptide LEP(116-130) emerged as a particularly potent fragment capable of significantly reducing food intake and body weight in leptin-deficient ob/ob mice.[1][4][5] A key finding that sets LEP(116-130) apart is the evidence suggesting its effects on appetite are not mediated by the long-form leptin receptor, OB-Rb, which is the primary receptor for full-length leptin.[6][7][8] This suggests a novel mechanism for appetite regulation that could bypass leptin resistance, a common feature in obesity.[2][3]

In Vivo Efficacy of LEP(116-130) in Mouse Models

The primary model for assessing the efficacy of LEP(116-130) has been the female C57BL/6J ob/ob mouse, which lacks endogenous active leptin and exhibits profound obesity and hyperphagia.

Effects on Body Weight

Daily intraperitoneal (i.p.) administration of LEP(116-130) leads to a dramatic reduction in body weight gain and can even cause significant weight loss compared to vehicle-treated controls. The most pronounced effects are typically observed within the first week of treatment.[1][4]

Effects on Food Intake

Concurrent with its effect on body weight, LEP(116-130) administration significantly reduces cumulative food intake in ob/ob mice. Studies have reported a reduction of approximately 15-28% compared to controls.[1][4][9]

Data Summary

The following tables summarize the quantitative data from key studies on the effects of LEP(116-130) and related peptides.

Table 1: Effect of LEP(116-130) on Body Weight in Female ob/ob Mice

Peptide FragmentDose & AdministrationDurationInitial Body Weight Change (after 7 days)Final Body Weight Change (after 28 days)Reference
LEP(116-130) 1 mg/day, i.p.28 days-13.8% -3.4% [1][4]
Vehicle Controli.p.28 daysN/A+14.7%[1][4][10]
LEP(106-120)1 mg/day, i.p.28 days-12.3%+1.8%[1][4]
LEP(126-140)1 mg/day, i.p.28 days-9.8%+4.2%[1][4]

Table 2: Effect of LEP(116-130) on Cumulative Food Intake in Female ob/ob Mice

Peptide FragmentDose & AdministrationDurationReduction in Food Intake vs. ControlReference
LEP(116-130) 1 mg/day, i.p.28 days~15% [1]
LEP(116-130) 1 mg/day, i.p.7 days28.3% [9]
LEP(116-122) (OB3)1 mg/day, i.p.7 days26.0%[9]

Mechanism of Action: An OB-Rb-Independent Pathway

A pivotal aspect of LEP(116-130) function is its departure from the canonical leptin signaling pathway. Full-length leptin binds to OB-Rb, inducing receptor dimerization and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates Signal Transducer and Activator of Transcription 3 (STAT3).[2][11] Activated STAT3 then translocates to the nucleus to regulate the expression of genes involved in appetite control.

However, multiple lines of evidence indicate that LEP(116-130) does not utilize this pathway for its anorexigenic effects.

  • In Vitro Binding Assays: LEP(116-130) does not compete with an alkaline phosphatase-leptin fusion protein for binding to OB-Rb expressed in COS-7 cells.[6][8]

  • In Vitro Signal Transduction Assays: The peptide is unable to activate signal transduction (i.e., induce reporter gene activity) via OB-Rb in vitro.[6][8][12]

  • In Vivo Studies in db/db Mice: In db/db mice, which have a mutation rendering the OB-Rb receptor non-functional, i.p. administration of LEP(116-130) failed to reduce food intake. Interestingly, it did reduce body weight gain and blood glucose levels, suggesting it influences energy balance through a separate mechanism in these animals, but that the anorexigenic effect specifically requires a pathway absent in db/db mice that is not dependent on OB-Rb signaling.[6][8][12]

The precise signaling cascade responsible for the appetite-suppressing effects of LEP(116-130) remains to be fully elucidated. It is hypothesized that the peptide may interact with a different, yet unidentified, receptor or perhaps a different isoform of the leptin receptor.

cluster_leptin Canonical Leptin Signaling (OB-Rb Dependent) cluster_lep116 Hypothesized LEP(116-130) Signaling (OB-Rb Independent) Leptin Full-Length Leptin OBRb OB-Rb Receptor Leptin->OBRb Binds JAK2 JAK2 OBRb->JAK2 Activates Signal_Cascade Alternative Signaling Cascade STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus1 Nucleus pSTAT3->Nucleus1 Translocates Appetite_Reduction1 Appetite Reduction Nucleus1->Appetite_Reduction1 Gene Expression LEP116 LEP(116-130) Unknown_R Unknown Receptor or Pathway LEP116->Unknown_R Binds Unknown_R->Signal_Cascade Activates Appetite_Reduction2 Appetite Reduction Signal_Cascade->Appetite_Reduction2

Figure 1: Comparison of Canonical Leptin vs. Hypothesized LEP(116-130) Pathways.

Key Experimental Protocols

This section outlines the methodologies used in the foundational studies of LEP(116-130).

Peptide Synthesis and Preparation
  • Synthesis: Peptides such as LEP(116-130) are typically synthesized using the solid-phase method.[6][13]

  • Purification: Following synthesis, peptides are purified to a high degree (>95-98%) using High-Performance Liquid Chromatography (HPLC).[6][10]

  • Vehicle: For in vivo administration, the lyophilized peptide is reconstituted in a sterile vehicle, such as saline or a phosphate-buffered saline (PBS) solution.

Animal Studies
  • Animal Model: Female C57BL/6J ob/ob mice, typically 5-6 weeks of age, are used. Animals are housed individually to allow for accurate food intake measurement.

  • Acclimation: Mice are acclimated to handling and daily i.p. injections with the vehicle for a period (e.g., 7 days) before the start of the experiment.

  • Administration: Daily intraperitoneal (i.p.) injections of the peptide (e.g., 1 mg in 0.2 mL vehicle) or vehicle alone are administered for the duration of the study (e.g., 7-28 days).[1][4] A 25-27 gauge needle is appropriate for i.p. injections in mice.[1] The injection is typically made into the lower abdominal quadrant, avoiding the midline.[1][14]

  • Body Weight Measurement: Body weight is recorded daily to monitor changes throughout the treatment period.[15]

  • Food Intake Measurement: Food intake is measured daily by weighing the food provided and any remaining spillage. Cumulative food intake is calculated over the study period.[7][16]

start Start acclimate Acclimation Phase (7 days) Female ob/ob mice Daily vehicle injections start->acclimate treatment Treatment Phase (7-28 days) acclimate->treatment group1 Group 1: Daily i.p. Injection LEP(116-130) (1 mg/day) treatment->group1 group2 Group 2: Daily i.p. Injection Vehicle Control treatment->group2 monitoring Daily Monitoring group1->monitoring group2->monitoring bw Record Body Weight monitoring->bw fi Measure Food Intake monitoring->fi analysis Data Analysis Compare changes in body weight & food intake between groups bw->analysis fi->analysis end End analysis->end

References

In-Depth Technical Guide: Downstream Signaling of the Mouse Leptin Fragment LEP(116-130)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the downstream signaling pathways affected by the mouse leptin fragment LEP(116-130). This peptide fragment has been identified as a key player in modulating the canonical signaling of the full-length leptin protein, primarily acting as a leptin receptor antagonist. This guide details its mechanism of action, presents quantitative data from relevant studies, outlines experimental protocols for its investigation, and provides visual diagrams of the involved signaling cascades and experimental workflows.

Introduction to LEP(116-130) and its Role in Leptin Signaling

Leptin, a 16 kDa hormone primarily secreted by adipose tissue, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. It exerts its effects by binding to the leptin receptor (LEPR), a member of the class I cytokine receptor family. The LEP(116-130) fragment of mouse leptin has been shown to interact with the leptin receptor, but instead of activating it, it largely acts as an antagonist, blocking the signaling cascades typically initiated by the full-length hormone. Understanding the antagonistic properties of this fragment is of significant interest for developing therapeutic agents targeting leptin resistance and other metabolic disorders.

Core Signaling Pathways Modulated by LEP(116-130)

The primary mechanism of action for LEP(116-130) is the inhibition of the canonical leptin signaling pathways through competitive binding to the leptin receptor. The major pathways affected are the JAK-STAT, PI3K/AKT, and MAPK/ERK pathways.

The JAK-STAT Pathway

Upon binding of leptin to the long form of its receptor (LEPRb), the associated Janus kinase 2 (JAK2) autophosphorylates and then phosphorylates tyrosine residues on the intracellular domain of the receptor. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription 3 (STAT3). Once docked, STAT3 is phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes, such as Suppressor of Cytokine Signaling 3 (SOCS3) and Proopiomelanocortin (POMC).

LEP(116-130) acts as an antagonist in this pathway by preventing the initial conformational change in the LEPRb required for JAK2 activation. This leads to a reduction in the phosphorylation of STAT3 and subsequent downstream gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LEPRb Leptin Receptor (LEPRb) JAK2_i JAK2 (inactive) JAK2_a JAK2-P (active) LEPRb->JAK2_a Activation STAT3_i STAT3 (inactive) JAK2_a->STAT3_i Phosphorylation STAT3_a STAT3-P (active dimer) STAT3_i->STAT3_a Dimerization DNA Target Gene Transcription (e.g., SOCS3, POMC) STAT3_a->DNA Nuclear Translocation Leptin Leptin Leptin->LEPRb Binds & Activates LEP_fragment LEP(116-130) LEP_fragment->LEPRb Binds & Blocks PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LEPRb Leptin Receptor (LEPRb) JAK2_a JAK2-P LEPRb->JAK2_a Activates IRS IRS JAK2_a->IRS Phosphorylates IRS_P IRS-P PI3K PI3K IRS_P->PI3K Recruits & Activates PI3K_a PI3K (active) PIP2 PIP2 PI3K_a->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Activates AKT_a AKT-P (active) Downstream Downstream Effects (Glucose Metabolism, Cell Survival) AKT_a->Downstream Leptin Leptin Leptin->LEPRb LEP_fragment LEP(116-130) LEP_fragment->LEPRb MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LEPRb Leptin Receptor (LEPRb) JAK2_a JAK2-P LEPRb->JAK2_a Activates SHP2 SHP2 JAK2_a->SHP2 Activates Grb2 Grb2 SHP2->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_a ERK-P (active) ERK->ERK_a Downstream Downstream Effects (Cell Proliferation, Differentiation) ERK_a->Downstream Leptin Leptin Leptin->LEPRb LEP_fragment LEP(116-130) LEP_fragment->LEPRb Western_Blot_Workflow start Cell Treatment with Leptin +/- LEP(116-130) lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (e.g., anti-pSTAT3) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection and Imaging secondary_ab->detect analyze Densitometry and Data Analysis detect->analyze

The Ambiguous Agonism of LEP(116-130)(mouse): A Leptin Receptor Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic murine leptin fragment, LEP(116-130), presents a paradoxical pharmacological profile. While exhibiting potent leptin-like physiological effects in vivo, including reduced food intake and body weight, compelling evidence from in vitro studies suggests it does not function as a classical agonist at the long-form leptin receptor (OB-Rb), the primary mediator of leptin's metabolic effects. This guide synthesizes the available preclinical data to elucidate the complex relationship between LEP(116-130) and the leptin receptor, providing a comprehensive overview of its biological activity, the experimental basis for our current understanding, and a discussion of its potential mechanism of action.

In Vivo Efficacy of LEP(116-130)(mouse)

Initial investigations into the biological activity of leptin fragments identified the 106-140 region as a domain critical for its effects on energy balance. Subsequent studies pinpointed LEP(116-130) as a particularly active fragment. Administration of this peptide to leptin-deficient C57BL/6J ob/ob mice, a well-established model of obesity and hyperphagia, resulted in significant reductions in both food intake and body weight gain, mirroring the effects of the native leptin hormone.[1][2]

Notably, the effects of LEP(116-130) are not limited to leptin-deficient models. In db/db mice, which possess a mutation rendering the long-form leptin receptor (OB-Rb) non-functional, intraperitoneal administration of LEP(116-130) also led to a reduction in body weight gain and blood glucose levels.[3][4] This crucial finding was the first indication that the mechanism of action of this peptide might be independent of the canonical OB-Rb signaling pathway.

Quantitative In Vivo Data Summary
Animal ModelPeptide/VehicleDosing RegimenDurationKey OutcomesReference
Female C57BL/6J ob/ob miceLEP-(116-130) (1 mg/day, i.p.) vs. VehicleDaily7 daysBody Weight: Significant reduction compared to vehicle controls.Grasso et al., 1999
Food Intake: Significantly reduced compared to vehicle controls.Grasso et al., 1999
Female C57BLKS/J-m db/db miceLEP-(116-130) (1 mg/day, i.p.) vs. VehicleDaily7 daysBody Weight Gain: Significantly reduced compared to vehicle controls.Grasso et al., 1999
Blood Glucose: Significantly reduced compared to vehicle controls.Grasso et al., 1999
Food Intake: No significant difference compared to vehicle controls.Grasso et al., 1999

In Vitro Leptin Receptor Interaction Studies: A Lack of Direct Agonism

Despite its potent in vivo effects, direct interrogation of the interaction between LEP(116-130) and the long-form leptin receptor (OB-Rb) in vitro has yielded negative results. These studies are fundamental to its classification as a non-classical agonist.

Competitive Binding Assays

Studies by Grasso et al. (1999) utilized a competitive binding assay to determine if LEP(116-130) could displace a leptin analog from the OB-Rb. The results were unequivocal: LEP(116-130) was unable to compete for binding with an alkaline phosphatase-leptin fusion protein to the leptin receptor.[3] This indicates that the peptide does not interact with the ligand-binding domain of OB-Rb in a manner analogous to native leptin.

Receptor Activation and Signal Transduction Assays

Furthermore, the same research group investigated the ability of LEP(116-130) to activate downstream signaling of the OB-Rb. Their findings demonstrated that the peptide was unable to activate signal transduction by the OB-Rb in vitro.[3][4] This lack of activation aligns with the negative binding data and strongly suggests that the observed in vivo effects are not mediated through direct agonism of the long-form leptin receptor.

Proposed Mechanism of Action: An Alternative Pathway

The discrepancy between the in vivo efficacy and the lack of in vitro OB-Rb agonism points towards an alternative mechanism of action for LEP(116-130). One prominent hypothesis is that the peptide may interact with other isoforms of the leptin receptor or an entirely different receptor system that converges on similar downstream signaling pathways.

Subsequent research on a more potent analog derived from the 116-122 region of leptin, termed [d-Leu-4]-OB3, has provided further insight. This related peptide was shown to induce the phosphorylation of key signaling molecules associated with the canonical leptin pathway, including STAT3, ERK1/2, and PI3K, in a concentration-dependent manner.[5] The authors of this study proposed that these effects might be mediated through binding to the short isoforms of the leptin receptor, which could in turn activate intracellular signaling cascades independently of OB-Rb.[5]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical leptin signaling pathway and a proposed alternative pathway for LEP(116-130) and its analogs.

Canonical Leptin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin OBRb Leptin Receptor (OB-Rb) Leptin->OBRb JAK2 JAK2 OBRb->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Phosphorylation ERK ERK JAK2->ERK Phosphorylation pSTAT3 pSTAT3 pPI3K pPI3K pERK pERK Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression (e.g., POMC, SOCS3) Nucleus->Gene_Expression

Caption: Canonical Leptin Receptor (OB-Rb) Signaling Pathway.

Proposed LEP(116-130) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LEP116_130 LEP(116-130) Alternative_Receptor Alternative Receptor (e.g., Short Isoforms) LEP116_130->Alternative_Receptor Signaling_Cascade Signaling Cascade Alternative_Receptor->Signaling_Cascade Activation STAT3 STAT3 Signaling_Cascade->STAT3 Phosphorylation PI3K PI3K Signaling_Cascade->PI3K Phosphorylation ERK ERK Signaling_Cascade->ERK Phosphorylation pSTAT3 pSTAT3 pPI3K pPI3K pERK pERK Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: Proposed Alternative Signaling Pathway for LEP(116-130).

Experimental Protocols

Detailed experimental protocols for the key studies cited are described in their respective publications. The following provides an overview of the methodologies employed.

In Vivo Studies in ob/ob and db/db Mice (Grasso et al., 1999)
  • Animals: Female C57BL/6J ob/ob mice and C57BLKS/J-m db/db mice.

  • Peptide Administration: Daily intraperitoneal (i.p.) injections of 1 mg of LEP(116-130) or vehicle.

  • Parameters Measured: Daily body weight and food intake. Blood glucose levels were also monitored in the db/db mice.

  • Duration: 7 days.

  • Statistical Analysis: Appropriate statistical tests were used to compare the peptide-treated group with the vehicle-treated control group.

In Vivo Experimental Workflow Animal_Selection Select Animal Model (e.g., ob/ob or db/db mice) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline_Measurements Baseline Measurements (Body Weight, Food Intake, Blood Glucose) Acclimatization->Baseline_Measurements Randomization Randomize into Treatment Groups (Peptide vs. Vehicle) Baseline_Measurements->Randomization Treatment_Period Daily Intraperitoneal Injections Randomization->Treatment_Period Daily_Monitoring Daily Monitoring (Body Weight, Food Intake) Treatment_Period->Daily_Monitoring 7 days Endpoint_Measurements Endpoint Measurements and Data Collection Treatment_Period->Endpoint_Measurements Daily_Monitoring->Treatment_Period Data_Analysis Statistical Analysis Endpoint_Measurements->Data_Analysis

References

A Technical Guide to the Physiological Effects of the Mouse LEP(116-130) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physiological effects of the synthetic mouse leptin fragment LEP(116-130). It covers the peptide's impact on metabolic regulation, the underlying signaling mechanisms, and detailed protocols for relevant experimental studies.

Core Physiological Effects

The mouse LEP(116-130) peptide, a fragment of the native leptin molecule, has demonstrated significant biological activity, particularly in the regulation of energy balance and glucose homeostasis. Its effects are most pronounced in mouse models of obesity and diabetes.

Regulation of Body Weight and Food Intake

Intraperitoneal (i.p.) administration of LEP(116-130) leads to a significant reduction in body weight gain and a decrease in food intake in leptin-deficient female C57BL/6J ob/ob mice.[1] Studies have shown that the biological activity of leptin is localized, at least in part, to the domain between amino acid residues 106-140, with LEP(116-130) being one of the most active fragments in this region.[2] Over a 28-day treatment period, mice receiving LEP(116-130) were, on average, 3.4% lighter than their initial weight, while control mice gained a significant amount of weight.[2] This effect on body weight is accompanied by a notable reduction in food consumption.[2][3]

Glycemic Control

LEP(116-130) has been shown to exert potent effects on glucose homeostasis. In homozygous female C57BLKS/J-m db/db mice, which lack the long-form leptin receptor and are a model for type 2 diabetes, i.p. administration of the peptide significantly reduced blood glucose levels.[1] This suggests that the peptide's glucoregulatory effects may be of therapeutic interest for conditions characterized by hyperglycemia.

Neuroprotective and Other Effects

Beyond its metabolic roles, LEP(116-130) has been shown to possess neuroprotective properties. It can mirror the cognitive-enhancing effects of native leptin and prevent neuronal cell death in models of amyloid toxicity, suggesting potential applications in neurodegenerative disease research.[3] The peptide has also been reported to influence the adrenal cortex and may play a role in spermatogenesis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative effects of LEP(116-130) administration in ob/ob mice as reported in cited literature.

Table 1: Effect of LEP(116-130) on Body Weight in ob/ob Mice

Treatment GroupDurationDosageMean Change in Body Weight
LEP(116-130)7 Days1 mg/day, i.p.-13.8% of initial body weight[2]
LEP(116-130)28 Days1 mg/day, i.p.-3.4% of initial body weight[2]
Vehicle Control28 DaysN/A+14.7% of initial body weight[2]

Table 2: Effect of LEP(116-130) on Food Intake in ob/ob Mice

Treatment GroupDurationDosageMean Reduction in Food Intake
LEP(116-130)28 Days1 mg/day, i.p.~15% compared to control[2]

Mechanism of Action and Signaling Pathways

A critical finding is that the physiological effects of LEP(116-130) do not appear to be mediated by the long isoform of the leptin receptor (OB-Rb).[1] This is evidenced by the peptide's efficacy in db/db mice, which lack functional OB-Rb. In vitro assays have confirmed that LEP(116-130) is unable to compete with leptin for binding to OB-Rb or to activate its signal transduction.[1][5]

Instead, LEP(116-130) and its more potent analogs activate downstream signaling pathways that mirror those of native leptin, likely through interaction with short isoforms of the leptin receptor or other unidentified receptors.[4][6] The primary signaling cascade involves the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][7][8] This activation is achieved through the phosphorylation of both serine and tyrosine residues on the STAT3 protein, mediated by two distinct upstream pathways:

  • ERK1/2 Pathway: Primarily responsible for the phosphorylation of STAT3 at the Serine-727 residue.[6]

  • PI3-Kinase (PI3K) Pathway: Primarily responsible for the phosphorylation of STAT3 at the Tyrosine-705 residue.[3][6]

These signaling events are crucial for the peptide's observed biological activities, including its neuroprotective effects.[3]

LEP_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Short Isoform Leptin Receptor or Unknown Receptor PI3K PI3-Kinase Receptor->PI3K ERK ERK1/2 Receptor->ERK LEP LEP(116-130) Peptide LEP->Receptor STAT3 STAT3 PI3K->STAT3 Tyr705 Phosphorylation ERK->STAT3 Ser727 Phosphorylation pSTAT3_Tyr pSTAT3 (Tyr705) pSTAT3_Ser pSTAT3 (Ser727) Transcription Gene Transcription (Metabolic Regulation, Neuroprotection) pSTAT3_Tyr->Transcription Dimerization & Translocation pSTAT3_Ser->Transcription Dimerization & Translocation

Caption: OB-Rb independent signaling pathway of LEP(116-130).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of LEP(116-130).

In Vivo Peptide Administration and Monitoring

This protocol outlines the procedures for administering the peptide to mice and measuring its effects on body weight and food intake.

Experimental_Workflow A Acclimatization (e.g., 1 week) B Baseline Measurement (Body Weight, Food Intake) A->B C Randomization into Groups (Vehicle vs. LEP(116-130)) B->C D Daily Intraperitoneal (i.p.) Injection (e.g., 1 mg/mouse for 28 days) C->D E Daily Monitoring - Body Weight - Food Consumption D->E Daily F Blood Glucose Measurement (e.g., Days 0, 2, 4, 6) D->F Periodic G Data Analysis (Comparison between groups) E->G F->G

Caption: Workflow for in vivo analysis of LEP(116-130) effects.

Materials:

  • Female C57BL/6J ob/ob or C57BLKS/J-m db/db mice

  • LEP(116-130) peptide, synthesized and purified

  • Sterile vehicle (e.g., phosphate-buffered saline, PBS)

  • Sterile 1 ml syringes with 25-27G needles

  • Calibrated digital scale for weighing mice

  • Metabolic cages or standard housing with spill-resistant food hoppers

  • Glucometer and test strips

  • 70% ethanol wipes

Procedure:

  • Animal Preparation: House mice individually for accurate food intake measurement. Allow for an acclimatization period of at least one week.

  • Baseline Measurements: Before initiating treatment, record the initial body weight and average daily food intake for each mouse over 3-5 days.

  • Peptide Preparation: Dissolve LEP(116-130) in the sterile vehicle to the desired concentration (e.g., for a 1 mg dose in 100 µL volume).

  • Intraperitoneal (i.p.) Injection:

    • Manually restrain the mouse, exposing the abdomen.

    • Tilt the animal slightly with its head down.

    • Wipe the injection site in the lower right abdominal quadrant with a 70% ethanol wipe.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding the midline.

    • Gently aspirate to ensure no blood or urine is drawn.

    • Inject the peptide solution smoothly.

    • Administer injections daily at the same time for the duration of the study (e.g., 28 days).

  • Body Weight and Food Intake Measurement:

    • Weigh each mouse daily to the nearest 0.1 g.

    • Weigh the food hopper daily. Calculate food intake by subtracting the remaining food weight from the previous day's weight, accounting for any spillage.

  • Blood Glucose Measurement:

    • For studies involving db/db mice, measure blood glucose at set intervals (e.g., every 2 days).

    • Gently restrain the mouse and make a small nick at the tip of the tail to produce a small drop of blood.

    • Apply the blood drop to a glucometer test strip and record the reading.

In Vitro STAT3 Activation Assay (Western Blot)

This protocol describes the detection of STAT3 phosphorylation in a relevant cell line following treatment with LEP(116-130) to confirm the activation of its signaling pathway.

Materials:

  • Relevant cell line (e.g., SH-SY5Y for neuroprotection studies)

  • Cell culture reagents (media, serum, etc.)

  • LEP(116-130) peptide

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-phospho-STAT3 (Ser727), Rabbit anti-total STAT3

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Starve cells in serum-free medium for 4-6 hours. Treat cells with varying concentrations of LEP(116-130) for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay. Normalize all samples to the same concentration.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load 20-40 µg of protein per lane onto a polyacrylamide gel and run to separate proteins by size.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane. Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody (e.g., anti-p-STAT3 Tyr705) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading in each lane.

References

The Leptin Fragment LEP(116-130): A Novel Regulator of Glucose Metabolism in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The escalating global prevalence of obesity and type 2 diabetes necessitates the exploration of novel therapeutic avenues. Leptin, an adipocyte-derived hormone, is a key regulator of energy homeostasis, but its therapeutic efficacy is often hampered by leptin resistance. This has spurred interest in leptin fragments that may retain biological activity with potentially improved pharmacological properties. This technical guide focuses on the mouse leptin fragment LEP(116-130) and its impact on glucose metabolism. We consolidate findings from key studies, presenting quantitative data on its glucose-lowering effects, detailing experimental methodologies, and elucidating its proposed signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of leptin-based peptides.

Introduction

Leptin is a 16 kDa protein hormone that plays a crucial role in regulating energy balance by inhibiting food intake and promoting energy expenditure. However, the majority of obese individuals exhibit hyperleptinemia and are resistant to the effects of exogenous leptin, limiting its therapeutic use. Consequently, research has shifted towards identifying bioactive fragments of the leptin molecule that might circumvent leptin resistance or offer alternative mechanisms of action.

One such fragment, LEP(116-130), a synthetic peptide corresponding to amino acids 116-130 of the mouse leptin sequence, has demonstrated significant effects on energy balance and glucose homeostasis.[1][2][3][4] Studies have shown that this peptide can reduce body weight, decrease food intake, and notably, lower blood glucose levels in genetic models of obesity and diabetes, such as the ob/ob and db/db mice.[1][2][3] A key finding is that the action of LEP(116-130) appears to be independent of the long-form leptin receptor (OB-Rb), the primary signaling receptor for full-length leptin in the hypothalamus.[1][5] This suggests a novel mechanism of action that could be advantageous in overcoming leptin resistance.

Further research has identified that the core activity of LEP(116-130) resides within the N-terminal sequence from amino acids 116 to 122.[3] A synthetic analog of this shorter fragment, termed [D-Leu-4]-OB3, where the L-leucine at position 4 is replaced with its D-isomer, has been shown to possess even greater potency in reducing body weight and normalizing blood glucose.[5]

This guide will provide a detailed overview of the effects of LEP(116-130) on glucose metabolism, present the available quantitative data in a structured format, describe the experimental protocols used in these seminal studies, and visualize the current understanding of its signaling pathways.

Quantitative Effects of LEP(116-130) on Glucose Metabolism

The glucose-lowering effects of LEP(116-130) and its analogs have been primarily demonstrated in leptin-deficient (ob/ob) and leptin receptor-deficient (db/db) mice, both of which exhibit severe hyperglycemia.

Effects on Blood Glucose Levels

Intraperitoneal administration of LEP(116-130) has been shown to significantly reduce fasting blood glucose levels in both ob/ob and db/db mice. A more potent effect has been observed with the analog [D-Leu-4]-OB3.

Compound Mouse Model Dose & Administration Treatment Duration Effect on Blood Glucose Reference
LEP(116-130)db/db1 mg/day, i.p.6 daysSignificantly reduced by approx. 100 mg/dL.[6]Grasso et al., 1999[5]
[D-Leu-4]-OB3ob/ob1 mg/day, i.p.7 daysNormalized to levels of wild-type mice within 2 days.[4]Rozhavskaya-Arena et al., 2000[3]
[D-Leu-4]-OB3ob/ob1 mg/day, i.p.1 dayReduced by 40% (compared to 20% in pair-fed controls).[5]Grasso et al., 2001[5]
Effects on Serum Insulin Levels

In addition to its impact on blood glucose, [D-Leu-4]-OB3 has been shown to reduce the hyperinsulinemia characteristic of ob/ob mice.

Compound Mouse Model Dose & Administration Treatment Duration Effect on Serum Insulin Reference
[D-Leu-4]-OB3ob/ob1 mg/day, i.p.7 daysLowered serum insulin by 53% compared to ad libitum fed controls.[5]Grasso et al., 2001[5]

Experimental Protocols

This section details the methodologies employed in the key studies investigating the effects of LEP(116-130) on glucose metabolism.

Animal Models
  • C57BL/6J ob/ob mice: These mice have a mutation in the leptin gene, leading to a lack of functional leptin. They are characterized by hyperphagia, severe obesity, and hyperglycemia.

  • C57BLKS/J-m db/db mice: These mice have a mutation in the leptin receptor gene, rendering them insensitive to leptin. They exhibit a similar phenotype to ob/ob mice, including obesity and diabetes.[1]

Peptide Administration
  • Peptide: LEP(116-130) or its analogs are synthesized and purified.

  • Vehicle: The peptide is typically dissolved in a sterile vehicle such as phosphate-buffered saline (PBS).

  • Administration Route: Intraperitoneal (i.p.) injection is the most commonly used route.

  • Dosage: A typical dose is 1 mg/day per mouse.[6]

  • Treatment Duration: Studies have ranged from single injections to daily injections for up to 7 days.[4][5]

Blood Glucose Measurement
  • Blood Sampling: Blood is collected from the tail vein.

  • Timing: Blood samples are typically taken at baseline (day 0) and at various time points during the treatment period (e.g., days 2, 4, and 6).[6]

  • Measurement: Blood glucose levels are determined using a standard glucometer.[6]

Intraperitoneal Glucose Tolerance Test (IPGTT)
  • Fasting: Mice are fasted for a defined period (e.g., 6-16 hours) with free access to water.[1][7]

  • Baseline Glucose: A baseline blood glucose measurement is taken (t=0).

  • Glucose Injection: A sterile glucose solution (e.g., 20% D-glucose) is administered via intraperitoneal injection at a dose of 2 g/kg body weight.[7]

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the glucose injection (e.g., 15, 30, 60, and 120 minutes).[1][7]

Insulin Tolerance Test (ITT)

Similarly, a general protocol for an ITT in diabetic mouse models is provided:

  • Fasting: Mice are fasted for a shorter duration (e.g., 4-6 hours).

  • Baseline Glucose: A baseline blood glucose level is measured.

  • Insulin Injection: Human insulin is administered intraperitoneally at a specific dose (e.g., 0.5-2.0 U/kg body weight), which may need to be adjusted based on the severity of insulin resistance.[4]

  • Blood Glucose Monitoring: Blood glucose is measured at various intervals (e.g., 15, 30, 60, and 120 minutes) post-injection.[4]

Signaling Pathways

The signaling mechanism of LEP(116-130) is an area of active investigation, particularly as it appears to function independently of the canonical OB-Rb receptor. Full-length leptin is known to activate several intracellular signaling cascades, including the JAK/STAT, PI3K/Akt, and ERK pathways, to regulate glucose homeostasis.[8][9]

Emerging evidence suggests that the bioactive leptin fragment analog, [D-Leu-4]-OB3, may engage some of these same pathways. One study has shown that [D-Leu-4]-OB3 can induce the phosphorylation of ERK1/2 and STAT3.[10] The activation of these pathways in peripheral tissues such as the liver, skeletal muscle, and adipose tissue could mediate the observed effects on glucose metabolism. For instance, activation of the PI3K/Akt pathway is a critical step in insulin-stimulated glucose uptake via the translocation of GLUT4 transporters to the cell membrane. Activation of AMPK is another key pathway in regulating cellular energy status and glucose uptake.

Proposed Signaling Cascade for LEP(116-130)

The following diagram illustrates a hypothetical signaling pathway for LEP(116-130) based on the current understanding of its and full-length leptin's actions.

LEP116_130_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LEP116_130 LEP(116-130) Unknown_Receptor Unknown Receptor LEP116_130->Unknown_Receptor Binds ERK p-ERK1/2 Unknown_Receptor->ERK Activates STAT3 p-STAT3 Unknown_Receptor->STAT3 Activates PI3K PI3K Unknown_Receptor->PI3K Activates (Hypothesized) AMPK AMPK Unknown_Receptor->AMPK Activates (Hypothesized) Akt Akt PI3K->Akt Activates (Hypothesized) GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Promotes (Hypothesized) AMPK->GLUT4_translocation Promotes (Hypothesized) Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Leads to

Proposed signaling pathway for LEP(116-130).
Experimental Workflow for Investigating LEP(116-130) Effects

The logical flow of experiments to characterize the effects of LEP(116-130) on glucose metabolism is depicted below.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo / In Vitro Analysis cluster_data Data Analysis & Interpretation Animal_Model Select Animal Model (e.g., ob/ob, db/db mice) Peptide_Admin Administer LEP(116-130) (i.p. injection) Animal_Model->Peptide_Admin BG_Monitor Monitor Blood Glucose Peptide_Admin->BG_Monitor GTT_ITT Perform GTT / ITT Peptide_Admin->GTT_ITT Tissue_Harvest Harvest Tissues (Liver, Muscle, Adipose) Peptide_Admin->Tissue_Harvest Data_Analysis Statistical Analysis BG_Monitor->Data_Analysis GTT_ITT->Data_Analysis Signaling_Analysis Analyze Signaling Pathways (Western Blot for p-ERK, p-STAT3, etc.) Tissue_Harvest->Signaling_Analysis Glucose_Uptake_Assay Perform Glucose Uptake Assays (e.g., 2-deoxyglucose uptake) Tissue_Harvest->Glucose_Uptake_Assay Signaling_Analysis->Data_Analysis Glucose_Uptake_Assay->Data_Analysis Conclusion Draw Conclusions on Efficacy and Mechanism of Action Data_Analysis->Conclusion

Workflow for LEP(116-130) studies.

Conclusion and Future Directions

The mouse leptin fragment LEP(116-130) and its more potent analog [D-Leu-4]-OB3 have demonstrated significant glucose-lowering effects in preclinical models of obesity and type 2 diabetes. A key feature of their activity is the independence from the long-form leptin receptor, suggesting a novel mechanism that could potentially bypass leptin resistance. The available data, though limited, strongly support the therapeutic potential of these peptides.

Future research should focus on several key areas:

  • Comprehensive Glycemic Control Studies: Detailed glucose and insulin tolerance tests are needed to fully characterize the impact of LEP(116-130) on insulin sensitivity and glucose disposal.

  • Elucidation of the Signaling Pathway: Identifying the specific receptor(s) for LEP(116-130) and delineating the complete downstream signaling cascade in metabolically active tissues are crucial next steps. This will involve investigating the roles of key signaling nodes such as PI3K/Akt and AMPK.

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship and duration of action, is essential for further development.

  • Safety and Toxicity Assessment: Comprehensive toxicology studies are required to ensure the safety of these peptides for potential therapeutic use.

References

Neuroprotective Properties of the Mouse Leptin Fragment LEP(116-130): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the neuroprotective properties of the mouse leptin fragment LEP(116-130). Leptin, a pleiotropic hormone primarily known for its role in energy homeostasis, has emerged as a significant player in neuronal function and survival. The fragment LEP(116-130) has been shown to mimic many of the beneficial effects of the full-length leptin protein, offering a promising therapeutic avenue for neurodegenerative disorders, particularly Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by progressive neuronal loss and synaptic dysfunction. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides, which trigger a cascade of events leading to synaptic impairments and neuronal cell death.[1][2] Emerging evidence implicates metabolic dysregulation, including impaired leptin signaling, in the pathogenesis of AD.[1][2] The leptin system has therefore become a novel therapeutic target. Full-length leptin has demonstrated cognitive-enhancing and neuroprotective properties by preventing the detrimental effects of Aβ on hippocampal synaptic function and neuronal viability.[1][2][3][4] However, due to its large size, the development of smaller, bioactive fragments like LEP(116-130) presents a more viable therapeutic strategy.[1][2] This guide focuses on the core neuroprotective actions of the mouse LEP(116-130) fragment.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of LEP(116-130) has been quantified in various in vitro models of neuronal damage. The following tables summarize the key findings from lactate dehydrogenase (LDH) release assays and cell viability assessments, which measure membrane integrity and overall cell health, respectively.

Table 1: Effect of LEP(116-130)(mouse) on Aβ₁₋₄₂-Induced Neuronal Cell Death (LDH Assay)

Cell LineToxin (Concentration)Treatment (Concentration)% Reduction in LDH Release (Mean ± SEM)Reference
SH-SY5YAβ₁₋₄₂ (10 µM)Leptin (0.1 nM)31.8 ± 13.2%[5]
SH-SY5YAβ₁₋₄₂ (10 µM)Leptin (10 nM)47.9 ± 7.45%[5]
SH-SY5YAβ₁₋₄₂ (10 µM)LEP(116-130) (0.1 nM)26.7 ± 17.3%[5]
SH-SY5YAβ₁₋₄₂ (10 µM)LEP(116-130) (10 nM)46.6 ± 9.0%[5]

Table 2: Effect of LEP(116-130)(mouse) on Aβ₁₋₄₂-Induced Reduction in Cell Viability

Cell LineToxin (Concentration)Treatment (Concentration)% Increase in Cell Viability (Relative to Toxin-Treated Control)Reference
SH-SY5YAβ₁₋₄₂ (10 µM)LEP(116-130) (10 nM)Prevents Aβ-driven cell death[1]
HT-22Aβ₁₋₄₂ (10 µM)Leptin (0.1-10 nM)Protects against cell death

Core Signaling Pathways

The neuroprotective effects of LEP(116-130) are mediated by the activation of key intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase/Akt (PI3K/Akt) pathways.

PI3K/Akt Signaling Pathway

Activation of the PI3K/Akt pathway is crucial for promoting cell survival and inhibiting apoptosis. LEP(116-130) has been shown to stimulate the phosphorylation of Akt, a key downstream effector of PI3K.[5] This activation is essential for its neuroprotective actions, as pharmacological inhibition of PI3K with wortmannin attenuates the protective effects of the leptin fragment against Aβ-induced cell death.[5]

PI3K_Akt_Signaling LEP116_130 LEP(116-130)(mouse) LeptinReceptor Leptin Receptor (ObR) LEP116_130->LeptinReceptor PI3K PI3K LeptinReceptor->PI3K Akt Akt (phosphorylated) PI3K->Akt Neuroprotection Neuroprotection (Cell Survival, Anti-apoptosis) Akt->Neuroprotection

Caption: PI3K/Akt signaling pathway activated by LEP(116-130).

STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical component of the neuroprotective mechanism of LEP(116-130). The fragment induces the phosphorylation of STAT3.[5] Inhibition of STAT3 signaling negates the neuroprotective effects of LEP(116-130) against Aβ toxicity, highlighting its essential role.[5]

STAT3_Signaling LEP116_130 LEP(116-130)(mouse) LeptinReceptor Leptin Receptor (ObR) LEP116_130->LeptinReceptor JAK2 JAK2 LeptinReceptor->JAK2 STAT3 STAT3 (phosphorylated) JAK2->STAT3 Nucleus Nucleus STAT3->Nucleus GeneTranscription Gene Transcription (e.g., anti-apoptotic genes) Nucleus->GeneTranscription Neuroprotection Neuroprotection GeneTranscription->Neuroprotection

Caption: STAT3 signaling pathway activated by LEP(116-130).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuroprotective properties of LEP(116-130)(mouse).

In Vitro Model of Aβ Toxicity

Cell Culture and Differentiation:

  • SH-SY5Y Cells: Human neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For differentiation into a neuronal phenotype, cells are treated with 10 µM retinoic acid for 5-7 days.

  • HT-22 Cells: Immortalized mouse hippocampal neurons are maintained in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

Aβ₁₋₄₂ Oligomer Preparation and Treatment:

  • Resuspend synthetic Aβ₁₋₄₂ peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM and incubate for 1-2 hours at room temperature to ensure monomerization.

  • Evaporate the HFIP under a stream of nitrogen gas to form a peptide film.

  • Resuspend the film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM.

  • Dilute the peptide solution to 100 µM in ice-cold serum-free culture medium (e.g., DMEM/F12) and incubate at 4°C for 24 hours to allow for oligomer formation.

  • Treat differentiated neuronal cells with the desired concentration of Aβ₁₋₄₂ oligomers (typically 10 µM) for 24 hours in the presence or absence of LEP(116-130).

Experimental_Workflow_In_Vitro cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assay Assay SHSY5Y SH-SY5Y Cells Differentiation Differentiation (Retinoic Acid) SHSY5Y->Differentiation DifferentiatedCells Differentiated Neuronal Cells Differentiation->DifferentiatedCells Incubation 24h Incubation DifferentiatedCells->Incubation Abeta Aβ₁₋₄₂ Oligomers Abeta->Incubation LEP116_130 LEP(116-130) LEP116_130->Incubation LDH_Assay LDH Assay Incubation->LDH_Assay Viability_Assay Cell Viability Assay Incubation->Viability_Assay

References

The Role of the Leptin Fragment LEP(116-130) in Modulating Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adipokine leptin is recognized for its role in regulating energy homeostasis, but emerging evidence highlights its significant influence on cognitive function and synaptic plasticity. The full-length leptin protein, however, presents challenges for therapeutic development due to its size and pleiotropic effects. This technical guide focuses on a promising bioactive fragment, LEP(116-130) of mouse origin, which has been shown to mirror the neuroprotective and cognitive-enhancing properties of the parent molecule. This document provides an in-depth analysis of the role of LEP(116-130) in synaptic plasticity, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders such as Alzheimer's disease.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning and memory. Long-term potentiation (LTP) is a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a primary model for studying the synaptic basis of learning and memory. Dysregulation of synaptic plasticity is a key pathological feature of several neurodegenerative diseases, including Alzheimer's disease (AD).

Leptin, a 16 kDa peptide hormone primarily secreted by adipose tissue, has been shown to exert significant effects on hippocampal synaptic plasticity.[1] However, its therapeutic potential is limited by its large size and diverse peripheral actions. This has led to the investigation of smaller, bioactive fragments of leptin that may retain its beneficial central nervous system (CNS) effects with a more favorable pharmacological profile. One such fragment, LEP(116-130), has emerged as a promising candidate, demonstrating the ability to facilitate hippocampal synaptic plasticity and protect against amyloid-β (Aβ)-induced synaptic deficits.[1][2]

This guide will provide a detailed overview of the current understanding of LEP(116-130)'s role in synaptic plasticity, with a focus on the quantitative data supporting its efficacy and the experimental methodologies employed in its study.

Quantitative Data on the Effects of LEP(116-130)

The following tables summarize the key quantitative findings from studies investigating the effects of mouse LEP(116-130) on synaptic plasticity and neuronal viability.

Table 1: Effect of LEP(116-130) on Hippocampal Long-Term Potentiation (LTP)

Experimental ConditionTreatmentConcentrationOutcome MeasureResult (% of baseline)Statistical SignificanceReference
In vitro hippocampal slices (juvenile)Control (vehicle)-fEPSP slope after HFS135 ± 6.3%P < 0.05[3]
In vitro hippocampal slices (juvenile)LEP(116-130)25 nMfEPSP slope after HFS136 ± 5.5%P < 0.05[3]
In vitro hippocampal slices (juvenile) with Aβ₁₋₄₂Control (vehicle)-fEPSP slope after HFS96 ± 7.5%P > 0.05[3]
In vitro hippocampal slices (juvenile) with Aβ₁₋₄₂LEP(116-130)25 nMfEPSP slope after HFS136 ± 5.5%P < 0.05[3]

fEPSP: field excitatory postsynaptic potential; HFS: high-frequency stimulation; Aβ: amyloid-beta.

Table 2: Effect of LEP(116-130) on Neuronal Viability in the Presence of Amyloid-β

Experimental ConditionTreatmentConcentrationOutcome MeasureResult (% increase in cell number)Statistical SignificanceReference
In vitro hippocampal cultures with Aβ₁₋₄₂LEP(116-130)0.1 nMCell Viability19.2 ± 15%P < 0.01[3]
In vitro hippocampal cultures with Aβ₁₋₄₂LEP(116-130)10 nMCell Viability44.3 ± 7.5%P < 0.01[3]

Table 3: Effect of LEP(116-130) on AMPA Receptor Subunit (GluA1) Trafficking

Experimental ConditionTreatmentOutcome MeasureResult (% of control)Statistical SignificanceReference
In vitro hippocampal neuronsLEP(116-130)Synaptophysin Staining122 ± 9%P < 0.05[3]
In vitro hippocampal neuronsLEP(116-130)GluA1-Synaptophysin Colocalization64 ± 4.9%P < 0.01[3]

Signaling Pathways and Mechanisms of Action

LEP(116-130) enhances synaptic plasticity primarily by promoting the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[1][2] This process is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors.[4] The binding of LEP(116-130) is thought to initiate a signaling cascade that facilitates the insertion of AMPA receptors, particularly those containing the GluA1 subunit, into the postsynaptic membrane. This increased density of AMPA receptors at the synapse enhances the postsynaptic response to glutamate, thereby strengthening synaptic transmission and facilitating the induction of LTP.

While the precise receptor for LEP(116-130) is not fully elucidated, its downstream effects converge on pathways known to be crucial for synaptic plasticity. Evidence suggests the involvement of the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are also implicated in the synaptic actions of full-length leptin.[5][6][7] Furthermore, the transcription factor cAMP response element-binding protein (CREB) has been identified as a necessary component for the maintenance of GluA1 subunits at the synapse, suggesting a potential role for CREB in the long-term effects of LEP(116-130) on synaptic function.[8][9][10]

LEP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Signaling LEP LEP(116-130) NMDAR NMDA Receptor LEP->NMDAR Activates PI3K_Akt PI3K/Akt Pathway NMDAR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway NMDAR->MAPK_ERK AMPAR_extra Extrasynaptic AMPA Receptor (GluA1) AMPAR_syn Synaptic AMPA Receptor AMPAR_extra->AMPAR_syn Insertion LTP LTP Induction & Synaptic Strengthening AMPAR_syn->LTP PI3K_Akt->AMPAR_extra Promotes Trafficking CREB CREB MAPK_ERK->CREB Activates CREB->AMPAR_syn Maintains at Synapse

Caption: Signaling pathway of LEP(116-130) in promoting synaptic plasticity.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the role of LEP(116-130) in synaptic plasticity.

Mouse Hippocampal Slice Electrophysiology for LTP Measurement

This protocol describes the preparation of acute hippocampal slices from mice and the subsequent recording of field excitatory postsynaptic potentials (fEPSPs) to measure LTP.

Materials:

  • Adult male C57BL/6 mice

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose, saturated with 95% O₂/5% CO₂.

  • Sucrose-based cutting solution (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 10 D-glucose, saturated with 95% O₂/5% CO₂.

  • Vibrating microtome

  • Submerged recording chamber

  • Glass microelectrodes (1-5 MΩ) filled with aCSF

  • Stimulating electrode (bipolar tungsten)

  • Amplifier and data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize the mouse and decapitate.

    • Rapidly remove the brain and immerse in ice-cold sucrose-based cutting solution.

    • Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibrating microtome.

    • Transfer slices to a holding chamber containing aCSF at 32-34°C for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a single slice to the submerged recording chamber perfused with aCSF at 30-32°C.

    • Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

    • Deliver single voltage pulses to evoke fEPSPs. Adjust the stimulus intensity to elicit a fEPSP with a slope that is 30-40% of the maximum.

    • Record a stable baseline of fEPSPs for at least 20 minutes at a stimulation frequency of 0.05 Hz.

    • Apply LEP(116-130) or vehicle control to the perfusing aCSF at the desired concentration.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, delivered 20 seconds apart).

    • Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.

    • The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

LTP_Workflow start Start: Mouse Brain Extraction slice_prep Hippocampal Slice Preparation (400 µm) start->slice_prep recovery Slice Recovery in aCSF (1 hr) slice_prep->recovery recording_setup Transfer to Recording Chamber & Electrode Placement recovery->recording_setup baseline Record Stable Baseline fEPSPs (20 min) recording_setup->baseline treatment Apply LEP(116-130) or Vehicle baseline->treatment hfs Induce LTP with High-Frequency Stimulation treatment->hfs post_hfs Record Post-HFS fEPSPs (60 min) hfs->post_hfs analysis Data Analysis: fEPSP Slope Measurement post_hfs->analysis end End: Quantify LTP analysis->end

Caption: Experimental workflow for LTP measurement in mouse hippocampal slices.

Surface AMPA Receptor Biotinylation Assay

This protocol is used to quantify the amount of AMPA receptors on the surface of hippocampal neurons.

Materials:

  • Primary hippocampal neuronal cultures

  • Phosphate-buffered saline (PBS)

  • Sulfo-NHS-SS-Biotin

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies against GluA1 and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture primary hippocampal neurons from E18 mouse embryos.

    • At DIV 14-21, treat the neurons with LEP(116-130) or vehicle for the desired time.

  • Biotinylation of Surface Proteins:

    • Wash the cells twice with ice-cold PBS.

    • Incubate the cells with Sulfo-NHS-SS-Biotin (1 mg/ml in PBS) for 30 minutes at 4°C to label surface proteins.

    • Quench the reaction by washing the cells with a quenching solution (e.g., 100 mM glycine in PBS).

  • Cell Lysis and Streptavidin Pulldown:

    • Lyse the cells in lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Incubate the supernatant with streptavidin-agarose beads overnight at 4°C to capture biotinylated (surface) proteins.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Western Blot Analysis:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the GluA1 subunit of the AMPA receptor.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and image the blot.

    • Quantify the band intensities and normalize to a loading control from the total cell lysate.

Western Blot Analysis of Synaptic Proteins

This protocol is for the general analysis of total protein levels of synaptic markers.

Materials:

  • Hippocampal tissue or cultured neurons

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies against proteins of interest (e.g., PSD-95, synaptophysin) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Sample Preparation:

    • Homogenize hippocampal tissue or lyse cultured neurons in ice-cold lysis buffer.

    • Centrifuge the lysate to remove debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescence substrate.

    • Quantify the band intensities and normalize to the loading control.

Conclusion and Future Directions

The leptin fragment LEP(116-130) demonstrates significant potential as a modulator of synaptic plasticity, mirroring the beneficial effects of full-length leptin on cognitive function. Its ability to enhance LTP and protect against Aβ-induced synaptic deficits makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The NMDA receptor-dependent mechanism of action, involving the promotion of AMPA receptor trafficking, provides a clear pathway for its pro-synaptic effects.

Future research should focus on several key areas. A more detailed characterization of the direct molecular target of LEP(116-130) is crucial for understanding its precise mechanism of action. In vivo studies in mouse models of neurodegeneration are necessary to validate the therapeutic potential of this peptide. Furthermore, exploring the downstream signaling cascades, including the specific roles of the PI3K/Akt and MAPK/ERK pathways and the involvement of CREB-mediated transcription, will provide a more complete picture of how this leptin fragment regulates synaptic function. The development of more stable and brain-penetrant analogs of LEP(116-130) will also be a critical step towards its translation into a viable therapeutic agent for cognitive disorders.

References

The Effects of Leptin Fragment LEP(116-130) on ob/ob Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physiological effects of the mouse leptin fragment LEP(116-130) on the genetically obese ob/ob mouse model. This document summarizes key quantitative data, details experimental methodologies, and illustrates the proposed signaling pathway. The ob/ob mouse, which has a mutation in the gene encoding leptin, is a widely used model for studying obesity and metabolic disorders.[1][2] The administration of the synthetic peptide fragment LEP(116-130) has been shown to elicit significant metabolic changes in these animals, offering a potential avenue for therapeutic development.[1][2]

Quantitative Effects of LEP(116-130) Administration

The administration of LEP(116-130) to female C57BL/6J ob/ob mice has demonstrated significant effects on body weight, food intake, and blood glucose levels. The following tables summarize the key quantitative findings from published research.

Body Weight Modulation

Treatment with LEP(116-130) leads to a notable reduction in body weight, with the most pronounced effects observed within the first week of administration.

Table 1: Effect of LEP(116-130) on Body Weight in ob/ob Mice

Treatment GroupDuration of TreatmentMean Initial Body Weight (g)Mean Body Weight Change (g)Mean Body Weight Change (%)
Vehicle7 days56.9 ± 1.5+2.7 ± 0.6+4.7%
LEP(116-130)7 days61.3 ± 1.8-8.5 ± 0.9-13.8%[1][2]
Vehicle28 days56.9 ± 1.5+8.2 ± 1.1+14.7%[1][2]
LEP(116-130)28 days61.3 ± 1.8-2.1 ± 1.3-3.4%[1][2]

Data presented as mean ± SEM for groups of six mice.[1]

Regulation of Food Intake

A significant reduction in food consumption is observed in ob/ob mice treated with LEP(116-130).

Table 2: Effect of LEP(116-130) on Cumulative Food Intake in ob/ob Mice

Treatment GroupDuration of TreatmentCumulative Food Intake Reduction (%)
LEP(116-130)14 days17.2%
LEP(116-130)28 days15%[1][2]
Glycemic Control

LEP(116-130) has been shown to improve glucose homeostasis in ob/ob mice.

Table 3: Effect of LEP(116-130) on Blood Glucose Levels in ob/ob Mice

Treatment GroupDuration of TreatmentBlood Glucose Reduction
LEP(116-130)7 days~100 mg/dl[3][4]

Experimental Protocols

The following section details the methodologies employed in the key experiments investigating the effects of LEP(116-130) on ob/ob mice.

Peptide Synthesis and Preparation

The synthetic peptide amide corresponding to amino acid residues 116-130 of mouse leptin, LEP-(116-130), was synthesized using the solid-phase method and purified to over 98% homogeneity.[5]

Animal Model

The experiments utilized female C57BL/6J ob/ob mice, a model of genetic leptin deficiency.[1][2]

Administration Protocol

LEP(116-130) was administered via daily intraperitoneal (i.p.) injections at a dosage of 1 mg per mouse per day.[1][2] The peptide was dissolved in a vehicle, typically phosphate-buffered saline (PBS), for administration.[5]

Measurement of Metabolic Parameters
  • Body Weight: Mice were weighed daily to monitor changes in body mass.[1]

  • Food Intake: Cumulative food consumption was measured over the treatment period.[1]

  • Blood Glucose: Blood glucose levels were determined from tail vein blood samples.[3]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for investigating the in vivo effects of LEP(116-130) in ob/ob mice.

experimental_workflow cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis peptide LEP(116-130) Synthesis & Purification injection Daily i.p. Injection (1 mg/mouse) peptide->injection vehicle Vehicle Preparation (PBS) vehicle->injection mice Female C57BL/6J ob/ob Mice mice->injection bw Daily Body Weight injection->bw fi Food Intake Measurement injection->fi bg Blood Glucose Measurement injection->bg analysis Statistical Analysis & Interpretation bw->analysis fi->analysis bg->analysis

Experimental workflow for LEP(116-130) studies in ob/ob mice.
Proposed Signaling Pathway

Evidence suggests that LEP(116-130) exerts its effects through a pathway that is independent of the long isoform of the leptin receptor (OB-Rb).[3][4] Instead, it appears to activate intracellular signaling cascades involving the phosphorylation of STAT3, ERK1/2, and PI3K.[6][7]

signaling_pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus lep116 LEP(116-130) receptor Unknown Receptor (OB-Rb Independent) lep116->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras jak JAK (hypothesized) receptor->jak akt Akt pi3k->akt p gene_expression Gene Expression (Metabolic Regulation) akt->gene_expression raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk p erk->gene_expression stat3 STAT3 jak->stat3 p p_stat3 p-STAT3 stat3->p_stat3 p_stat3->gene_expression

Proposed signaling pathway for LEP(116-130) in target cells.

Conclusion

The leptin fragment LEP(116-130) demonstrates significant bioactivity in the ob/ob mouse model, leading to reductions in body weight, food intake, and blood glucose levels. These effects appear to be mediated through an OB-Rb independent signaling pathway involving the activation of key intracellular kinases. Further research into the precise receptor and downstream targets of LEP(116-130) is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential for obesity and related metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of LEP(116-130)(mouse)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of the mouse leptin fragment LEP(116-130). The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing experiments to evaluate the biological effects of this peptide.

Introduction

LEP(116-130) is a synthetic peptide fragment corresponding to amino acid residues 116-130 of the mouse leptin molecule.[1][2] Research has demonstrated that this fragment possesses biological activity, influencing energy balance, glucose homeostasis, and neuroendocrine functions.[3][4][5] Notably, in vivo studies in mouse models of obesity and diabetes have shown that administration of LEP(116-130) can lead to reduced food intake, decreased body weight gain, and lower blood glucose levels.[3][6][7][8] Interestingly, the mechanism of action for these effects may not be mediated through the long isoform of the leptin receptor (OB-Rb), suggesting a distinct signaling pathway from the full-length leptin protein.[3][9]

These characteristics make LEP(116-130) and its analogs a subject of interest for potential therapeutic applications in metabolic disorders.[6] The following protocols and data provide a framework for conducting in vivo studies with this peptide in mice.

Quantitative Data Summary

The following tables summarize the quantitative effects of LEP(116-130) administration in various mouse models as reported in the literature.

Table 1: Effects of LEP(116-130) on Body Weight in ob/ob Mice

Treatment GroupInitial Body Weight (g, mean ± SEM)Body Weight Change after 7 days (%)Body Weight Change after 28 days (%)
Vehicle57.1 ± 1.2+12.3+14.7
LEP(116-130) (1 mg/day, i.p.)58.4 ± 1.5-13.8-3.4

Data derived from Grasso et al., 1997.[6][7]

Table 2: Effects of LEP(116-130) on Food Intake in ob/ob Mice

Treatment GroupCumulative Food Intake Change after 2 weeks (%)
VehicleNot specified as baseline
LEP(116-130) (1 mg/day, i.p.)-17.2

Data derived from Grasso et al., 1997.[7]

Table 3: Effects of LEP(116-130) on Blood Glucose in db/db Mice

Treatment GroupChange in Blood Glucose (mg/dL)
VehicleNot specified as baseline
LEP(116-130) (1 mg/day, i.p.)Approximately -100

Data derived from studies on db/db mice.[2][8]

Experimental Protocols

Peptide Preparation and Handling
  • Reconstitution: LEP(116-130) is typically supplied as a lyophilized powder. For in vivo administration, it can be reconstituted in a sterile vehicle such as phosphate-buffered saline (PBS), pH 7.2.[4] Solubility in water is up to 1 mg/ml.

  • Storage: Store the lyophilized peptide desiccated at -20°C. Once reconstituted, it is recommended to prepare fresh solutions for administration, as solutions may be unstable.[1] If storage of the solution is necessary, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

In Vivo Administration Protocol: Rodent Models

This protocol is based on studies using female C57BL/6J ob/ob or C57BLKS/J-m db/db mice.[3]

  • Animal Models:

    • C57BL/6J ob/ob mice (leptin-deficient).

    • C57BLKS/J-m db/db mice (leptin receptor-deficient).

  • Acclimatization: House the mice in a controlled environment (temperature, humidity, and light-dark cycle) and allow for an acclimatization period of at least one week before the start of the experiment. Provide ad libitum access to standard chow and water.

  • Dosage: A commonly used and effective dose is 1 mg of LEP(116-130) per mouse per day.[2][6][7][8]

  • Administration Route: Intraperitoneal (i.p.) injection is a frequently reported route of administration.[2][3][6][7][8] Other routes such as subcutaneous, intramuscular, and intranasal have also been explored for related peptide analogs.[10]

  • Experimental Procedure:

    • Prepare a fresh solution of LEP(116-130) in sterile PBS at the desired concentration. The injection volume should be consistent across all animals.

    • Divide the animals into a control group (receiving vehicle only) and a treatment group (receiving LEP(116-130)).

    • Administer a daily intraperitoneal injection of either vehicle or the LEP(116-130) solution.

    • Monitor key parameters daily or at regular intervals. These include:

      • Body weight

      • Food intake

      • Water intake

    • For studies involving glucose metabolism, measure blood glucose levels from the tail vein at baseline and at specified time points throughout the study (e.g., every 2 days).[8]

    • The duration of the study can vary, with significant effects observed within the first week and studies extending up to 28 days.[6][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Reconstitute Reconstitute LEP(116-130) in sterile PBS Daily_Injection Daily Intraperitoneal (i.p.) Injection (1 mg/day) Reconstitute->Daily_Injection Animal_Acclimate Acclimatize Mice (e.g., ob/ob or db/db) Control_Group Control Group (Vehicle only) Animal_Acclimate->Control_Group Treatment_Group Treatment Group (LEP(116-130)) Animal_Acclimate->Treatment_Group Monitor_BW Monitor Body Weight Daily_Injection->Monitor_BW Daily Monitor_FI Monitor Food Intake Daily_Injection->Monitor_FI Daily Monitor_BG Monitor Blood Glucose Daily_Injection->Monitor_BG Periodic Data_Analysis Data Analysis Monitor_BW->Data_Analysis Monitor_FI->Data_Analysis Monitor_BG->Data_Analysis

Caption: Experimental workflow for in vivo administration of LEP(116-130) in mice.

Proposed Signaling Pathway

signaling_pathway cluster_intracellular Intracellular LEP116_130 LEP(116-130) Unknown_Receptor Unknown Receptor/ Binding Protein LEP116_130->Unknown_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Unknown_Receptor->Signaling_Cascade Activates Biological_Effects Biological Effects: - Reduced Food Intake - Decreased Body Weight - Lowered Blood Glucose Signaling_Cascade->Biological_Effects Leads to Leptin Leptin OB_Rb OB-Rb Receptor Leptin->OB_Rb Binds JAK_STAT JAK-STAT Pathway OB_Rb->JAK_STAT Activates

Caption: Proposed signaling pathway for LEP(116-130) independent of the OB-Rb receptor.

References

Application Notes and Protocols: Reconstituting LEP(116-130)(mouse) for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution and administration of the mouse leptin fragment LEP(116-130) for in vivo studies. The information is intended to guide researchers in preparing this peptide for injection to investigate its biological effects, such as the regulation of body weight, food intake, and glucose metabolism.

Peptide Characteristics and Storage

The mouse LEP(116-130) is a synthetic peptide fragment with the amino acid sequence H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2.[1][2] Key characteristics are summarized in the table below.

PropertyValueReference
Molecular Weight ~1560.73 g/mol [1][2]
Formula C64H109N19O24S[1][2]
Appearance White lyophilized solid[2]
Storage (Lyophilized) -20°C, desiccated[2]
Storage (Reconstituted) Aliquot and store at -80°C

Reconstitution Protocol

Proper reconstitution of the LEP(116-130) peptide is critical for its biological activity and to ensure accurate dosing.

Materials:

  • LEP(116-130)(mouse) lyophilized powder

  • Sterile, endotoxin-free water or sterile, pH 7.2 Phosphate Buffered Saline (PBS) or Ringer's solution[3][4]

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial.

  • Solvent Addition: Based on the desired final concentration, carefully add the appropriate volume of sterile water, PBS (pH 7.2), or Ringer's solution to the vial.[3][4] The peptide is soluble in water up to 1 mg/mL.[2] For some formulations, sonication may be recommended to aid dissolution.[5]

  • Gentle Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide degradation.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before proceeding.

  • Aliquoting and Storage: For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into sterile, low-protein binding microcentrifuge tubes. Store the aliquots at -80°C.

In Vivo Administration Protocol

The following protocol outlines the intraperitoneal (i.p.) injection of reconstituted LEP(116-130) in mice. This method has been used in studies demonstrating the peptide's effects on body weight and food intake.[3][4]

Materials:

  • Reconstituted LEP(116-130) solution

  • Sterile insulin syringes (or similar) with an appropriate gauge needle (e.g., 27-30G)

  • Appropriate animal handling and restraint equipment

  • 70% ethanol for disinfection

Procedure:

  • Dose Calculation: Calculate the required volume of the reconstituted peptide solution based on the desired dosage and the body weight of the mouse. A common dosage used in studies is 1 mg per mouse per day.[3][4][6]

  • Animal Handling: Handle the mice gently and use appropriate restraint techniques to minimize stress.

  • Injection Site Preparation: Disinfect the injection site on the lower abdomen with a 70% ethanol wipe.

  • Intraperitoneal Injection: Insert the needle at a shallow angle into the peritoneal cavity, being careful to avoid puncturing any internal organs.

  • Peptide Administration: Slowly inject the calculated volume of the LEP(116-130) solution.

  • Post-Injection Monitoring: Monitor the mice for any adverse reactions following the injection.

Quantitative Data Summary

The biological effects of LEP(116-130) administration in ob/ob mice are summarized below.

ParameterTreatment GroupResultReference
Body Weight LEP(116-130) (1 mg/day, i.p. for 28 days)Significantly reduced rate of weight gain compared to vehicle-injected controls.[3]
Food Intake LEP(116-130) (1 mg/day, i.p. for 7 days)Significantly less food intake (28.3% decrease) compared to vehicle-injected controls.[4]
Blood Glucose LEP(116-130) (1 mg/day, i.p.)Significantly reduced blood glucose levels by approximately 100 mg/dL.[5][6]

Signaling Pathway and Experimental Workflow

The biological effects of LEP(116-130) are mediated through the activation of specific intracellular signaling cascades. Additionally, the peptide has been shown to be involved in neuroprotective actions.[7]

LEP_Signaling_Pathway LEP LEP(116-130) Receptor Leptin Receptor LEP->Receptor Binds PI3K PI3K Receptor->PI3K Activates STAT3 STAT3 Receptor->STAT3 Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection Akt->Neuroprotection pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Gene Gene Expression Nucleus->Gene Metabolic Metabolic Regulation Gene->Metabolic

LEP(116-130) signaling pathway.

A generalized workflow for conducting an in vivo study with LEP(116-130) is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Reconstitute Reconstitute LEP(116-130) Prepare_Dose Prepare Injection Doses Reconstitute->Prepare_Dose Injection Daily I.P. Injections Prepare_Dose->Injection Animal_Acclimation Animal Acclimation Baseline Baseline Measurements (Weight, Food Intake, Glucose) Animal_Acclimation->Baseline Baseline->Injection Monitoring Daily Monitoring (Weight, Food Intake) Injection->Monitoring Monitoring->Injection Data_Collection Final Data Collection Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Application Notes and Protocols: Solubility of LEP(116-130)(mouse) in PBS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEP(116-130) is a synthetic fragment of the mouse leptin protein that has demonstrated biological activity, including the ability to restrict weight gain and reduce food intake in leptin-deficient mice.[1][2][3] The solubility of this peptide in physiologically relevant buffers such as Phosphate-Buffered Saline (PBS) is a critical parameter for its application in in-vitro and in-vivo studies. These application notes provide a summary of the available solubility data and a detailed protocol for dissolving and handling mouse LEP(116-130) in PBS. Additionally, an overview of the leptin signaling pathway is provided for contextual understanding.

Quantitative Solubility Data

The solubility of mouse LEP(116-130) has been reported in various aqueous solutions. The following table summarizes the available quantitative data.

SolventReported SolubilityMolar Concentration (approx.)Source(s)
PBS100 mg/mL64.07 mM[4][5][6]
Water≥ 50 mg/mL≥ 32.04 mM[3]
WaterSoluble to 1 mg/mL~0.64 mM[1][2]
DMSOSolubleNot specified[]

Note: In one study, LEP(116-130) showed incomplete solubility in PBS, which was partially improved by using Ringer's solution.[8] This suggests that while high concentrations in PBS are achievable, solubility can be influenced by specific experimental conditions.

Experimental Protocol for Solubilization in PBS

This protocol provides a general guideline for dissolving lyophilized mouse LEP(116-130) in PBS. It is recommended to first test the solubility of a small amount of the peptide before dissolving the entire stock.[9]

Materials:

  • Lyophilized mouse LEP(116-130) peptide

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath/sonicator (optional)

Procedure:

  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.

  • Initial Dissolution Attempt:

    • Add the desired volume of sterile PBS (pH 7.4) to the vial to achieve the target concentration.

    • Vortex the solution for 30-60 seconds to facilitate dissolution.

  • Enhancing Solubility (if necessary):

    • If the peptide does not fully dissolve, sonication can be employed.[9] Briefly sonicate the solution in an ultrasonic water bath for 10-20 seconds. Avoid prolonged sonication to prevent peptide degradation.

    • Gentle warming of the solution to no more than 40°C can also aid in solubilization.[10]

  • Visual Inspection: A successfully solubilized peptide solution should be clear and free of any visible particulates.[9] If the solution remains cloudy or contains precipitates, the peptide may not be fully dissolved.

  • Storage:

    • For short-term storage (up to one month), store the peptide solution at -20°C.

    • For long-term storage (up to six months), aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]

Experimental Workflow for Solubility Testing

The following diagram illustrates a logical workflow for determining the solubility of a peptide like LEP(116-130) in a given solvent.

G start Start: Lyophilized Peptide add_solvent Add small volume of PBS start->add_solvent vortex Vortex/Mix add_solvent->vortex observe Observe for dissolution vortex->observe clear_solution Clear Solution: Solubility Achieved observe->clear_solution Yes not_dissolved Incomplete Dissolution observe->not_dissolved No end_success End: Soluble clear_solution->end_success sonicate Apply Sonication not_dissolved->sonicate warm Gentle Warming (<40°C) sonicate->warm re_observe Re-observe warm->re_observe re_observe->clear_solution Yes end_insoluble End: Insoluble at this concentration re_observe->end_insoluble No

Caption: Workflow for peptide solubility testing in PBS.

Leptin Signaling Pathway Overview

Leptin exerts its biological effects by binding to the long form of the leptin receptor (LepRb), which initiates a cascade of intracellular signaling events.[11] The primary and best-characterized pathway is the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[12] Upon leptin binding, JAK2 is activated, leading to the phosphorylation of STAT3, which then translocates to the nucleus to regulate gene expression.[13][14] Other significant signaling pathways activated by leptin include the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K) pathways.[13][15] These pathways are involved in regulating various physiological processes, including energy balance, food intake, and metabolism.[15]

The following diagram provides a simplified representation of the major leptin signaling pathways.

LeptinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LepRb Leptin Receptor (LepRb) Leptin->LepRb Binding JAK2 JAK2 LepRb->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation MAPK_pathway MAPK Pathway (SHP2-ERK) JAK2->MAPK_pathway PI3K_pathway PI3K Pathway (IRS-PI3K) JAK2->PI3K_pathway pSTAT3 pSTAT3 STAT3->pSTAT3 GeneExpression Gene Expression (e.g., POMC, AgRP) pSTAT3->GeneExpression Translocation MAPK_pathway->GeneExpression PI3K_pathway->GeneExpression

Caption: Simplified overview of major leptin signaling pathways.

References

Application Notes and Protocols: Effective Dosage of LEP(116-130)(mouse) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview of the effective dosage and experimental protocols for the in vivo administration of the mouse leptin fragment LEP(116-130) in mice, based on published research.

Introduction

LEP(116-130) is a synthetic peptide fragment corresponding to amino acid residues 116-130 of mouse leptin.[1][2][3] It has been demonstrated to possess biological activity, influencing body weight, food intake, and glucose metabolism in mouse models of obesity and diabetes.[4][5][6][7] Notably, its mechanism of action may not involve the long isoform of the leptin receptor (OB-Rb), suggesting a distinct signaling pathway from the full-length leptin protein.[2][7]

Data Presentation: Efficacy of LEP(116-130) Administration

The following tables summarize the quantitative data from key studies investigating the effects of LEP(116-130) in mice.

Table 1: Effect of LEP(116-130) on Body Weight in ob/ob Mice

Duration of TreatmentDosageMouse StrainInitial Body Weight (g)Change in Body Weight (%)Reference
7 days1 mg/day, i.p.Female C57BL/6J ob/ob~61.3-13.8%[4][5][6]
28 days1 mg/day, i.p.Female C57BL/6J ob/ob~61.3-3.4%[4][5][6]

Table 2: Effect of LEP(116-130) on Food Intake and Blood Glucose

ParameterDuration of TreatmentDosageMouse StrainObserved EffectReference
Food Intake28 days1 mg/day, i.p.Female C57BL/6J ob/obReduced by ~15-17.2%[4][5][6]
Blood Glucose6 days1 mg/day, i.p.Female C57BLKS/J-m db/dbSignificantly reduced by ~100 mg/dL[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of LEP(116-130) to mice.

Protocol 1: Assessment of LEP(116-130) on Body Weight and Food Intake in ob/ob Mice

This protocol is based on the methodology described by Grasso et al. (1997).[4][5][6]

1. Animal Model:

  • Female C57BL/6J ob/ob mice, which lack endogenously circulating active leptin, are used.[1][4][5]

  • Mice are typically housed individually to allow for accurate food intake measurement.

2. Materials:

  • LEP(116-130) (mouse) peptide

  • Sterile vehicle solution (e.g., phosphate-buffered saline, PBS, pH 7.2)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal scale for daily body weight measurement

  • Metabolic cages for food intake measurement

3. Procedure:

  • Acclimatization: Allow mice to acclimate to their housing conditions for a specified period before the experiment begins.

  • Peptide Preparation: Dissolve LEP(116-130) in the vehicle to a final concentration for a 1 mg dose per injection volume (e.g., 200 µL).

  • Dosing Regimen: Administer a daily intraperitoneal injection of 1 mg of LEP(116-130) or vehicle to the control group.[4][5][6]

  • Data Collection:

    • Measure and record the body weight of each mouse daily.[5]

    • Measure and record food consumption daily.

  • Duration: The study can be conducted for short-term (e.g., 7 days) or long-term (e.g., 28 days) assessments.[4][5][6]

Protocol 2: Evaluation of LEP(116-130) on Blood Glucose in db/db Mice

This protocol is adapted from studies on db/db mice, which are resistant to leptin due to a defective OB-Rb.[7]

1. Animal Model:

  • Homozygous female C57BLKS/J-m db/db mice, which do not express the long form of the leptin receptor (OB-Rb).[7]

2. Materials:

  • LEP(116-130) (mouse) peptide

  • Sterile vehicle solution

  • Syringes and needles for i.p. injection

  • Blood glucose monitoring system (glucometer and test strips)

  • Lancets or other appropriate tools for tail vein blood collection

3. Procedure:

  • Baseline Measurement: Prior to the first injection, measure and record the baseline blood glucose levels from the tail vein.[8]

  • Dosing Regimen: Administer a daily intraperitoneal injection of 1 mg of LEP(116-130) or vehicle.[8]

  • Blood Glucose Monitoring: Collect blood from the tail vein at specified intervals (e.g., every 2 days) to monitor changes in blood glucose levels.[8]

  • Duration: Typically, these studies are conducted over several days (e.g., 6 days) to observe significant changes in glycemic control.[8]

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling distinction between native leptin and the LEP(116-130) fragment. While native leptin primarily signals through the OB-Rb receptor, studies suggest that LEP(116-130) exerts its biological effects through a different, yet to be fully elucidated, pathway.[7]

cluster_leptin Native Leptin Signaling cluster_lep116130 LEP(116-130) Proposed Pathway Leptin Native Leptin OBRb Leptin Receptor (OB-Rb) Leptin->OBRb JAK2 JAK2 OBRb->JAK2 STAT3 STAT3 JAK2->STAT3 Biological_Effects_Leptin Regulation of Energy Homeostasis STAT3->Biological_Effects_Leptin LEP116130 LEP(116-130) Unknown_Receptor Unknown Receptor/ Mechanism LEP116130->Unknown_Receptor OBRb_inactive Leptin Receptor (OB-Rb) LEP116130->OBRb_inactive No Activation Biological_Effects_Fragment Reduced Body Weight & Food Intake Unknown_Receptor->Biological_Effects_Fragment Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Baseline Measurements (Body Weight, Food Intake, Blood Glucose) Acclimatization->Baseline Grouping Randomize into Groups (Vehicle vs. LEP(116-130)) Baseline->Grouping Treatment Daily Intraperitoneal Injections (1 mg/mouse) Grouping->Treatment Monitoring Daily/Periodic Monitoring (Weight, Food Intake, Glucose) Treatment->Monitoring 28 Days Monitoring->Treatment Analysis Data Analysis Monitoring->Analysis End End Analysis->End

References

Application Notes and Protocols for Intraperitoneal Injection of LEP(116-130) (mouse)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the intraperitoneal (IP) injection of the mouse leptin fragment LEP(116-130). This synthetic peptide has garnered significant interest for its ability to mimic some of the biological effects of leptin, the adipocyte-derived hormone central to energy homeostasis. Notably, LEP(116-130) has demonstrated effects on body weight, food intake, and glucose metabolism, making it a valuable tool for research in obesity, diabetes, and metabolic disorders.[1][2][3] Furthermore, it has shown potential in neuroscience research due to its cognitive-enhancing and neuroprotective properties.[4][5]

These application notes are intended to guide researchers in designing and executing experiments involving the intraperitoneal administration of LEP(116-130) in mouse models.

Applications

The primary applications for the intraperitoneal injection of LEP(116-130) in mice include:

  • Metabolic Research:

    • Body Weight Regulation: Investigating the peptide's ability to reduce body weight gain and promote weight loss, particularly in genetic models of obesity such as ob/ob mice.[1][5]

    • Food Intake Suppression: Studying the anorexigenic effects of the peptide.[1][6]

    • Glucose Homeostasis: Assessing the peptide's impact on blood glucose levels, especially in models of diabetes like the db/db mouse.[2][6]

  • Neuroscience Research:

    • Cognitive Enhancement: Exploring the potential of LEP(116-130) to improve performance in memory-related tasks.[4][5]

    • Neuroprotection: Examining the peptide's ability to protect neurons from toxic insults, such as those induced by amyloid-β.[4][5]

    • Synaptic Plasticity: Studying the modulation of hippocampal synaptic plasticity.[4]

Data Presentation

Table 1: Effect of Intraperitoneal LEP(116-130) Injection on Body Weight in Female C57BL/6J ob/ob Mice
Treatment GroupDaily Dose (mg, IP)Duration (days)Initial Body Weight (g, mean)Body Weight Change after 7 days (g, mean)Body Weight Change after 7 days (%)Body Weight Change after 28 days (g, mean)Body Weight Change after 28 days (%)Reference
Vehicle-2857.3+3.2+5.6+8.2+14.7[5][7]
LEP(116-130)12861.3-8.5-13.87-2.1-3.43[5][7]
Table 2: Effect of Intraperitoneal LEP(116-130) Injection on Cumulative Food Intake in Female C57BL/6J ob/ob Mice
Treatment GroupDaily Dose (mg, IP)Duration (days)Cumulative Food Intake per Mouse after 14 days (g, mean ± SEM)Cumulative Food Intake per Mouse after 28 days (g, mean ± SEM)% Reduction in Food Intake after 28 daysReference
Vehicle-2895.2 ± 3.1189.5 ± 5.2-[7]
LEP(116-130)12878.8 ± 2.8161.2 ± 4.5~15%[1][7]
Table 3: Effect of Intraperitoneal LEP(116-130) Injection on Blood Glucose in Female C57BLKS/J-m db/db Mice
Treatment GroupDaily Dose (mg, IP)Duration (days)Effect on Blood GlucoseReference
LEP(116-130)16Reduced by approximately 100 mg/dL[8][9]

Experimental Protocols

Protocol 1: Evaluation of LEP(116-130) on Body Weight and Food Intake in ob/ob Mice

This protocol is designed to assess the in vivo effects of LEP(116-130) on energy balance in a genetically obese mouse model.

Materials:

  • LEP(116-130) (mouse) peptide

  • Sterile phosphate-buffered saline (PBS), pH 7.2 (vehicle)

  • Female C57BL/6J ob/ob mice (e.g., 8-10 weeks old)

  • Sterile syringes (1 mL) and needles (25-27 G)

  • 70% ethanol or isopropanol wipes

  • Animal scale for daily body weight measurement

  • Metabolic cages for accurate food intake measurement

Procedure:

  • Peptide Preparation:

    • Aseptically dissolve LEP(116-130) in sterile PBS to the desired concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution. Gentle vortexing or sonication may be used if necessary.

    • Prepare a sufficient volume for the entire study duration to ensure consistency.

    • Store the peptide solution at -20°C or as recommended by the supplier. Thaw and bring to room temperature before each injection.

  • Animal Acclimation and Baseline Measurement:

    • House mice individually in a temperature- and light-controlled environment (e.g., 12-hour light/dark cycle).

    • Allow for an acclimation period of at least one week.

    • For one week prior to the start of injections, measure and record the daily body weight and food intake of each mouse to establish a baseline.

  • Intraperitoneal Injection:

    • Divide the mice into a control group (vehicle injection) and a treatment group (LEP(116-130) injection).

    • Administer daily intraperitoneal injections at the same time each day.

    • Restraint: Gently restrain the mouse by grasping the loose skin over the scruff of the neck.

    • Injection Site: Identify the lower right abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.

    • Injection:

      • Wipe the injection site with a 70% alcohol wipe.

      • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

      • Gently aspirate to ensure no blood or urine is drawn, confirming correct needle placement.

      • Slowly inject the peptide solution (e.g., 1 mg in 1 mL of PBS).

      • Withdraw the needle and return the mouse to its cage.[4][10][11]

  • Data Collection and Analysis:

    • Continue to measure and record daily body weight and food intake for the duration of the study (e.g., 28 days).

    • Monitor the animals for any signs of distress or adverse reactions.

    • At the end of the study, euthanize the animals according to approved institutional protocols.

    • Analyze the data by comparing the changes in body weight and food intake between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed.

Protocol 2: Assessment of LEP(116-130) on Blood Glucose Levels in db/db Mice

This protocol outlines the procedure for evaluating the effect of LEP(116-130) on hyperglycemia in a mouse model of type 2 diabetes.

Materials:

  • LEP(116-130) (mouse) peptide

  • Sterile phosphate-buffered saline (PBS), pH 7.2 (vehicle)

  • Female C57BLKS/J-m db/db mice (e.g., 8-10 weeks old)

  • Sterile syringes (1 mL) and needles (25-27 G)

  • 70% ethanol or isopropanol wipes

  • Blood glucose meter and test strips

  • Lancets for tail vein blood collection

Procedure:

  • Peptide Preparation:

    • Prepare the LEP(116-130) solution as described in Protocol 1.

  • Animal Acclimation and Baseline Measurement:

    • Acclimate the mice as described in Protocol 1.

    • Measure baseline blood glucose levels from the tail vein 2 hours before the dark period on day 0.

  • Intraperitoneal Injection:

    • Administer daily intraperitoneal injections of either vehicle or LEP(116-130) (e.g., 1 mg/day) as detailed in Protocol 1.[8]

  • Blood Glucose Monitoring:

    • Measure blood glucose from the tail vein at specified time points (e.g., on days 2, 4, and 6) at the same time of day as the baseline measurement.[8]

    • Briefly restrain the mouse and use a sterile lancet to prick the tail vein to obtain a small drop of blood for the glucose meter.

  • Data Collection and Analysis:

    • Record all blood glucose readings.

    • Compare the changes in blood glucose levels between the LEP(116-130) treated group and the vehicle-treated control group using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

Signaling Pathway of LEP(116-130)

The precise signaling mechanism of LEP(116-130) is still under investigation. Some studies suggest that its effects on body weight and food intake may not be mediated by the long isoform of the leptin receptor (OB-Rb), which is predominantly expressed in the hypothalamus.[3][6] However, other evidence indicates that LEP(116-130) can activate the STAT3 signaling pathway, a known downstream target of leptin receptor activation.[12][13] In the context of hippocampal function, leptin is known to influence synaptic plasticity through various signaling cascades.[2][14]

LEP_signaling LEP116_130 LEP(116-130) Receptor Receptor (?) LEP116_130->Receptor Binds Alternative_Pathway Alternative Pathway (OB-Rb Independent?) LEP116_130->Alternative_Pathway JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., Reduced Food Intake, Weight Loss) Gene_Expression->Biological_Effects Alternative_Pathway->Biological_Effects

Caption: Putative signaling pathways of LEP(116-130).

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting in vivo experiments with LEP(116-130) in mice.

experimental_workflow start Start acclimation Animal Acclimation (1 week) start->acclimation baseline Baseline Measurements (Body Weight, Food Intake, Blood Glucose) acclimation->baseline grouping Randomize into Control and Treatment Groups baseline->grouping injections Daily Intraperitoneal Injections (Vehicle or LEP(116-130)) grouping->injections monitoring Daily Monitoring (Body Weight, Food Intake) Periodic Blood Glucose Measurement injections->monitoring euthanasia Euthanasia and Tissue Collection (optional) monitoring->euthanasia analysis Data Analysis and Statistical Evaluation euthanasia->analysis end End analysis->end

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: LEP(116-130)(mouse) for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Recent research has highlighted the neuroprotective role of the adipokine leptin in the context of AD. However, the pleiotropic effects of full-length leptin present challenges for its therapeutic use. LEP(116-130), a bioactive fragment of mouse leptin, has emerged as a promising therapeutic candidate, mirroring the cognitive-enhancing and neuroprotective actions of the full hormone without its broader metabolic effects.[1][2] This document provides detailed application notes and experimental protocols for the use of LEP(116-130)(mouse) in AD research.

Mechanism of Action

LEP(116-130) exerts its neuroprotective effects through multiple mechanisms, primarily by preventing Aβ-induced synaptic toxicity and promoting synaptic plasticity. The key pathways involved are the PI3K/Akt and STAT3 signaling cascades.

Signaling Pathway of LEP(116-130) in Neuroprotection

LEP116_130_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LEP LEP(116-130) LeptinR Leptin Receptor LEP->LeptinR PI3K PI3K LeptinR->PI3K STAT3 STAT3 LeptinR->STAT3 Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits pTau Hyperphosphorylated Tau GSK3b->pTau Tau Tau GSK3b->Tau Phosphorylates NFT Neurofibrillary Tangles pTau->NFT AMPAR_trafficking AMPA Receptor Trafficking STAT3->AMPAR_trafficking Promotes Neuroprotection Neuroprotection (↓ Apoptosis) STAT3->Neuroprotection Synaptic_Plasticity Synaptic Plasticity (↑ LTP) AMPAR_trafficking->Synaptic_Plasticity

LEP(116-130) signaling cascade in neurons.

LEP(116-130) binds to the leptin receptor, activating downstream signaling pathways. The PI3K/Akt pathway is crucial for reducing tau hyperphosphorylation through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[2][3][4] The activation of STAT3 is linked to the promotion of AMPA receptor trafficking to the synapse, which enhances synaptic plasticity and provides neuroprotection against Aβ-induced toxicity.[5]

Data Presentation

In Vitro Efficacy of LEP(116-130)
Cell LineTreatmentConcentrationDurationEndpointResultReference
SH-SY5YAβ₁₋₄₂ + LEP(116-130)0.1 nM24 hoursCell Viability (Crystal Violet Assay)↑ 27.8 ± 10.6% increase in cell number[5]
SH-SY5YAβ₁₋₄₂ + LEP(116-130)10 nM24 hoursCell Viability (Crystal Violet Assay)↑ 39.9 ± 13.5% increase in cell number[5]
SH-SY5YCuCl₂ + LEP(116-130)10 nM24 hoursCell Death (LDH Assay)Significant prevention of LDH release[6]
Primary Hippocampal NeuronsAβ₁₋₄₂ + LEP(116-130)10 nM45 minutesGluA1 Surface ExpressionPrevented Aβ-induced internalization of GluA1[6]
In Vivo Administration and Efficacy of LEP(116-130) (and related Leptin studies)
Animal ModelAdministration RouteDosageTreatment DurationKey FindingsReference
APP(L/S) AD Mouse ModelOralNot Specified for LEP(116-130)2.5 - 3 monthsPrevented deficits in novel object recognition and Y-maze performance. Reduced neuritic dystrophy.[7]
5xFAD Mouse ModelIntraperitoneal & OralNot Specified for LEP(116-130)8 weeksReduced Aβ plaque accumulation and neuroinflammation. Improved cognitive function.[8]
ob/ob MiceIntraperitonealNot SpecifiedNot SpecifiedReduced food intake and body weight.[2]
Adult RatsIntracerebroventricularNot SpecifiedNot SpecifiedStimulated prolactin and luteinizing hormone secretion.[2]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against Aβ Toxicity

This protocol details the assessment of the neuroprotective effects of LEP(116-130) on a human neuroblastoma cell line (SH-SY5Y) exposed to Aβ₁₋₄₂ oligomers.

Experimental Workflow for In Vitro Neuroprotection Assay

in_vitro_workflow start Start plate_cells Plate SH-SY5Y cells start->plate_cells differentiate Differentiate cells (e.g., with retinoic acid) plate_cells->differentiate prepare_Abeta Prepare Aβ₁₋₄₂ oligomers differentiate->prepare_Abeta treatment Treat cells with Aβ₁₋₄₂ and/or LEP(116-130) prepare_Abeta->treatment incubation Incubate for 24 hours treatment->incubation assay Perform cell viability assay (e.g., Crystal Violet or LDH) incubation->assay analyze Analyze and quantify results assay->analyze end End analyze->end

Workflow for assessing in vitro neuroprotection.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Retinoic acid (for differentiation)

  • Aβ₁₋₄₂ peptide

  • LEP(116-130)(mouse) peptide

  • Sterile cell culture plates (96-well)

  • Crystal Violet staining solution

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

    • For differentiation, plate cells at a desired density and treat with retinoic acid (e.g., 10 µM) for 5-7 days.

  • Preparation of Aβ₁₋₄₂ Oligomers:

    • Resuspend synthetic Aβ₁₋₄₂ peptide in sterile water to a concentration of 1 mg/mL.

    • Incubate at 37°C for 24-48 hours to promote oligomer formation.

  • Treatment:

    • Seed differentiated SH-SY5Y cells in 96-well plates.

    • Prepare treatment groups:

      • Vehicle control (cell culture medium)

      • Aβ₁₋₄₂ only (e.g., 10 µM)

      • LEP(116-130) only (e.g., 0.1 nM, 10 nM)

      • Aβ₁₋₄₂ + LEP(116-130) (co-treatment)

    • Add the respective treatments to the cells.

  • Incubation:

    • Incubate the treated cells for 24 hours at 37°C.

  • Cell Viability Assessment:

    • Crystal Violet Assay:

      • Gently wash cells with PBS.

      • Fix cells with 4% paraformaldehyde for 15 minutes.

      • Stain with 0.1% Crystal Violet solution for 20 minutes.

      • Wash thoroughly with water and air dry.

      • Solubilize the stain with 10% acetic acid.

      • Measure absorbance at 590 nm.

    • LDH Assay:

      • Collect the cell culture supernatant.

      • Perform the LDH assay according to the manufacturer's instructions.

      • Measure absorbance at the recommended wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Protocol 2: Assessment of Cognitive Improvement in an AD Mouse Model using the Novel Object Recognition (NOR) Test

The NOR test is used to evaluate recognition memory, a cognitive domain affected in AD.

Experimental Workflow for Novel Object Recognition Test

nor_workflow start Start acclimation Acclimate mice to testing room start->acclimation habituation Habituation Phase: Allow mouse to explore empty arena acclimation->habituation training Training Phase (T1): Mouse explores arena with two identical objects habituation->training delay Inter-trial Interval (e.g., 1 hour) training->delay testing Testing Phase (T2): Mouse explores arena with one familiar and one novel object delay->testing record Record exploration time for each object testing->record calculate Calculate Discrimination Index record->calculate end End calculate->end

Workflow for the Novel Object Recognition test.

Materials:

  • AD mouse model (e.g., 5xFAD, APP/PS1) and wild-type littermates

  • LEP(116-130)(mouse) peptide

  • Vehicle solution (e.g., sterile saline)

  • Open field arena (e.g., 40 x 40 x 30 cm)

  • Two sets of identical objects (e.g., small plastic toys, metal cubes) that are of similar size but different in shape and texture.

  • Video recording system and analysis software

Procedure:

  • Animal Treatment:

    • Administer LEP(116-130) or vehicle to the mice according to the experimental design (e.g., daily intraperitoneal injections for 4-8 weeks).

  • Habituation (Day 1):

    • Acclimate each mouse to the testing room for at least 30 minutes before the session.

    • Place each mouse individually into the empty open field arena and allow it to explore freely for 5-10 minutes.[1]

    • Return the mouse to its home cage.

    • Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.[9]

  • Training (Day 2 - T1):

    • Place two identical objects in the arena, equidistant from the walls and each other.

    • Place the mouse in the arena, facing the wall away from the objects.

    • Allow the mouse to explore the objects for 5-10 minutes.[1]

    • Record the session for later analysis.

    • Return the mouse to its home cage.

  • Testing (Day 2 - T2):

    • After a defined inter-trial interval (e.g., 1 hour), replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.

    • Place the mouse back into the arena and allow it to explore for 5-10 minutes.[1]

    • Record the session.

  • Data Analysis:

    • Manually or using tracking software, score the time the mouse spends actively exploring each object (sniffing, touching with nose or paws).

    • Calculate the Discrimination Index (DI):

      • DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

    • A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

    • Compare the DI between the LEP(116-130)-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is for assessing the effect of LEP(116-130) on synaptic plasticity in the hippocampus, a brain region critical for memory.

Materials:

  • Mouse brain slicing vibratome

  • Dissection tools

  • Carbogen gas (95% O₂, 5% CO₂)

  • Artificial cerebrospinal fluid (aCSF)

  • High-sucrose cutting solution

  • LEP(116-130)(mouse) peptide

  • Electrophysiology rig with recording and stimulating electrodes

  • Data acquisition system and software

Procedure:

  • Hippocampal Slice Preparation:

    • Anesthetize the mouse and rapidly dissect the brain.

    • Prepare 300-400 µm thick coronal or sagittal hippocampal slices in ice-cold, carbogenated high-sucrose cutting solution using a vibratome.

    • Transfer the slices to a holding chamber with carbogenated aCSF and allow them to recover at room temperature for at least 1 hour.[10][11]

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering test pulses every 20-30 seconds.

  • LTP Induction and Drug Application:

    • After recording a stable baseline for at least 20 minutes, apply LEP(116-130) (e.g., 10 nM) to the perfusing aCSF.

    • To assess the effect on Aβ-induced deficits, co-apply Aβ₁₋₄₂ oligomers.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 Hz for 1 second).

  • Data Analysis:

    • Continue recording fEPSPs for at least 60 minutes post-HFS.

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slope to the pre-HFS baseline.

    • Compare the magnitude of LTP between control, Aβ-treated, and LEP(116-130)-treated slices.

Conclusion

LEP(116-130)(mouse) represents a promising therapeutic avenue for Alzheimer's disease by targeting key pathological mechanisms, including synaptic dysfunction and neuronal cell death. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanisms of this peptide fragment in various preclinical models of AD. Further research is warranted to establish optimal in vivo dosing and to fully elucidate the downstream signaling pathways involved in its neuroprotective effects.

References

Application Notes and Protocols for In Vitro Assays of LEP(116-130)(mouse) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the biological activity of the mouse leptin fragment LEP(116-130).

Introduction

LEP(116-130) is a synthetic fragment of the mouse leptin protein that has demonstrated biological activity in vivo, including effects on body weight, food intake, and hormone secretion.[1][2] Interestingly, in vitro studies have shown that these effects are not mediated through the canonical long-form leptin receptor (OB-Rb), suggesting a unique mechanism of action.[3][4] These notes provide protocols for key in vitro assays to characterize the activity of LEP(116-130) on hormone secretion and neuronal cells.

Data Presentation

Table 1: Effects of LEP(116-130)(mouse) on Pituitary and Testicular Hormone Secretion in vitro
AssayTissue/Cell TypeLEP(116-130) ConcentrationObserved EffectReference
Luteinizing Hormone (LH) Secretion Rat hemi-pituitaries10⁻⁹ M - 10⁻⁵ MSignificant inhibition at all doses[1]
Follicle-Stimulating Hormone (FSH) Secretion Rat hemi-pituitaries10⁻⁹ M - 10⁻⁵ MSignificant inhibition at all doses[1]
Prolactin (PRL) Release Rat hemi-pituitaries10⁻⁹ M - 10⁻⁵ MNo effect[1]
Growth Hormone (GH) Release Rat hemi-pituitaries10⁻⁹ M - 10⁻⁵ MNo effect[1]
Basal Testosterone Secretion Rat testicular tissue10⁻⁹ M - 10⁻⁵ MDose-dependent inhibition (significant from 10⁻⁷ M)[1]
hCG-Stimulated Testosterone Secretion Rat testicular tissue10⁻⁹ M - 10⁻⁵ MDose-dependent inhibition (significant from 10⁻⁷ M)[1]
Table 2: Neuroprotective and Synaptic Plasticity Effects of LEP(116-130)(mouse) in vitro
AssayCell TypeLEP(116-130) ConcentrationTreatment TimeObserved EffectReference
GluA1 Surface Expression Cultured hippocampal neurons50 nM15 minIncreased surface GluA1 expression to 160 ± 6% of control
Neuroprotection against Aβ₁₋₄₂ Cultured hippocampal neurons10 nMPre-treatmentPrevented Aβ₁₋₄₂-induced reduction in GluA1 surface expression
Neuronal Viability (vs. Aβ₁₋₄₂) Cultured hippocampal neurons0.1 nMCo-treatmentIncreased cell number by 27.8 ± 10.6%
Neuronal Viability (vs. Aβ₁₋₄₂) Cultured hippocampal neurons10 nMCo-treatmentIncreased cell number by 39.9 ± 13.5%
STAT3 Phosphorylation Not specifiedNot specifiedNot specifiedIncreased
Akt Phosphorylation Not specifiedNot specifiedNot specifiedIncreased

Experimental Protocols

Protocol 1: In Vitro Hormone Secretion from Pituitary and Testicular Tissue

This protocol is adapted from studies evaluating the direct effects of LEP(116-130) on endocrine tissue.[1]

1. Tissue Preparation:

  • Humanely euthanize adult male rats and dissect the anterior pituitaries and testes in sterile conditions.
  • For pituitary assays, gently separate the anterior pituitary and halve it to create hemi-pituitaries.
  • For testicular assays, slice the decapsulated testes into small fragments (approximately 20-30 mg).
  • Pre-incubate the tissue fragments in DMEM supplemented with 0.1% BSA for 1-2 hours at 37°C in a 5% CO₂ atmosphere.

2. Incubation with LEP(116-130):

  • Prepare a range of LEP(116-130) concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) in fresh DMEM with 0.1% BSA.
  • Remove the pre-incubation medium and add the LEP(116-130) solutions to the tissue fragments.
  • For stimulated testosterone secretion, co-incubate with human chorionic gonadotropin (hCG) at a final concentration of 10 IU.
  • Incubate for 2-4 hours at 37°C with gentle agitation.

3. Sample Collection and Analysis:

  • After incubation, collect the medium from each well.
  • Centrifuge the samples to remove any cellular debris.
  • Store the supernatant at -20°C until analysis.
  • Measure the concentrations of LH, FSH, and testosterone in the medium using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

Protocol 2: Assessment of Neuroprotection and AMPA Receptor Trafficking

This protocol is based on findings that LEP(116-130) has neuroprotective effects and modulates synaptic protein expression.

1. Primary Hippocampal Neuron Culture:

  • Dissect hippocampi from embryonic day 18 (E18) mouse or rat pups.
  • Dissociate the tissue into single cells using enzymatic digestion (e.g., with trypsin) and mechanical trituration.
  • Plate the neurons on poly-D-lysine-coated coverslips or plates in Neurobasal medium supplemented with B27 and GlutaMAX.
  • Culture the neurons for 14-21 days in vitro (DIV) to allow for maturation and synapse formation.

2. Neuroprotection Assay against Amyloid-beta (Aβ):

  • Prepare oligomeric Aβ₁₋₄₂ according to established protocols.
  • Treat mature hippocampal neurons with Aβ₁₋₄₂ (e.g., 500 nM) in the presence or absence of LEP(116-130) (e.g., 10 nM) for 24 hours.
  • Assess cell viability using methods such as the LDH assay (measuring lactate dehydrogenase release into the medium from damaged cells) or by staining with cell viability dyes (e.g., Calcein-AM and Ethidium Homodimer-1) and imaging.

3. AMPA Receptor (GluA1) Surface Expression Assay:

  • Treat mature hippocampal neurons with LEP(116-130) (e.g., 50 nM) for 15 minutes.
  • To specifically label surface receptors, incubate living (non-permeabilized) neurons with an antibody targeting an extracellular epitope of the GluA1 subunit.
  • Fix the cells with 4% paraformaldehyde.
  • Permeabilize the cells and stain for a total neuronal marker (e.g., MAP2) to visualize neuronal morphology.
  • Apply a fluorescently labeled secondary antibody to detect the surface GluA1 primary antibody.
  • Acquire images using fluorescence microscopy and quantify the intensity of the surface GluA1 signal normalized to the dendritic area.

4. Western Blot for Signaling Pathway Activation:

  • Treat cultured neurons with LEP(116-130) for a specified time (e.g., 15-30 minutes).
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA assay.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated Akt (p-Akt), and total Akt.
  • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
  • Quantify band intensities and express the results as a ratio of phosphorylated protein to total protein.

Visualizations

LEP_116_130_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Unknown_Receptor Unknown Receptor STAT3 STAT3 Unknown_Receptor->STAT3 Activates Akt Akt Unknown_Receptor->Akt Activates OBRb Leptin Receptor (OB-Rb) pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Neuroprotection Neuroprotection & Synaptic Plasticity pSTAT3->Neuroprotection pAkt p-Akt Akt->pAkt Phosphorylation pAkt->Neuroprotection LEP_116_130 LEP(116-130) (mouse) LEP_116_130->Unknown_Receptor Binds LEP_116_130->OBRb Does NOT Bind Leptin Leptin (Full-length) Leptin->OBRb Binds

Caption: Signaling pathway of LEP(116-130)(mouse).

Hormone_Secretion_Workflow cluster_prep Tissue Preparation cluster_treatment Treatment cluster_analysis Analysis A Dissect Pituitary or Testes B Prepare hemi-pituitaries or tissue slices A->B C Pre-incubate tissue (DMEM + 0.1% BSA) B->C D Incubate with various concentrations of LEP(116-130) C->D Start Experiment E Incubate for 2-4 hours at 37°C D->E F Collect incubation medium E->F End Incubation G Centrifuge and store supernatant F->G H Measure hormone levels (ELISA or RIA) G->H Neuroprotection_Workflow cluster_culture Neuron Culture cluster_assays Assays cluster_np_steps Neuroprotection Protocol cluster_gs_steps GluA1 Staining Protocol N1 Culture primary hippocampal neurons for 14-21 DIV N2 Assay 1: Neuroprotection N1->N2 N3 Assay 2: GluA1 Surface Staining N1->N3 NP1 Treat with Aβ₁₋₄₂ +/- LEP(116-130) for 24h N2->NP1 GS1 Treat with LEP(116-130) for 15 min N3->GS1 NP2 Assess cell viability (e.g., LDH assay) NP1->NP2 GS2 Stain for surface GluA1 on live cells GS1->GS2 GS3 Fix, permeabilize, and stain for total neuron GS2->GS3 GS4 Image and quantify fluorescence GS3->GS4

References

Preparation of LEP(116-130)(mouse) Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for the preparation of a stock solution of the mouse Leptin fragment LEP(116-130). This synthetic peptide, corresponding to amino acid residues 116-130 of mouse leptin (sequence: SCSLPQTSGLQKPES-NH2), has been identified as a biologically active fragment.[1][2] It has been shown to play a role in regulating energy balance by restricting weight gain and reducing food intake in mouse models.[1][3][4] Notably, some studies suggest its mechanism of action may not be mediated through the long isoform of the leptin receptor (OB-Rb).[2] Accurate preparation of stock solutions is the first critical step for reliable and reproducible experimental results in both in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for LEP(116-130)(mouse). It is crucial to always refer to the batch-specific information provided on the product's Certificate of Analysis (CoA).[5]

ParameterValueSource(s)
Molecular Weight ~1560.73 g/mol (free base)[1][5]
~1674.77 g/mol (TFA salt)[6]
Molecular Formula C₆₄H₁₀₉N₁₉O₂₄S[1][3]
Amino Acid Sequence Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH₂[2][3]
Appearance White lyophilized solid[3]
Solubility (Water) Up to 1 mg/mL[1][3]
Up to 50 mg/mL (with sonication)[6]
Solubility (Other) Soluble in DMSO[]
Storage (Lyophilized) -20°C, desiccated[1][3]
Storage (Stock Solution) -20°C for up to 1 month[8][9]
-80°C for up to 6-12 months[6][8][9]

Experimental Protocols

This section provides a detailed methodology for the reconstitution and storage of LEP(116-130)(mouse) to generate a stock solution.

Materials
  • LEP(116-130)(mouse) lyophilized powder

  • Sterile, nuclease-free water or sterile PBS (phosphate-buffered saline)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Bath sonicator

Protocol for Reconstitution of LEP(116-130)(mouse)
  • Pre-Reconstitution Handling : Before opening the vial, bring the lyophilized peptide to room temperature for at least one hour.[2] This minimizes the condensation of moisture, which can affect the stability and accuracy of weighing. Gently centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Selection : Based on the experimental requirements, choose an appropriate solvent. For most applications, sterile water is recommended.[1][3]

  • Calculation of Solvent Volume : To prepare a stock solution of a specific concentration (e.g., 1 mg/mL), use the following formula:

    Volume of Solvent (μL) = (Mass of Peptide (mg) / Desired Concentration (mg/mL)) * 1000

    For molar concentrations, use the batch-specific molecular weight from the CoA:

    Volume of Solvent (L) = Mass of Peptide (g) / (Molecular Weight ( g/mol ) * Desired Molarity (mol/L))

  • Reconstitution : Carefully add the calculated volume of the chosen sterile solvent to the vial containing the lyophilized peptide.

  • Dissolution : Gently vortex the vial to mix. For higher concentrations, sonication may be required to fully dissolve the peptide.[6] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage : To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding tubes.[9] Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.[6][8][9]

Visualizations

Experimental Workflow for Stock Solution Preparation

G start Start: Lyophilized LEP(116-130)(mouse) Peptide equilibrate Equilibrate vial to room temperature and centrifuge briefly start->equilibrate calculate Calculate required solvent volume for desired concentration equilibrate->calculate add_solvent Add sterile solvent (e.g., water) to vial calculate->add_solvent dissolve Dissolve peptide (vortex/sonicate) add_solvent->dissolve aliquot Aliquot into single-use low-protein binding tubes dissolve->aliquot store Store aliquots at -20°C or -80°C aliquot->store end_node End: Ready-to-use Stock Solution Aliquots store->end_node

Caption: Workflow for LEP(116-130)(mouse) stock solution preparation.

Simplified Leptin Signaling Pathway

While the precise signaling of the LEP(116-130) fragment is still under investigation, it is known to be biologically active.[10] Full-length leptin activates several downstream pathways upon binding to its receptor (OB-Rb), primarily the JAK-STAT pathway.[11][12] Some evidence suggests that leptin-related synthetic peptides can also activate STAT3.[10] The diagram below illustrates a simplified overview of the canonical leptin signaling cascade.

References

Troubleshooting & Optimization

Technical Support Center: Leptin-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering issues with leptin-related compounds, specifically focusing on the lack of anorectic effect with the murine LEP(116-130) peptide fragment.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are not observing any reduction in food intake after administering mouse LEP(116-130) to our mice. What are the potential reasons for this?

A1: A lack of effect on food intake from a leptin-derived peptide can stem from several factors, ranging from the peptide itself to the experimental design. Here is a step-by-step troubleshooting guide:

Step 1: Verify the Bioactivity of the Peptide Fragment

  • Is LEP(116-130) a known bioactive fragment? The biological activity of specific leptin fragments can vary. While the full-length leptin protein is well-characterized, smaller fragments may not retain the necessary conformation to bind and activate the leptin receptor (LEPR). There is limited evidence in published literature to suggest that the 116-130 region of leptin is a primary site for receptor binding and activation to induce satiety.

  • Action: We recommend including a positive control (full-length recombinant mouse leptin) in your experimental design to confirm that your administration protocol and animal model are responsive to leptin signaling. A negative control (vehicle solution) is also essential.

Step 2: Assess Peptide Quality and Handling

  • Purity and Integrity: Was the purity of the synthesized LEP(116-130) peptide confirmed (e.g., by HPLC, mass spectrometry)? Impurities or degradation can affect its biological activity.

  • Solubility and Aggregation: Is the peptide fully dissolved in the vehicle solution? Aggregated peptides may not be biologically active. Consider sonicating the solution or trying different biocompatible solvents.

  • Storage: Was the peptide stored correctly (e.g., at -20°C or -80°C, protected from light and moisture) to prevent degradation?

Step 3: Review the Experimental Protocol

  • Route of Administration: How was the peptide administered (e.g., intraperitoneally (IP), subcutaneously (SC), intracerebroventricularly (ICV))? The route can significantly impact the bioavailability and efficacy. For peptides that may not cross the blood-brain barrier, a central administration route like ICV might be necessary to elicit a central anorectic effect.

  • Dosage and Timing: Are you using an appropriate dose? The required molar concentration of a peptide fragment to elicit an effect might be different from the full-length protein. Food intake studies should be timed around the beginning of the animals' active (dark) cycle when they consume the most food.

  • Acclimatization: Were the mice properly acclimatized to the housing, diet, and handling procedures before the experiment? Stress can significantly alter feeding behavior and confound the results.

Q2: What are the key signaling pathways I should investigate to confirm leptin resistance?

A2: The primary signaling pathway for leptin's anorectic effect is the JAK2-STAT3 pathway in the hypothalamus. Upon leptin binding to its receptor (LEPRb), it induces the phosphorylation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 (pSTAT3) then dimerizes, translocates to the nucleus, and regulates the transcription of target genes, such as Pro-opiomelanocortin (POMC), to suppress appetite.

To investigate leptin resistance, you can assess the levels of pSTAT3 in hypothalamic tissue lysates via Western blot or immunohistochemistry after leptin administration. A lack of pSTAT3 induction would suggest a disruption in the signaling cascade.

Q3: Can you provide a standard protocol for a mouse food intake study with leptin?

A3: A detailed experimental protocol for assessing the effect of a leptin-related compound on food intake is provided in the "Experimental Protocols" section below. This includes steps for animal preparation, compound administration, and data collection.

Data Presentation

For a typical food intake study, you should expect results similar to those outlined in the table below when using a positive control (full-length leptin).

Treatment GroupDose (IP)Cumulative Food Intake (grams) at 24h (Mean ± SEM)Body Weight Change (%) at 24h (Mean ± SEM)
Vehicle (Saline)-4.5 ± 0.3+1.5 ± 0.5
Full-Length Mouse Leptin5 mg/kg2.8 ± 0.2-2.0 ± 0.7
LEP(116-130)5 mg/kg (example)4.4 ± 0.4+1.3 ± 0.6

Note: These are example values. Actual results will vary depending on the mouse strain, age, diet, and specific experimental conditions.

Experimental Protocols

Protocol: Assessment of Anorectic Effects of Leptin Analogs in Mice

  • Animal Model:

    • Use 8-12 week old male C57BL/6J mice, as they are a common wild-type strain for metabolic studies.

    • House mice individually for at least one week before the experiment to allow for accurate food intake measurement.

    • Ensure a controlled environment with a 12-hour light/dark cycle and constant temperature and humidity. Provide ad libitum access to standard chow and water.

  • Compound Preparation:

    • Positive Control: Reconstitute recombinant full-length mouse leptin in a sterile, pyrogen-free vehicle (e.g., 0.9% saline) to the desired stock concentration.

    • Test Compound: Prepare the LEP(116-130) peptide in the same vehicle.

    • Vehicle Control: Use the vehicle solution alone.

  • Administration:

    • Acclimatize mice to handling and IP injections by administering saline for 2-3 days prior to the experiment.

    • At the onset of the dark cycle, inject mice with the vehicle, positive control, or test compound via the desired route (e.g., IP).

  • Food Intake Measurement:

    • Weigh the pre-weighed food pellets in the food hopper at the time of injection (t=0).

    • Measure food intake at regular intervals (e.g., 2, 4, 8, and 24 hours) by weighing the remaining food.

    • Account for any spillage by placing a collection paper under the cage.

  • Data Analysis:

    • Calculate the cumulative food intake for each mouse at each time point.

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests) to compare the treatment groups.

Visualizations

Leptin_Signaling_Pathway cluster_cell Hypothalamic Neuron LEP Leptin LEPR Leptin Receptor (LEPRb) LEP->LEPR Binds JAK2 JAK2 LEPR->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Phosphorylates STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates POMC POMC Gene Transcription Nucleus->POMC Induces Satiety Reduced Food Intake POMC->Satiety Leads to

Caption: Leptin signaling pathway in a hypothalamic neuron.

Troubleshooting_Workflow Start No reduction in food intake with LEP(116-130) CheckPeptide Step 1: Verify Peptide - Bioactivity known? - Purity/Integrity? - Solubility/Storage? Start->CheckPeptide CheckProtocol Step 2: Review Protocol - Route of Admin.? - Dosage/Timing? - Acclimatization? CheckPeptide->CheckProtocol Peptide OK PeptideIssue Conclusion: Issue with LEP(116-130) - Likely not bioactive - Consider synthesis of a different fragment CheckPeptide->PeptideIssue Peptide Suspect CheckControls Step 3: Analyze Controls - Positive control (Leptin) worked? - Negative control (Vehicle) showed no effect? CheckProtocol->CheckControls Protocol OK ProtocolIssue Conclusion: Issue with Protocol - Optimize dose, route, or timing - Re-run experiment CheckProtocol->ProtocolIssue Protocol Suspect ModelIssue Conclusion: Potential Issue with Animal Model - Confirm leptin sensitivity of the mouse strain - Check for underlying pathologies CheckControls->ModelIssue Controls Failed End Problem Resolved CheckControls->End Controls OK, Re-evaluate Hypothesis PeptideIssue->End ProtocolIssue->End ModelIssue->End

Caption: Troubleshooting workflow for lack of anorectic effect.

Technical Support Center: LEP(116-130)(mouse) for Weight Loss Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the mouse leptin fragment LEP(116-130) in weight loss experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of LEP(116-130) for inducing weight loss in mice?

A typical starting dosage for LEP(116-130) in female C57BL/6J ob/ob mice is 1 mg/g of body weight, administered daily via intraperitoneal (i.p.) injection.[1][2] This dosage has been shown to significantly reduce body weight gain and food intake.[1][2]

Q2: What is the expected magnitude of weight loss with LEP(116-130) treatment?

In studies with female ob/ob mice, daily administration of LEP(116-130) resulted in a significant weight loss, particularly within the first week of treatment.[1][2] After 7 days, mice receiving the peptide lost approximately 13.87% of their initial body weight.[1] Over a 28-day period, treated mice were about 3.4% lighter than their initial weight, while control mice showed significant weight gain.[2]

Q3: How does LEP(116-130) affect food intake?

LEP(116-130) has been observed to reduce food consumption in ob/ob mice.[1][3][4] Significant reductions in food intake were noted after two weeks of daily treatment.[1]

Q4: What is the proposed mechanism of action for LEP(116-130)?

The precise mechanism is still under investigation, but studies suggest that the weight-loss effects of LEP(116-130) may not be mediated through the long isoform of the leptin receptor (OB-Rb).[3][4] The peptide was unable to activate OB-Rb signaling in vitro, and it produced weight loss in db/db mice that lack functional OB-Rb.[3] This suggests an alternative pathway for its metabolic effects.

Q5: What are the known effects of LEP(116-130) on other physiological parameters?

Besides weight loss, LEP(116-130) has been shown to significantly reduce blood glucose levels in db/db mice.[3][5] However, it does not appear to affect the ability of wild-type mice to thermoregulate in a cold environment.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No significant weight loss observed. - Incorrect Dosage: The dosage may be too low for the specific mouse strain or experimental conditions. - Peptide Instability: The peptide may have degraded due to improper storage or handling. - Route of Administration: The intraperitoneal injection may not have been administered correctly.- Verify the calculated dosage based on the most recent body weight. - Ensure the peptide is stored at the recommended temperature and reconstituted freshly for each use. - Review and refine the intraperitoneal injection technique.
High variability in results between animals. - Inconsistent Dosing: Variations in injection volume or timing. - Individual Animal Differences: Biological variability among mice. - Housing Conditions: Differences in environmental factors like temperature or stress levels.- Ensure precise and consistent administration of the peptide at the same time each day. - Increase the number of animals per group to improve statistical power. - Standardize housing conditions for all experimental and control groups.
Unexpected side effects or toxicity. - High Dosage: The administered dose may be too high. - Peptide Purity: The peptide solution may be contaminated.- Consider performing a dose-response study to identify the optimal therapeutic window. - Ensure the peptide is sourced from a reputable supplier and handled under sterile conditions.
Blood glucose levels are not affected. - Mouse Strain: The effect on blood glucose may be specific to certain genetic models (e.g., db/db mice).- Confirm the expected metabolic phenotype of the mouse strain being used. The effect may be less pronounced in wild-type or diet-induced obese models.

Data Summary

Table 1: Effects of LEP(116-130) on Body Weight in Female ob/ob Mice

Treatment Duration Dosage Initial Body Weight (g, mean) Weight Change (g, mean) Weight Change (%) Reference
7 days1 mg/g/day, i.p.~61-8.5-13.87%[1]
28 days1 mg/g/day, i.p.~61-2.1-3.43%[1]

Table 2: Effects of LEP(116-130) on Food Intake in Female ob/ob Mice

Treatment Duration Dosage Effect on Food Intake Reference
14 days1 mg/g/day, i.p.Significantly less than vehicle-injected controls[1]
28 days1 mg/g/day, i.p.Reduced by approximately 15%[2]

Experimental Protocols

In Vivo Administration of LEP(116-130) in Mice

This protocol describes the daily intraperitoneal injection of LEP(116-130) to assess its effects on body weight and food intake.

Materials:

  • LEP(116-130) peptide

  • Sterile vehicle solution (e.g., saline)

  • Female C57BL/6J ob/ob mice

  • Standard laboratory mouse chow

  • Metabolic cages for monitoring food intake

  • Analytical balance

Procedure:

  • Acclimatization: Acclimate mice to individual housing in metabolic cages for at least 3 days prior to the start of the experiment.

  • Peptide Preparation: Reconstitute the LEP(116-130) peptide in the sterile vehicle solution to the desired concentration. Prepare fresh daily.

  • Initial Measurements: Record the initial body weight and daily food intake for each mouse before the first injection.

  • Administration: Administer LEP(116-130) or vehicle solution via intraperitoneal injection at a dosage of 1 mg/g body weight. Injections should be performed at the same time each day.

  • Monitoring:

    • Measure and record the body weight of each mouse daily.

    • Measure and record the food consumption of each mouse daily.

  • Duration: Continue the daily injections and monitoring for the planned duration of the study (e.g., 7, 14, or 28 days).

Blood Glucose Monitoring

Procedure:

  • At specified time points (e.g., day 0, 2, 4, and 6), collect blood samples from the tail vein of each mouse.[5][6]

  • Measure blood glucose levels using a standard glucometer.[5][6]

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Daily Treatment and Monitoring cluster_analysis Data Analysis acclimatization Acclimatize Mice to Metabolic Cages initial_measurements Record Initial Body Weight and Food Intake acclimatization->initial_measurements prepare_peptide Prepare LEP(116-130) Solution initial_measurements->prepare_peptide injection Administer Peptide/Vehicle (i.p.) prepare_peptide->injection monitor_weight Measure Body Weight injection->monitor_weight monitor_food Measure Food Intake injection->monitor_food data_collection Collect Data Over Study Duration monitor_weight->data_collection monitor_food->data_collection statistical_analysis Perform Statistical Analysis data_collection->statistical_analysis results Evaluate Effects on Weight and Food Intake statistical_analysis->results

Caption: Experimental workflow for evaluating LEP(116-130) effects.

Signaling_Pathway cluster_cell Target Cell lep116_130 LEP(116-130) unknown_receptor Unknown Receptor / Pathway lep116_130->unknown_receptor Binds ob_rb OB-Rb (Leptin Receptor) lep116_130->ob_rb intracellular_signaling Intracellular Signaling Cascade unknown_receptor->intracellular_signaling Activates metabolic_effects Metabolic Effects (Weight Loss, Reduced Food Intake) intracellular_signaling->metabolic_effects Leads to no_activation No Activation ob_rb->no_activation

Caption: Proposed signaling of LEP(116-130), independent of OB-Rb.

References

Technical Support Center: Improving the Solubility of LEP(116-130)(mouse)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing the mouse leptin fragment LEP(116-130). Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of LEP(116-130)(mouse) that influence its solubility?

A1: Understanding the peptide's properties is the first step to successful solubilization. The mouse LEP(116-130) fragment has the sequence Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser, with the C-terminus typically amidated.[1][2][3] Key characteristics are summarized in the table below.

PropertyValue / DescriptionImpact on Solubility
Amino Acid Sequence SCSLPQTSGLQKPES-NH2[3]Contains a mix of hydrophilic (Ser, Gln, Thr, Lys, Glu) and hydrophobic (Leu, Pro) residues. The presence of multiple polar and charged residues generally favors aqueous solubility.
Molecular Weight ~1560.7 g/mol [3][4]As a relatively small peptide, it is less prone to the solubility issues often seen with very long peptide chains.[5]
Net Charge at pH 7 Neutral (0)The peptide has two acidic residues (Glu) and one basic residue (Lys). The C-terminal amidation removes the negative charge from the C-terminus, resulting in a calculated net charge of -1 at neutral pH. However, vendor information and general handling suggest treating it as neutral to slightly acidic. Peptides are often least soluble at their isoelectric point (pI).[6]
Special Residues Cysteine (Cys)The presence of a cysteine residue introduces the risk of oxidation and intermolecular disulfide bond formation, which can lead to aggregation and decreased solubility. It is advisable to avoid dissolving in DMSO, which can be oxidizing, and to use oxygen-free buffers.[7][8]

Q2: What is the recommended starting solvent for LEP(116-130)(mouse)?

A2: Several suppliers indicate that LEP(116-130)(mouse) is soluble in water, with concentrations of 1 mg/mL being readily achievable.[3][9] For the trifluoroacetate (TFA) salt version of the peptide, solubility in water may be as high as 50 mg/mL, although sonication is recommended to aid dissolution.[10] Therefore, the recommended starting solvent is high-purity, sterile water.

Q3: My peptide is not dissolving in water. What should I do next?

A3: If you encounter solubility issues in water, do not discard the sample. First, try gentle agitation and brief sonication.[7] Place the vial in an ultrasonic bath for short bursts of 10-15 seconds, allowing it to cool on ice in between to prevent degradation.[7] If solubility does not improve, the issue may be related to pH. Since the peptide is slightly acidic, adding a small amount of a basic solution like 10% ammonium bicarbonate can increase the pH and improve solubility.[5] Always test any new condition on a small aliquot first.[7][11]

Q4: My peptide precipitates when I dilute the stock solution into my aqueous experimental buffer. How can I prevent this?

A4: Precipitation upon dilution is a common issue when an organic solvent stock is added to an aqueous buffer.[12] This happens because the peptide's solubility limit is exceeded as the solvent polarity changes. To mitigate this, add the stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously vortexing the buffer.[12] This prevents localized high concentrations of the peptide. If precipitation persists, consider lowering the final concentration of the peptide in your assay.[12]

Q5: Are there specific handling and storage recommendations for this peptide?

A5: Yes. For long-term storage, the lyophilized peptide should be stored desiccated at -20°C.[3] Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. As this peptide contains cysteine, use oxygen-free water or buffers for reconstitution to minimize oxidation.[7]

Troubleshooting Guide for LEP(116-130)(mouse) Solubility

This guide provides a systematic approach to overcoming common solubility problems.

Problem 1: The lyophilized peptide powder does not dissolve in water.

Potential Cause Troubleshooting Steps & Experimental Protocol
Peptide Aggregation The peptide may have formed aggregates that are difficult to break up.
Protocol: Sonication Assisted Dissolution 1. Add the calculated volume of sterile, high-purity water to the vial to achieve the desired concentration (e.g., 1 mg/mL).2. Vortex the vial for 30 seconds.3. Place the vial in a sonicator water bath. Apply 3-4 short bursts of sonication, each lasting 10-15 seconds.[7]4. Chill the vial on ice for 1 minute between bursts to prevent heating and potential peptide degradation.[7]5. Visually inspect for a clear, particle-free solution. If the solution remains cloudy, proceed to pH adjustment.
Suboptimal pH The pH of the solution may be close to the peptide's isoelectric point (pI), where its net charge is minimal, leading to low solubility.[6]
Protocol: pH Adjustment 1. If the peptide is acidic (net charge < 0), add a small volume (e.g., 1-5 µL) of a volatile basic solution like 10% ammonium bicarbonate or 0.1 M ammonium hydroxide and vortex.[5]2. If the peptide were basic (net charge > 0), one would add a dilute acidic solution like 10% acetic acid.[7]3. Check for dissolution. Repeat step 1 if necessary, but avoid drastic pH changes that could denature the peptide.

Problem 2: The peptide dissolves initially but then precipitates out of solution.

Potential Cause Troubleshooting Steps & Experimental Protocol
Exceeding Solubility Limit The concentration of the peptide in the final buffer is too high.
Action: Prepare a more dilute final solution. Determine the maximal soluble concentration in your specific buffer by performing a dilution series.
Buffer Incompatibility Components of your experimental buffer (e.g., salts, pH) may be reducing the peptide's solubility.
Protocol: Buffer Compatibility Test 1. On a small scale, test the solubility of the peptide in different buffers relevant to your experiment (e.g., PBS, Ringer's solution, Tris). A study on a related leptin fragment noted improved solubility in Ringer's solution compared to PBS.[13]2. Prepare a concentrated stock in a minimal volume of the best solvent (e.g., water).3. Perform a slow, dropwise dilution into each test buffer while vortexing.4. Observe for any precipitation over a few hours at the experimental temperature. Select the buffer that maintains the highest peptide concentration without precipitation.
Use of Organic Solvents While some sources mention DMSO solubility, its use should be cautious due to the presence of Cysteine.[8][] If absolutely necessary, it must be high-purity and anhydrous.
Protocol: Dissolution in an Organic Co-solvent 1. Dissolve the peptide in a minimal amount of an organic solvent like DMSO.[5][7]2. Add this concentrated stock solution dropwise to the vigorously stirring aqueous buffer to the desired final concentration.[12]3. Crucial: Ensure the final concentration of the organic solvent is low enough (typically <1%) not to interfere with your biological assay.[5]
Summary of Solvents for LEP(116-130)(mouse)
SolventRecommended ConcentrationProsCons & Assay Compatibility
Water (High-Purity) Up to 1 mg/mL[3] (or higher for TFA salt[10])Most biocompatible, unlikely to interfere with assays.May not be sufficient for all batches or desired stock concentrations.
Aqueous Buffers (PBS, Tris) Variable; requires testing.Directly compatible with many biological experiments.Salt concentration and pH can negatively impact solubility.
Dilute Basic Solution (e.g., 10% NH₄HCO₃) Use minimal volume to adjust pH.Effective for acidic peptides that are insoluble in neutral water.May alter the pH of the final experimental solution; use of a volatile base allows for removal by lyophilization if needed.
DMSO Use minimal volume for initial stock.Excellent for many hydrophobic peptides.Can be toxic to cells at higher concentrations (>1%) and may oxidize the Cysteine residue in the peptide sequence.[7][8]

Visual Guides and Workflows

Logical Workflow for Solubilizing LEP(116-130)(mouse)

The following diagram outlines a step-by-step decision-making process for dissolving the peptide.

G start Start: Lyophilized LEP(116-130)(mouse) Peptide test_aliquot Use a small test aliquot start->test_aliquot add_water Add sterile H₂O (Target: 1 mg/mL) test_aliquot->add_water vortex Vortex gently add_water->vortex check_sol Is the solution clear? vortex->check_sol sonicate Briefly sonicate (on ice) check_sol->sonicate No success Success: Solution is ready for use or making aliquots check_sol->success Yes check_sol2 Is the solution clear? sonicate->check_sol2 ph_adjust Adjust pH: Add dilute basic buffer (e.g., 10% NH₄HCO₃) check_sol2->ph_adjust No check_sol2->success Yes check_sol3 Is the solution clear? ph_adjust->check_sol3 check_sol3->success Yes fail Consult advanced strategies: - Test alternative solvents (e.g., DMSO) - Consider peptide synthesis modification check_sol3->fail No

A troubleshooting workflow for dissolving the LEP(116-130)(mouse) peptide.

Overview of the Leptin Signaling Pathway

While the primary focus is solubility, understanding the peptide's biological context is crucial. This peptide fragment is derived from leptin, a key hormone in regulating energy homeostasis. Leptin binds to the long-form leptin receptor (LepRb), activating several downstream signaling cascades, most notably the JAK2-STAT3 pathway.[15][16][17]

G ligand Leptin (or active fragment) receptor Leptin Receptor (LepRb) ligand->receptor binds jak2 JAK2 receptor->jak2 activates stat3 STAT3 receptor->stat3 recruits & activates pi3k PI3K Pathway receptor->pi3k activates erk SHP2-ERK Pathway receptor->erk activates jak2->receptor phosphorylates Tyr residues jak2->jak2 auto- phosphorylates nucleus Nucleus stat3->nucleus translocates to response Biological Response: - Reduced Food Intake - Increased Energy Expenditure pi3k->response erk->response transcription Gene Transcription (e.g., POMC, SOCS3) nucleus->transcription transcription->response socs3 SOCS3 (Negative Feedback) transcription->socs3 socs3->jak2 inhibits

References

potential off-target effects of LEP(116-130)(mouse)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mouse leptin fragment LEP(116-130). The information provided addresses potential off-target effects and is intended to assist with experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of LEP(116-130)(mouse)?

A1: LEP(116-130)(mouse) is a synthetic peptide fragment of mouse leptin. It has been shown to reduce body weight gain, decrease food intake, and lower blood glucose levels in mouse models of obesity and diabetes (ob/ob and db/db mice)[1][2]. Additionally, it has demonstrated effects on hippocampal synaptic plasticity, suggesting a role in cognitive function[3].

Q2: Does LEP(116-130)(mouse) exert its effects through the canonical leptin receptor (OB-Rb)?

A2: Evidence strongly suggests that the primary effects of LEP(116-130)(mouse) on energy balance and glucose metabolism are not mediated by the long form of the leptin receptor (OB-Rb)[2][4]. In vitro studies have shown that this peptide fragment is unable to compete with a leptin fusion protein for binding to OB-Rb and does not activate its downstream signaling[2]. Furthermore, the peptide retains its biological activity in db/db mice, which lack a functional OB-Rb[2][4].

Q3: If not through OB-Rb, what is the mechanism of action for LEP(116-130)(mouse)?

A3: The precise receptor through which LEP(116-130)(mouse) mediates its effects has not yet been definitively identified in the scientific literature. It is hypothesized that the peptide may interact with other, currently unknown, cell surface receptors or potentially with short isoforms of the leptin receptor. Despite the lack of interaction with OB-Rb, LEP(116-130)(mouse) has been shown to activate intracellular signaling pathways that are also downstream of the canonical leptin receptor, including the JAK/STAT, PI3K/Akt, and MAPK pathways.

Q4: What are the potential off-target effects I should be aware of when using LEP(116-130)(mouse)?

A4: The term "off-target" in the context of LEP(116-130)(mouse) primarily refers to its activity being independent of the well-characterized long-form leptin receptor, OB-Rb. Therefore, any observed effects should not be attributed to direct activation of this specific receptor. The key "off-target" consideration is that the peptide's mechanism of action involves an as-yet-unidentified receptor. This means that the peptide could have unforeseen effects in cell types or tissues that express this unknown receptor.

Troubleshooting Guides

Problem 1: Unexpected or inconsistent results in vitro.
  • Possible Cause: The cell line you are using may not express the specific off-target receptor for LEP(116-130)(mouse).

  • Troubleshooting Steps:

    • Confirm Cell Line Responsiveness: Before proceeding with extensive experiments, perform a dose-response study measuring a relevant downstream signaling event (e.g., phosphorylation of STAT3, Akt, or ERK) to confirm that your cell line is responsive to LEP(116-130)(mouse).

    • Use a Positive Control: Include a positive control cell line that has been previously shown to respond to the peptide, if available from the literature.

    • Consider Receptor Expression Profiling: If the identity of the off-target receptor is critical for your research, you may consider advanced techniques such as proteomic screening to identify binding partners of LEP(116-130)(mouse) in your specific cell model.

Problem 2: Difficulty interpreting in vivo data.
  • Possible Cause: The observed in vivo effects may be a composite of actions on multiple cell types and tissues due to the widespread expression of the unknown receptor.

  • Troubleshooting Steps:

    • Use Appropriate Animal Models: Be mindful of the genetic background of your mice. The use of db/db mice can be a useful tool to confirm that the observed effects are independent of OB-Rb.

    • Tissue-Specific Analysis: When possible, analyze signaling pathway activation (e.g., pSTAT3, pAkt) in various tissues of interest to pinpoint the primary sites of action for LEP(116-130)(mouse) in your experimental paradigm.

    • Dose-Response Studies: Conduct thorough in vivo dose-response studies to establish a clear relationship between the administered peptide concentration and the observed physiological effects.

Quantitative Data Summary

Table 1: In Vivo Effects of LEP(116-130)(mouse) in ob/ob Mice

ParameterTreatment GroupResultReference
Body Weight ChangeVehicle+12.5%[1]
LEP(116-130) (1 mg/day, i.p.)-12.2%[1]
Blood GlucoseLEP(116-130) (1 mg/day, i.p.)Significant reduction by ~100 mg/dL[5]

Table 2: In Vitro Activity of LEP(116-130)(mouse)

AssayPeptide ConcentrationResultReference
AP-OB Binding Inhibition300 µMUnable to inhibit binding[5]

Experimental Protocols

Protocol 1: In Vivo Administration and Blood Glucose Measurement
  • Peptide Preparation: Dissolve LEP(116-130)(mouse) in sterile phosphate-buffered saline (PBS) at a concentration of 5 mg/mL for a 1 mg/0.2 mL injection volume.

  • Animal Model: Use female C57BL/6J ob/ob mice.

  • Administration: Administer the peptide solution or vehicle (PBS) via intraperitoneal (i.p.) injection daily for the desired study duration.[1]

  • Blood Glucose Measurement: Collect blood from the tail vein at specified time points (e.g., before treatment and 2, 4, and 6 days post-treatment).[5]

  • Analysis: Measure blood glucose levels using a glucometer.[5]

Protocol 2: Western Blot for STAT3 Phosphorylation
  • Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Starve cells in serum-free media for 4-6 hours before treating with LEP(116-130)(mouse) at various concentrations and for different durations.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated STAT3 (p-STAT3). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.

  • Normalization: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.[6][7]

Visualizations

Canonical Leptin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin OBRb Leptin Receptor (OB-Rb) Leptin->OBRb JAK2 JAK2 OBRb->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K MAPK MAPK JAK2->MAPK pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Akt Akt PI3K->Akt Gene_Expression Gene Expression (e.g., SOCS3, POMC) Nucleus->Gene_Expression

Caption: Canonical Leptin Receptor (OB-Rb) Signaling Pathway.

LEP_116_130_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LEP_peptide LEP(116-130)(mouse) Unknown_Receptor Unknown Receptor (OB-Rb Independent) LEP_peptide->Unknown_Receptor Signaling_Complex Signaling Complex Unknown_Receptor->Signaling_Complex Activation STAT3 STAT3 Signaling_Complex->STAT3 Phosphorylation PI3K PI3K Signaling_Complex->PI3K MAPK MAPK Signaling_Complex->MAPK pSTAT3 p-STAT3 STAT3->pSTAT3 Biological_Effects Biological Effects (e.g., Reduced Body Weight, Improved Glucose Homeostasis) pSTAT3->Biological_Effects Akt Akt PI3K->Akt Akt->Biological_Effects MAPK->Biological_Effects

Caption: Proposed OB-Rb-Independent Signaling of LEP(116-130)(mouse).

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment cluster_analysis Data Analysis start_vivo Treat Mice with LEP(116-130) or Vehicle measure_bw Measure Body Weight and Food Intake start_vivo->measure_bw measure_glucose Measure Blood Glucose start_vivo->measure_glucose collect_tissues Collect Tissues for Signaling Analysis start_vivo->collect_tissues analyze_vivo Analyze In Vivo Data measure_bw->analyze_vivo measure_glucose->analyze_vivo start_vitro Treat Cells with LEP(116-130) collect_tissues->start_vitro Can inform in vitro studies cell_lysis Cell Lysis and Protein Quantification start_vitro->cell_lysis western_blot Western Blot for p-STAT3, p-Akt, etc. cell_lysis->western_blot analyze_vitro Analyze In Vitro Data western_blot->analyze_vitro conclusion Correlate Signaling with Physiological Effects analyze_vivo->conclusion analyze_vitro->conclusion

References

Technical Support Center: In Vivo Experiments with LEP(116-130) (mouse)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting in vivo experiments with the mouse leptin fragment LEP(116-130).

Frequently Asked Questions (FAQs)

Q1: What is LEP(116-130) and what are its primary in vivo effects in mice?

A1: LEP(116-130) is a synthetic peptide fragment corresponding to amino acid residues 116-130 of the mouse leptin protein.[1][2][3] In vivo, it has been shown to mimic some of the effects of native leptin, primarily leading to a reduction in body weight gain and food intake in leptin-deficient (ob/ob) mice.[4][5][6] It has also been observed to reduce blood glucose levels in both ob/ob and db/db mice.[1][7][8]

Q2: What are the common mouse models used for LEP(116-130) studies?

A2: The most common mouse models are the C57BL/6J ob/ob mice and the C57BLKS/J-m db/db mice.

  • ob/ob mice: These mice have a mutation in the leptin gene, leading to a deficiency in leptin production. They are hyperphagic, obese, and exhibit hyperglycemia and insulin resistance.[5][9][10] They are a primary model to test the efficacy of leptin and its analogs.

  • db/db mice: These mice have a mutation in the long-form leptin receptor (OB-Rb), rendering them resistant to leptin's effects.[2][10][11] They also develop obesity, hyperglycemia, and insulin resistance.[11] Studies in db/db mice can help elucidate if the effects of LEP(116-130) are mediated through the canonical leptin receptor.[2]

Q3: What is the proposed mechanism of action for LEP(116-130)?

A3: The precise mechanism of action is not fully elucidated. However, studies have shown that LEP(116-130) can reduce body weight gain and blood glucose levels in db/db mice, which lack a functional long-form leptin receptor (OB-Rb).[2][3] This suggests that the peptide may act through a pathway independent of the OB-Rb, or through other isoforms of the leptin receptor.[2][6]

Q4: What are the expected quantitative outcomes of LEP(116-130) administration in ob/ob mice?

A4: In female C57BL/6J ob/ob mice, daily intraperitoneal (i.p.) injections of 1 mg of LEP(116-130) have been shown to cause significant weight loss, particularly within the first week of treatment.[4][5] Reductions in food intake by approximately 15% have also been reported.[4][5] Over a 28-day period, mice treated with LEP(116-130) showed a slight decrease in body weight compared to significant weight gain in vehicle-treated controls.[4][5][6]

Troubleshooting Guides

Problem: Unexpected Experimental Results

This section addresses common issues encountered during in vivo experiments with LEP(116-130).

Problem Potential Causes Recommended Solutions
No significant reduction in body weight or food intake in ob/ob mice. Peptide Instability/Degradation: The peptide may have degraded due to improper storage or handling.- Store the peptide desiccated at -20°C. - Prepare fresh solutions for injection and use immediately. - Avoid repeated freeze-thaw cycles.
Incorrect Dosage or Administration: The dose may be too low, or the administration route may be ineffective.- Verify the calculated dosage. A common effective dose is 1 mg/day per mouse via i.p. injection.[4][5] - Ensure proper i.p. injection technique to avoid subcutaneous or intramuscular deposition.
Animal Strain and Sub-strain Variability: There can be metabolic differences between mouse strains and sub-strains.- Confirm the genetic background of the mice. - Ensure the use of appropriate littermate controls.
Peptide Solubility Issues: The peptide may not be fully dissolved, leading to an inaccurate administered dose.- While PBS is commonly used, some studies note that solubility can be an issue.[6] Consider alternative sterile, biocompatible solvents if problems persist, ensuring they are validated for in vivo use.
High variability in results between animals in the same treatment group. Inconsistent Injection Technique: Variable injection placement can affect absorption rates.- Ensure all personnel are proficient in consistent i.p. injection techniques.
Animal Stress: High stress levels can influence feeding behavior and metabolism.- Acclimate mice to handling and injection procedures before the start of the experiment.[12] - Maintain a stable and quiet environment for the animals.
Underlying Health Issues: Subclinical infections or other health problems can affect experimental outcomes.- Monitor animal health closely throughout the study. - Exclude any animals showing signs of illness unrelated to the experimental model.
Unexpected toxicity or adverse effects. Contaminated Peptide or Vehicle: The peptide or the vehicle used for dissolution may be contaminated.- Use high-purity, endotoxin-tested peptide. - Use sterile, pyrogen-free saline or PBS as the vehicle.
Incorrect Dosage: An overdose of the peptide may cause toxicity.- Double-check all dosage calculations and the concentration of the peptide solution.
Quantitative Data Summary

The following table summarizes the quantitative data from key studies on the effects of LEP(116-130) in ob/ob mice.

Parameter LEP(116-130) Treatment Group Vehicle Control Group Duration Mouse Model Reference
% Change in Body Weight -13.8%N/A (Weight gain observed)7 DaysFemale C57BL/6J ob/ob[4][5]
% Change in Body Weight -3.4%+14.7%28 DaysFemale C57BL/6J ob/ob[4][5][6]
Reduction in Food Intake ~15%0%28 DaysFemale C57BL/6J ob/ob[4][5]
Blood Glucose Reduction Significant reductionNo changeNot specifieddb/db mice[1][2]

Experimental Protocols

Key Experiment: Assessing the Effect of LEP(116-130) on Body Weight, Food Intake, and Blood Glucose in ob/ob Mice

This protocol provides a detailed methodology for a typical in vivo study.

1. Peptide Preparation and Handling:

  • Storage: Upon receipt, store the lyophilized LEP(116-130) peptide desiccated at -20°C.

  • Reconstitution: Aseptically reconstitute the peptide in sterile, pyrogen-free phosphate-buffered saline (PBS) to a final concentration that allows for the administration of 1 mg of the peptide in a reasonable injection volume (e.g., 100-200 µL). Prepare the solution fresh daily or as needed and keep it on ice.

2. Animal Model and Acclimation:

  • Animals: Use female C57BL/6J ob/ob mice, typically 5-6 weeks of age. House the animals individually to allow for accurate food intake measurement.

  • Housing: Maintain a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Acclimation: Allow the mice to acclimate to the facility and individual housing for at least one week before the start of the experiment. Handle the mice daily during this period to reduce stress associated with handling and injections.

3. Experimental Procedure:

  • Grouping: Randomly assign mice to a treatment group (LEP(116-130)) and a control group (vehicle). A typical group size is 6-8 mice.

  • Baseline Measurements: Before the first injection, record the baseline body weight and food intake for each mouse.

  • Administration: Administer 1 mg of LEP(116-130) or an equivalent volume of vehicle (PBS) via intraperitoneal (i.p.) injection once daily for 28 consecutive days.

  • Daily Monitoring:

    • Body Weight: Measure and record the body weight of each mouse daily, at the same time each day.

    • Food Intake: Weigh the provided food daily to determine the amount consumed by each mouse over a 24-hour period.

  • Blood Glucose Measurement (Optional):

    • Blood can be collected from the tail vein at baseline and at specified time points during the study (e.g., weekly).

    • A small nick is made in the lateral tail vein, and a drop of blood is collected for analysis using a standard glucometer.[13]

4. Data Analysis:

  • Calculate the daily and cumulative changes in body weight and food intake for each mouse.

  • Compare the mean changes between the LEP(116-130) treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of < 0.05 is typically considered statistically significant.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation (28 Days) cluster_analysis Phase 3: Data Analysis Peptide LEP(116-130) Peptide Procurement Reconstitution Reconstitute in Sterile PBS Peptide->Reconstitution Animals Procure ob/ob Mice (5-6 weeks old) Acclimation Acclimate Mice (1 week) Animals->Acclimation Baseline Baseline Measurements (Body Weight, Food Intake) Acclimation->Baseline Injection Daily i.p. Injection (1 mg LEP(116-130) or Vehicle) Baseline->Injection Monitoring Daily Monitoring (Body Weight, Food Intake) Injection->Monitoring Repeat Daily Monitoring->Injection Data Collect and Compile Data Monitoring->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats Results Interpret Results Stats->Results

Caption: Experimental workflow for a typical in vivo study with LEP(116-130) in mice.

G LEP LEP(116-130) Receptor Unknown Receptor / Pathway (OB-Rb Independent?) LEP->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Response Physiological Response Signaling->Response WeightLoss Reduced Body Weight Gain Response->WeightLoss FoodIntake Decreased Food Intake Response->FoodIntake Glucose Lowered Blood Glucose Response->Glucose

Caption: A simplified diagram of the potential signaling pathway for LEP(116-130).

G Start Start Troubleshooting: No Effect Observed CheckPeptide Check Peptide Integrity (Storage, Handling, Age) Start->CheckPeptide PeptideOK Peptide OK CheckPeptide->PeptideOK No Issue PeptideIssue Action: Procure new peptide, prepare fresh solutions CheckPeptide->PeptideIssue Issue Found CheckDosage Verify Dosage and Administration (Calculation, Injection Technique) DosageOK Dosage OK CheckDosage->DosageOK No Issue DosageIssue Action: Recalculate dose, retrain on injection technique CheckDosage->DosageIssue Issue Found CheckAnimals Assess Animal Model (Strain, Health, Stress) AnimalsOK Animals OK CheckAnimals->AnimalsOK No Issue AnimalsIssue Action: Confirm strain, monitor health, refine handling CheckAnimals->AnimalsIssue Issue Found PeptideOK->CheckDosage DosageOK->CheckAnimals Consult Consult Literature / Core Facility AnimalsOK->Consult

Caption: A decision tree for troubleshooting common issues in LEP(116-130) in vivo experiments.

References

LEP(116-130)(mouse) solution stability at 4°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mouse leptin fragment LEP(116-130).

Frequently Asked Questions (FAQs)

Q1: How stable is a solution of LEP(116-130)(mouse) when stored at 4°C?

There is no definitive consensus on the stability of LEP(116-130)(mouse) in solution at 4°C, and some sources suggest that solutions are unstable.[1] General guidelines for peptide solutions suggest they can be stable for short-term storage, ranging from one week to up to 30 days at 4°C.[2][3][4] However, the stability is highly dependent on the peptide's sequence. Peptides containing amino acids such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) have shorter shelf lives in solution.[3][4][5][6] Given that the LEP(116-130) sequence (SCSLPQTSGLQKPES-NH2) contains Cys, Gln, and Ser, which can be prone to degradation, it is highly recommended to prepare solutions fresh for each experiment.[7] If short-term storage is unavoidable, it is best to aliquot the solution and use it within a few days.

Q2: What are the best practices for dissolving and storing LEP(116-130)(mouse)?

For optimal stability, LEP(116-130)(mouse) should be stored as a lyophilized powder at -20°C or -80°C for long-term storage.[3][4][5] When preparing a solution, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation and moisture contamination, which can decrease the peptide's stability.[5] The peptide is soluble in water. For storage of peptide solutions, using sterile buffers at a pH of 5-6 is recommended.[4] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the solution into single-use volumes.[2][4]

Q3: My experiment with LEP(116-130)(mouse) is not showing the expected biological activity. What could be the issue?

Several factors could contribute to a lack of biological activity. One of the primary concerns is the stability of the peptide solution. If the solution was stored for an extended period, even at 4°C, the peptide might have degraded. It is recommended to use a freshly prepared solution for each experiment. Another possibility is the loss of peptide due to adsorption to storage vials, especially at low concentrations.[6] Using high-quality polypropylene or specialized glass vials can help minimize this issue.[6] Finally, ensure that the experimental conditions and the model system are appropriate for the expected biological effects of LEP(116-130), which has been shown to restrict weight gain and reduce food intake in ob/ob mice.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Peptide degradation due to improper storage of the solution.Prepare fresh solutions of LEP(116-130)(mouse) for each experiment. If short-term storage is necessary, aliquot and store at 4°C for no more than a few days. For longer-term storage, keep the peptide in its lyophilized form at -20°C or below.[1][5]
Low or no biological activity Loss of peptide due to adsorption to the surface of the storage container.Use low-protein-binding microcentrifuge tubes or high-quality polypropylene or glass vials.[6]
Peptide oxidation, especially of the Cysteine residue.To prevent oxidation, consider using deoxygenated buffers for reconstitution.[2]
Difficulty dissolving the lyophilized peptide The peptide has specific solubility characteristics.LEP(116-130)(mouse) is generally soluble in water. If you encounter issues, gentle vortexing or sonication may aid dissolution.

Experimental Protocols

Protocol: Assessing Peptide Solution Stability using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of LEP(116-130)(mouse) in solution over time.

  • Preparation of Stock Solution: Reconstitute a known amount of lyophilized LEP(116-130)(mouse) in a suitable sterile buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.

  • Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the stock solution into an HPLC system equipped with a C18 reverse-phase column. Elute the peptide using a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. Record the peak area corresponding to the intact peptide.

  • Storage: Store the remaining stock solution at 4°C.

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, and 1 week), inject an identical volume of the stored solution into the HPLC system under the same conditions as the initial analysis.

  • Data Analysis: Compare the peak area of the intact peptide at each time point to the initial (Time 0) peak area. A decrease in the peak area over time indicates degradation of the peptide. The percentage of remaining peptide can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.

Visualizations

Experimental_Workflow_for_Peptide_Stability_Assessment cluster_prep Preparation cluster_storage Storage & Analysis cluster_analysis Data Interpretation Reconstitute Reconstitute Lyophilized LEP(116-130)(mouse) Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot HPLC_T0 HPLC Analysis (Time 0) Aliquot->HPLC_T0 Store Store at 4°C HPLC_Tx HPLC Analysis (Time X) Store->HPLC_Tx At Intervals HPLC_T0->Store Compare Compare Peak Areas HPLC_Tx->Compare Determine Determine Degradation Rate Compare->Determine

Caption: Workflow for assessing the stability of LEP(116-130)(mouse) solution.

Leptin_Signaling_Pathway Leptin Leptin LepR Leptin Receptor (LepRb) Leptin->LepR Binds to JAK2 JAK2 LepR->JAK2 Activates SOCS3 SOCS3 (Negative Regulator) LepR->SOCS3 Induces STAT3 STAT3 JAK2->STAT3 Phosphorylates & Activates PI3K PI3K JAK2->PI3K Activates ERK ERK JAK2->ERK Activates Nucleus Nucleus STAT3->Nucleus Translocates to SOCS3->JAK2 Inhibits PTP1B PTP1B (Negative Regulator) PTP1B->JAK2 Dephosphorylates & Inhibits Gene_Expression Gene Expression (e.g., POMC, AgRP) Nucleus->Gene_Expression Regulates

Caption: Simplified overview of the leptin signaling pathway.

References

Technical Support Center: Mouse Leptin Fragment LEP(116-130)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are investigating the activity of the mouse Leptin (LEP) fragment corresponding to amino acids 116-130. If you are observing a lack of activity in your experiments, this document provides potential explanations, troubleshooting steps, and detailed experimental protocols to help you diagnose the issue.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: Why is my synthetic mouse LEP(116-130) peptide inactive in my cell-based assay?

Answer: There are several potential reasons why you might not be observing the expected activity. These can be broadly categorized into issues with the peptide itself, the experimental design, or the inherent biological function of this specific fragment.

  • Peptide Integrity and Handling:

    • Solubility: Ensure the peptide is fully dissolved in a compatible solvent according to the manufacturer's instructions. Poor solubility can lead to a lower effective concentration.

    • Stability: Peptides can be sensitive to degradation. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a frozen stock for each experiment.

    • Aggregation: Some peptides are prone to aggregation, which can mask active sites and render the peptide inactive.

  • Biological Activity Profile:

    • Fragment vs. Full-Length Protein: The LEP(116-130) fragment is a small part of the full 146-amino acid mature Leptin protein. While some commercial vendors describe this fragment as biologically active, its mechanism may differ significantly from the full-length hormone.[1][2] Full-length Leptin requires multiple receptor binding sites for robust activation of downstream signaling.[3][4][5] The activity of a small fragment may be much weaker or cell-type specific.

    • Agonist vs. Antagonist Activity: It is possible that the LEP(116-130) fragment acts as a Leptin receptor (ObR) antagonist. It might bind to the receptor without initiating the canonical downstream signaling cascade (like JAK/STAT activation).[6][7][8] If your assay is designed to measure an agonistic effect (e.g., cell proliferation, STAT3 phosphorylation), an antagonist would appear inactive or even inhibitory.

  • Experimental Setup:

    • Cell Line: Your cells must express a sufficient number of functional, long-form Leptin receptors (ObRb) to elicit a measurable response.

    • Assay Sensitivity: The biological activity of this fragment may be significantly lower than that of the full-length protein. Your assay might not be sensitive enough to detect a weak signal.

    • Controls: The use of appropriate positive and negative controls is critical. Full-length recombinant mouse Leptin should be used as a positive control to confirm that your cells and assay system are responsive.

Question: How can I determine if my LEP(116-130) peptide is an antagonist?

Answer: You can perform a competitive binding or functional inhibition assay.

  • Experimental Design:

    • Pre-incubate your Leptin-responsive cells with varying concentrations of the LEP(116-130) peptide for a short period (e.g., 30-60 minutes).

    • Without washing, add a constant, sub-maximal concentration (e.g., the EC50) of full-length recombinant mouse Leptin.

    • Incubate for the standard duration of your assay.

    • Measure the response (e.g., STAT3 phosphorylation).

  • Expected Outcome: If the LEP(116-130) peptide is an antagonist, you will observe a dose-dependent decrease in the signal produced by the full-length Leptin.

Question: What is the primary signaling pathway activated by Leptin?

Answer: The best-characterized signaling pathway for the Leptin receptor is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[9][10] Upon Leptin binding, the receptor dimerizes, activating associated JAK2 kinases. JAK2 then phosphorylates key tyrosine residues on the receptor, creating docking sites for STAT3.[11] STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[12]

Leptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binding ObR_JAK2 ObR-JAK2 Complex JAK2_inactive JAK2 JAK2_active p-JAK2 ObR_JAK2->JAK2_active Phosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive Recruitment & Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA Gene Transcription (e.g., SOCS3, POMC) STAT3_dimer->DNA Translocation

Caption: Canonical Leptin JAK/STAT Signaling Pathway.

Quantitative Data Summary

The biological activities of full-length Leptin and its fragments can vary significantly. The following table provides a general comparison based on typical experimental outcomes.

ParameterFull-Length Mouse LeptinLEP(116-130) Fragment
Typical Bioactive Concentration 0.5 - 10 nM (pM to low nM range)[13]Potentially µM range or higher
Primary Signaling Pathway JAK2/STAT3 Activation[9][11]Unconfirmed; may not activate JAK/STAT
Expected Agonist Activity HighLow to None / Potentially Antagonistic
Receptor Binding Binds to multiple sites on ObR[3]Unknown; may bind to a single site

Experimental Protocols

Protocol 1: Leptin Bioactivity Assay using STAT3 Phosphorylation

This protocol provides a method to assess the agonistic activity of Leptin or its fragments by measuring the phosphorylation of STAT3 in a responsive cell line (e.g., HEK293 cells stably expressing ObRb).

Materials:

  • HEK293-ObRb cells (or other suitable cell line)

  • Serum-free cell culture medium

  • Recombinant full-length mouse Leptin (Positive Control)

  • LEP(116-130) peptide (Test Article)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Antibodies: Rabbit anti-pSTAT3 (Tyr705), Rabbit anti-total STAT3, HRP-conjugated anti-rabbit IgG

  • Western Blotting reagents and equipment

Workflow Diagram:

Experimental_Workflow A 1. Seed Cells (e.g., HEK293-ObRb) in 12-well plates B 2. Serum Starve Cells (4-6 hours) A->B C 3. Treat with Leptin (Positive Control) or LEP(116-130) (Test) for 15-30 min B->C D 4. Wash with PBS & Lyse Cells C->D E 5. Protein Quantification (e.g., BCA Assay) D->E F 6. SDS-PAGE & Western Blot E->F G 7. Probe with Antibodies (p-STAT3, total STAT3) F->G H 8. Image & Quantify p-STAT3 / total STAT3 ratio G->H

Caption: Workflow for Leptin Bioactivity Western Blot Assay.

Methodology:

  • Cell Culture: Seed HEK293-ObRb cells in 12-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Treatment: Prepare dilutions of the positive control (full-length Leptin, e.g., 0, 1, 5, 10 nM) and the LEP(116-130) test peptide (e.g., 0, 10, 100, 1000 nM) in serum-free media. Remove the starvation media and add the treatment solutions to the cells. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the treatment media, wash the cells once with ice-cold PBS, and then add 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blot:

    • Normalize protein samples to the same concentration with lysis buffer and loading dye.

    • Separate 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody against p-STAT3 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-STAT3 to total STAT3 for each condition. A clear, dose-dependent increase in this ratio for the positive control confirms the assay is working. Compare this to the results from the LEP(116-130) peptide.

References

adjusting LEP(116-130)(mouse) dose for different mouse strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the in vivo administration of the mouse leptin fragment LEP(116-130). This guide includes troubleshooting advice and frequently asked questions to facilitate the design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of LEP(116-130) for in vivo studies in mice?

A1: Based on published studies, a common and effective starting dose for C57BL/6J ob/ob mice is 1 mg per mouse per day, administered via intraperitoneal (i.p.) injection.[1][2][3][4] This dosage has been shown to reduce body weight gain and food intake over a 28-day period.

Q2: How should I adjust the dose of LEP(116-130) for different mouse strains like BALB/c or DBA/2?

A2: Currently, there is a lack of direct comparative studies on the dose-response of LEP(116-130) across different mouse strains. However, it is known that various inbred mouse strains exhibit significant differences in their metabolic and immunological profiles, which can influence their response to therapeutic agents.

  • C57BL/6 mice are prone to diet-induced obesity and are a common background for metabolic studies.

  • BALB/c mice are generally more resistant to diet-induced obesity and have a different immunological profile compared to C57BL/6 mice.[5][6]

  • DBA/2 mice also show differences in metabolic phenotypes.

Recommendation: For strains other than C57BL/6, it is highly recommended to conduct a pilot study with a small cohort of animals to determine the optimal dose. You could start with the established 1 mg/mouse/day dose and include lower and higher dose groups (e.g., 0.5 mg/day and 2 mg/day) to assess the dose-response relationship for your specific strain and experimental model.

Q3: What is the appropriate vehicle for dissolving and administering LEP(116-130)?

A3: LEP(116-130) is soluble in aqueous solutions. For in vivo studies, sterile Phosphate-Buffered Saline (PBS) at pH 7.2 or Ringer's solution are commonly used as vehicles.[1]

Q4: What is the recommended route and frequency of administration?

A4: The most frequently reported method of administration is a daily intraperitoneal (i.p.) injection.[1][2][3][4]

Q5: How should I prepare and store the LEP(116-130) solution?

A5: Lyophilized LEP(116-130) powder should be stored at -20°C for long-term stability.[7] Reconstituted peptide solutions are noted to be unstable and should be prepared fresh for each injection.[7] If short-term storage of a stock solution is necessary, it is advisable to aliquot the solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Lack of expected biological effect (e.g., no change in body weight or food intake) Incorrect Dosage: The dose may be too low for the specific mouse strain or experimental model.Conduct a dose-response study to determine the optimal dosage. Consider the age and metabolic state of the mice, as these can affect leptin sensitivity. Middle-aged C57BL/6 mice, for instance, have shown impaired responses to leptin.[9]
Peptide Instability: The peptide may have degraded due to improper storage or handling.Prepare fresh solutions for each injection. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[7][8]
Strain-Specific Resistance: The mouse strain being used may be less sensitive to leptin or its fragments.Research the known metabolic characteristics of your mouse strain. It may be necessary to use a higher dose or a different strain that is more responsive.
Variability in results between animals Inconsistent Administration: Variations in injection volume or technique can lead to inconsistent dosing.Ensure all personnel are properly trained in intraperitoneal injection techniques. Use a consistent injection volume for all animals.
Animal Health: Underlying health issues can affect an animal's response to treatment.Monitor the health of the animals closely throughout the experiment. Ensure proper housing and husbandry conditions.
Adverse reactions at the injection site (e.g., inflammation, irritation) High Concentration of Peptide Solution: A highly concentrated solution may cause local irritation.If possible, increase the injection volume to deliver the same dose in a more dilute solution.
Vehicle Incompatibility: The vehicle used may be causing an inflammatory response.Ensure the vehicle is sterile and physiologically compatible (e.g., sterile PBS at neutral pH).
Precipitation of the peptide in solution Poor Solubility: The peptide may not be fully dissolved in the chosen vehicle.Ensure the peptide is completely dissolved before administration. Gentle vortexing can aid dissolution. If solubility issues persist, consider using a different biocompatible vehicle, but this would require validation.

Experimental Protocols

Preparation of LEP(116-130) for Injection
  • Reconstitution of Lyophilized Peptide:

    • Allow the vial of lyophilized LEP(116-130) to equilibrate to room temperature before opening.

    • Reconstitute the peptide in a sterile, physiologically compatible vehicle such as Phosphate-Buffered Saline (PBS, pH 7.2) or Ringer's solution.

    • For a typical dose of 1 mg per mouse in an injection volume of 200 µL, the concentration of the solution would be 5 mg/mL.

  • Administration Protocol:

    • Route of Administration: Intraperitoneal (i.p.) injection.

    • Dosage: 1 mg per mouse.

    • Injection Volume: A typical injection volume is 200 µL.

    • Frequency: Once daily.

    • Duration: Studies have reported administration for up to 28 consecutive days.[1]

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring A Equilibrate LEP(116-130) to Room Temperature B Reconstitute in Sterile Vehicle (e.g., PBS) A->B C Prepare Injection Aliquots B->C D Administer via Intraperitoneal (i.p.) Injection C->D E Daily Dosing (1 mg/mouse) D->E F Monitor Body Weight and Food Intake E->F G Measure Blood Glucose (optional) F->G H Observe for Adverse Effects G->H

Experimental workflow for LEP(116-130) administration in mice.

Data Presentation

Summary of In Vivo Effects of LEP(116-130) in C57BL/6J ob/ob Mice
ParameterDosageDurationMouse StrainObserved EffectReference
Body Weight 1 mg/mouse/day (i.p.)28 daysC57BL/6J ob/obSignificant reduction in body weight gain compared to vehicle-injected controls.[1][1]
Food Intake 1 mg/mouse/day (i.p.)28 daysC57BL/6J ob/obReduced food intake by approximately 15% compared to controls.[1][1]
Blood Glucose 1 mg/mouse/day (i.p.)6 daysC57BLKS/J-m db/dbSignificantly reduced blood glucose levels.[2][2]

Signaling Pathway

The precise signaling mechanism of LEP(116-130) is still under investigation, but current evidence suggests that its effects may be independent of the long isoform of the leptin receptor (OB-Rb). The peptide has been shown to activate downstream signaling molecules such as STAT3 and components of the PI3K pathway.

G cluster_pi3k PI3K Pathway cluster_stat STAT Pathway cluster_effects Biological Effects LEP LEP(116-130) Receptor Unknown Receptor (OB-Rb Independent) LEP->Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt Metabolism Regulation of Metabolism Akt->Metabolism Appetite Modulation of Appetite STAT3->Appetite

Proposed signaling pathway for LEP(116-130).

References

Validation & Comparative

A Comparative Analysis of LEP(116-130)(mouse) and Full-Length Leptin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the mouse leptin fragment LEP(116-130) and full-length mouse leptin. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating metabolic diseases and developing novel therapeutic agents.

Executive Summary

Full-length leptin is a 16 kDa hormone that plays a critical role in regulating energy homeostasis, primarily through its interaction with the long-form leptin receptor (LepRb) in the hypothalamus. The synthetic peptide fragment, LEP(116-130), corresponding to amino acids 116-130 of the native mouse leptin, has also demonstrated biological activity in mouse models of obesity. While both molecules can induce weight loss and reduce food intake, their potency and potential mechanisms of action exhibit notable differences. Experimental evidence suggests that LEP(116-130) is significantly less potent than full-length leptin. A key distinction lies in their interaction with the leptin receptor; while full-length leptin's effects are mediated through LepRb, some studies suggest that LEP(116-130) may exert its effects, at least in part, through a LepRb-independent pathway. Recent findings, however, indicate that LEP(116-130) can activate downstream signaling molecules common to the leptin pathway, such as STAT3 and PI3K.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from studies comparing the effects of LEP(116-130) and full-length leptin on key metabolic parameters in leptin-deficient ob/ob mice.

Table 1: Comparison of Efficacy on Body Weight and Food Intake in ob/ob Mice

ParameterLEP(116-130)Full-Length LeptinReference
Dosage 1 mg/day (intraperitoneal)10 µ g/day (intraperitoneal)[1][2]
Treatment Duration 28 days33 days[1]
Change in Body Weight -3.43%~ -40%[1]
Reduction in Food Intake ~15%~40% (stabilized)[1]

Note: The data for full-length leptin's effect on body weight and food intake in the study by Grasso et al. (1997) is a qualitative comparison to previously published data.

Experimental Protocols

Study of LEP(116-130) Efficacy in ob/ob Mice (Grasso et al., 1997)
  • Animal Model: Female C57BL/6J ob/ob mice.

  • Treatment: Daily intraperitoneal (i.p.) injections of 1 mg of LEP-(116-130) peptide amide for 28 consecutive days.

  • Control Group: Received daily i.p. injections of the vehicle.

  • Parameters Measured: Body weight was recorded daily. Food intake was also monitored.

  • Key Findings: LEP-(116-130) administration resulted in a significant reduction in body weight gain compared to the vehicle-injected control group. Specifically, after 28 days, the mice treated with LEP-(116-130) showed a 3.43% weight loss relative to their initial body weight, while the control group gained a significant amount of weight. Food intake was also reduced by approximately 15% in the peptide-treated group.[1]

General Protocol for Full-Length Leptin Efficacy Studies in ob/ob Mice
  • Animal Model: Leptin-deficient ob/ob mice are a standard model.

  • Treatment: Recombinant full-length mouse leptin is typically administered via daily intraperitoneal or subcutaneous injections, or through continuous infusion using osmotic mini-pumps. Dosages can vary, but studies have shown effects with doses as low as 1-5 µg/g of body weight per day.

  • Parameters Measured: Key readouts include changes in body weight, daily food and water consumption, and analysis of blood parameters such as glucose and insulin levels.

  • Expected Outcomes: Administration of full-length leptin to ob/ob mice is expected to cause a significant and dose-dependent decrease in body weight and food intake, and an amelioration of hyperglycemia and hyperinsulinemia.[3][4]

Signaling Pathways and Mechanisms of Action

Full-length leptin binding to LepRb initiates a cascade of intracellular signaling events. The primary and most well-studied of these is the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Upon leptin binding, JAK2 autophosphorylates and then phosphorylates tyrosine residues on the intracellular domain of LepRb, creating docking sites for STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate the transcription of target genes, including pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), which are critical for appetite regulation. Leptin also activates other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, which is also implicated in the regulation of food intake and glucose homeostasis.[5][6]

Interestingly, while some evidence suggests that LEP(116-130) may not require the long form of the leptin receptor (LepRb) for its in vivo effects on energy balance, other studies have shown that this peptide fragment can activate key downstream signaling molecules of the leptin pathway.[7][8] Specifically, it has been demonstrated that LEP(116-130) administration leads to the phosphorylation and activation of both STAT3 and Akt (a downstream effector of PI3K).[1] This suggests that while the initial interaction at the receptor level may differ from full-length leptin, the peptide fragment can still converge on similar intracellular signaling cascades to exert its biological effects.

Mandatory Visualizations

Leptin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Full-Length Leptin LepRb Leptin Receptor (LepRb) Leptin->LepRb Binding JAK2 JAK2 LepRb->JAK2 PI3K PI3K LepRb->PI3K Activation JAK2->LepRb STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Akt Akt PI3K->Akt Activation pAkt p-Akt pAkt->Nucleus Downstream Effects Gene_Expression Regulation of Gene Expression (e.g., POMC, AgRP) Nucleus->Gene_Expression

Caption: Signaling pathway of full-length leptin.

Comparative_Workflow cluster_compounds Test Compounds cluster_model In Vivo Model cluster_administration Administration cluster_readouts Efficacy Readouts Leptin Full-Length Leptin Injection Intraperitoneal Injection Leptin->Injection LEP116 LEP(116-130) LEP116->Injection ob_ob_mice ob/ob Mice (Leptin Deficient) BodyWeight Body Weight Change ob_ob_mice->BodyWeight FoodIntake Food Intake ob_ob_mice->FoodIntake Signaling Signaling Pathway Activation (pSTAT3, pAkt) ob_ob_mice->Signaling Injection->ob_ob_mice

References

A Comparative Analysis of LEP(116-130) and Other Leptin Fragments in Metabolic and Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mouse leptin fragment LEP(116-130) with other leptin-derived peptides. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating their potential therapeutic applications.

Introduction to Leptin and its Fragments

Leptin, a 16 kDa adipocyte-derived hormone, is a critical regulator of energy homeostasis.[1][2] Its functions extend to various physiological processes, including hematopoiesis, angiogenesis, and immune function.[1] However, the therapeutic use of full-length leptin is hampered by its large size and potential for resistance. This has spurred interest in smaller, bioactive fragments that may offer improved pharmacological properties. Among these, LEP(116-130) has emerged as a fragment with significant biological effects, particularly in regulating body weight, food intake, and glucose metabolism.[3][4] Notably, its mechanism of action appears to be distinct from that of native leptin, as it does not seem to activate the long-form leptin receptor (OB-Rb).[3][4] This guide compares LEP(116-130) with other relevant leptin fragments, including LEP(106-120), LEP(126-140), and the smaller derivative OB3.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vivo effects of various mouse leptin fragments based on published studies.

Table 1: In Vivo Effects on Body Weight in Female ob/ob Mice
Peptide FragmentDosageDurationChange in Body Weight (after 7 days)Change in Body Weight (after 28 days)Reference
LEP(116-130) 1 mg/day, i.p.28 days-13.8% -3.4% [1][5]
LEP(106-120)1 mg/day, i.p.28 days-12.3%+1.8%[1][5]
LEP(126-140)1 mg/day, i.p.28 days-9.8%+4.2%[1][5]
Vehicle ControlN/A28 daysN/A+14.7%[1][5]
Table 2: Effect on Food Intake in Female ob/ob Mice
Peptide FragmentDosageEffect on Food IntakeReference
LEP(116-130) 1 mg/day, i.p.Reduced by 15% [1][5]
LEP(106-120)1 mg/day, i.p.Reduced by 15%[1][5]
LEP(126-140)1 mg/day, i.p.Reduced by 15%[1][5]
LEP(136-150)1 mg/day, i.p.Not significantly different from control[1]
LEP(146-160)1 mg/day, i.p.Not significantly different from control[1]
LEP(156-167)1 mg/day, i.p.Not significantly different from control[1]
Table 3: Effects on Blood Glucose in db/db Mice
Peptide FragmentDosageEffect on Blood GlucoseReference
LEP(116-130) 1 mg/day, i.p.Reduced blood glucose levels [3]
Vehicle ControlN/ANo significant change[3]
Table 4: Neuroprotective and Cognitive Effects
Peptide FragmentConcentrationKey FindingsReference
LEP(116-130) 50 nMPromotes AMPA receptor trafficking, facilitates hippocampal synaptic plasticity, enhances episodic-like memory, prevents amyloid-β induced neuronal death.[6][7]
Leptin (full-length)50 nMSimilar neuroprotective and cognitive-enhancing effects to LEP(116-130).[6][7]
LEP(22-56)50 nMNo significant effect on AMPA receptor trafficking, synaptic plasticity, or neuronal survival in the context of amyloid-β toxicity.[6][7]
Leptin Hexamers (e.g., 116-121, 117-122)Not specifiedMirror the neuroprotective and pro-cognitive actions of leptin and LEP(116-130).[8][9]

Signaling Pathways and Mechanism of Action

A critical distinction of LEP(116-130) is its apparent independence from the canonical OB-Rb signaling pathway. In vitro studies have shown that LEP(116-130) is unable to compete with an alkaline phosphatase-leptin fusion protein for binding to OB-R and fails to activate OB-Rb signal transduction.[3][4] Furthermore, its ability to reduce body weight gain and blood glucose levels in db/db mice, which lack functional OB-Rb, strongly supports an alternative mechanism of action.[3] The precise signaling pathway remains to be elucidated.

G cluster_cell Target Cell cluster_legend Legend LEP_116_130 LEP(116-130) Unknown_Receptor Unknown Receptor(s) LEP_116_130->Unknown_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Unknown_Receptor->Signaling_Cascade Activates Biological_Response Metabolic & Neuronal Regulation (e.g., Reduced food intake, Glucose homeostasis, Neuroprotection) Signaling_Cascade->Biological_Response Leads to Ligand Ligand Receptor Receptor (Hypothesized) Pathway Signaling Pathway Outcome Biological Outcome

Caption: Hypothesized signaling pathway for LEP(116-130), independent of the OB-Rb receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Studies in Mice
  • Animal Models: Female C57BL/6J ob/ob mice (deficient in leptin) and C57BLKS/J-m db/db mice (deficient in the long-form leptin receptor) are commonly used.[1][3] Mice are housed under standard laboratory conditions with free access to food and water, unless otherwise specified for the experiment.

  • Peptide Administration: Synthetic leptin fragments are typically dissolved in a vehicle (e.g., sterile water or saline) and administered via intraperitoneal (i.p.) injection.[1] A common dosage is 1 mg per mouse per day.[1]

  • Measurement of Food Intake and Body Weight: Food intake and body weight are measured daily throughout the study period (e.g., 28 days).[1]

  • Blood Glucose Measurement: Blood samples are collected from the tail vein, and glucose levels are determined using a standard glucometer.[3]

G Start Start of In Vivo Experiment Animal_Model Select Animal Model (e.g., ob/ob or db/db mice) Start->Animal_Model Peptide_Prep Prepare Peptide Solutions (e.g., 1 mg/mL in vehicle) Animal_Model->Peptide_Prep Administration Daily Intraperitoneal (i.p.) Injection Peptide_Prep->Administration Daily_Measurements Daily Measurement of: - Body Weight - Food Intake Administration->Daily_Measurements Day 1-28 Periodic_Measurements Periodic Measurement of: - Blood Glucose Administration->Periodic_Measurements e.g., Day 0, 2, 4, 6 Data_Analysis Data Analysis and Comparison between treatment and control groups Daily_Measurements->Data_Analysis Periodic_Measurements->Data_Analysis

Caption: General workflow for in vivo studies of leptin fragments in mice.

In Vitro Receptor Binding and Signal Transduction Assays
  • Cell Lines: COS cells transfected to express the long form of the leptin receptor (OB-Rb) are used to assess binding and signaling.[3]

  • Receptor Binding Assay: A competitive binding assay is performed using an alkaline phosphatase-leptin fusion protein.[3] The ability of the leptin fragments to displace the fusion protein from the OB-Rb receptor is measured.

  • Signal Transduction Assay: The activation of the OB-Rb receptor is determined by measuring the downstream signaling events, such as the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[4]

Discussion and Future Directions

The available data indicates that LEP(116-130) and some of its derivatives are potent bioactive molecules with significant effects on metabolism and neuronal function.[1][6] Their unique mechanism of action, independent of the classical OB-Rb receptor, makes them particularly interesting as potential therapeutic agents, especially in conditions of leptin resistance where the OB-Rb pathway may be impaired.

LEP(116-130) demonstrates comparable or, in some aspects, superior effects to other tested fragments like LEP(106-120) and LEP(126-140) in promoting weight loss over a longer duration.[1][5] The discovery of the smaller, highly active fragment OB3 (residues 116-122) and its modified analogue [D-Leu-4]-OB3, which shows enhanced bioavailability, opens avenues for the development of more drug-like candidates.[10]

In the realm of neuroscience, LEP(116-130) and even smaller hexamer fragments show promise by mimicking the neuroprotective and cognitive-enhancing effects of full-length leptin.[6][8][9] This suggests their potential application in neurodegenerative diseases like Alzheimer's.

Future research should focus on:

  • Identifying the specific receptor(s) for LEP(116-130) and its derivatives to elucidate their mechanism of action.

  • Conducting comprehensive dose-response studies for various physiological and neurological effects to determine the potency of different fragments.

  • Investigating the pharmacokinetics and pharmacodynamics of these peptides in more detail to optimize their delivery and efficacy.

  • Exploring the therapeutic potential of these fragments in preclinical models of obesity, diabetes, and neurodegenerative diseases.

References

In Vitro Bioactivity of Mouse LEP(116-130): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioactivity of the mouse leptin fragment LEP(116-130) against full-length leptin and the inactive leptin fragment LEP(22-56). The data presented is based on studies conducted on the human neuroblastoma cell line SH-SY5Y, a widely used model for neuronal studies.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the effects of LEP(116-130) in comparison to full-length leptin (positive control) and LEP(22-56) (negative control) on key signaling pathways and cell viability.

Treatment (1 nM)Phosphorylated STAT3 (Ratio to Pan STAT3)Phosphorylated Akt (Ratio to Pan Akt)
Control1.01.0
LEP(116-130) ~1.8 ~1.7
Full-Length Leptin~2.0~1.8
LEP(22-56)No significant changeNo significant change
Table 1: Activation of Intracellular Signaling Pathways. Data extracted from graphical representations in Doherty et al. (2016).
Treatment% LDH Release (Cytotoxicity)% Cell Viability (Crystal Violet Assay)
ControlBaseline100%
Toxin (Aβ₁₋₄₂)IncreasedDecreased
Toxin + LEP(116-130) (1nM) Significantly Reduced Significantly Increased
Toxin + Full-Length Leptin (1nM)Significantly ReducedSignificantly Increased
Toxin + LEP(22-56) (1nM)No significant changeNo significant change
Table 2: Neuroprotective Effects Against Aβ₁₋₄₂ Induced Toxicity. Data interpretation from Doherty et al. (2016).

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility.

Cell Culture

SH-SY5Y human neuroblastoma cells were cultured in a 1:1 mixture of Ham’s F-12 and DMEM, supplemented with 10% fetal bovine serum (FBS), 0.1 mM non-essential amino acids, and a penicillin/streptomycin antibiotic cocktail. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells were passaged at approximately 80% confluency.

Phosphorylated STAT3 and Akt ELISA
  • Cell Lysis: SH-SY5Y cells were seeded in appropriate culture plates and grown to 80-90% confluency. Following treatment with LEP(116-130), full-length leptin, or LEP(22-56) (1 nM for 3 hours), the culture medium was removed, and cells were washed with ice-cold PBS. Cells were then lysed using a complete lysis buffer containing protease and phosphatase inhibitors. The cell lysate was collected after centrifugation to remove cellular debris.

  • ELISA Procedure: Commercially available ELISA kits for phosphorylated STAT3 (Tyr705) and phosphorylated Akt (Ser473) were used.

    • A plate pre-coated with a capture antibody for total STAT3 or total Akt was used.

    • 100 µL of diluted cell lysate was added to each well and incubated for 2.5 hours at room temperature with gentle shaking.

    • Wells were washed four times with 1x Wash Buffer.

    • 100 µL of a detection antibody specific for the phosphorylated form of the target protein (pSTAT3 or pAkt) was added to each well and incubated for 1 hour at room temperature.

    • After another wash step, 100 µL of an HRP-conjugated secondary antibody was added and incubated for 1 hour.

    • Following a final wash, 100 µL of TMB substrate was added, and the plate was incubated in the dark for 30 minutes.

    • The reaction was stopped by adding 50 µL of Stop Solution, and the absorbance was read at 450 nm using a microplate reader.

    • The ratio of phosphorylated protein to total protein was calculated.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: SH-SY5Y cells were seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated overnight. Cells were then treated with the toxic agent (e.g., Aβ₁₋₄₂) in the presence or absence of LEP(116-130), full-length leptin, or LEP(22-56) for the desired duration.

  • Assay Procedure:

    • The 96-well plate was centrifuged at 250 x g for 10 minutes.

    • 100 µL of the cell-free supernatant from each well was carefully transferred to a new, optically clear 96-well plate.

    • 100 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) was added to each well.

    • The plate was incubated for up to 30 minutes at room temperature, protected from light.

    • The absorbance was measured at 490 nm (with a reference wavelength of >600 nm) using a microplate reader. The amount of formazan produced is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Crystal Violet Cell Viability Assay
  • Cell Seeding and Treatment: Cells were seeded and treated in a 96-well plate as described for the LDH assay.

  • Staining Procedure:

    • The culture medium was removed, and the cells were gently washed with PBS.

    • 50 µL of a 0.5% crystal violet staining solution (in 20% methanol) was added to each well and incubated for 20 minutes at room temperature.

    • The staining solution was removed, and the plate was washed four times with tap water.

    • The plate was allowed to air-dry completely.

    • 200 µL of methanol was added to each well to solubilize the stain, and the plate was incubated for 20 minutes on a shaker.

    • The absorbance was measured at 570 nm. The absorbance is directly proportional to the number of viable, adherent cells.

Visualizations

Signaling Pathway of LEP(116-130)

LEP116_130_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LEP(116-130) LEP(116-130) Receptor Unknown Receptor LEP(116-130)->Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Neuroprotection Neuroprotection pAkt->Neuroprotection STAT3 STAT3 JAK->STAT3 Activates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation pSTAT3->Neuroprotection

Caption: Proposed signaling pathway for LEP(116-130) bioactivity.

Experimental Workflow for In Vitro Bioactivity Assessment

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture SH-SY5Y Cell Culture Treatment_Signaling Treat cells with peptides Cell_Culture->Treatment_Signaling Treatment_Toxicity Treat cells with toxin +/- peptides Cell_Culture->Treatment_Toxicity Peptide_Prep Prepare Peptides: - LEP(116-130) - Full-Length Leptin - LEP(22-56) Peptide_Prep->Treatment_Signaling Peptide_Prep->Treatment_Toxicity Signaling_Assay Phospho-STAT3/Akt ELISA Treatment_Signaling->Signaling_Assay Viability_Assays LDH Assay & Crystal Violet Assay Treatment_Toxicity->Viability_Assays Data_Analysis Quantify and Compare Bioactivity Signaling_Assay->Data_Analysis Viability_Assays->Data_Analysis

Caption: Workflow for assessing LEP(116-130) in vitro bioactivity.

Tale of Two Peptides: Unraveling the Neuroprotective Potential of Leptin Fragments LEP(116-130) and LEP(22-56)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Leptin, a pleiotropic hormone primarily known for its role in energy homeostasis, has emerged as a promising candidate due to its neurotrophic and neuroprotective properties. However, the therapeutic application of the full-length leptin molecule is hampered by its size and potential for peripheral side effects. This has spurred interest in smaller, bioactive leptin fragments that may retain its beneficial central nervous system effects. This guide provides a comprehensive comparison of two such fragments, LEP(116-130)(mouse) and LEP(22-56), focusing on their neuroprotective efficacy, with supporting experimental data and detailed methodologies.

Data Presentation: LEP(116-130) vs. LEP(22-56) in Neuroprotection

The following table summarizes the key quantitative data from comparative studies on the neuroprotective effects of LEP(116-130) and LEP(22-56). The experiments were designed to assess the peptides' ability to counteract Aβ-induced neuronal dysfunction.

Experimental Assay Parameter Measured Control Aβ₁₋₄₂ Aβ₁₋₄₂ + LEP(116-130) Aβ₁₋₄₂ + LEP(22-56) Reference
Hippocampal Long-Term Potentiation (LTP) fEPSP slope (% of baseline)100%InhibitedAttenuated InhibitionNo Attenuation[1]
AMPA Receptor Trafficking Surface GluA1 Expression (% of control)100%51 ± 2%97 ± 4%51 ± 2%[2]
Synaptogenesis Synaptophysin Staining (% of control)100%N/A122 ± 9%105 ± 9%[2]
Synaptic GluA1 Localization GluA1-Synaptophysin Colocalization (%)N/AN/A64 ± 4.9%49 ± 5.4%[2]
Neuronal Viability Cell Survival (%)100%41.2 ± 5.8%Comparable to leptin48.6 ± 9.3% (No significant effect)[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Hippocampal Long-Term Potentiation (LTP) Measurement

This protocol is used to assess synaptic plasticity, which is impaired in neurodegenerative diseases.

  • Slice Preparation: Acute hippocampal slices (350-400 µm) are prepared from adult male mice. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂. The hippocampi are dissected out and sliced using a vibratome.

  • Recovery: Slices are allowed to recover in a submerged chamber containing aCSF at 32-34°C for at least 1 hour before recording.

  • Electrophysiological Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF at 28-30°C. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes by stimulating at 0.05 Hz.

  • Drug Application: Aβ₁₋₄₂ oligomers, with or without LEP(116-130) or LEP(22-56), are perfused through the chamber for a specified duration.

  • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation. The slope of the fEPSP is analyzed as a measure of synaptic strength.

Immunocytochemistry for GluA1 Surface Expression

This method quantifies the number of AMPA receptors on the neuronal surface, which is crucial for synaptic transmission.

  • Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 mouse embryos on poly-D-lysine-coated coverslips.

  • Treatment: Neurons (at 18-21 days in vitro) are treated with Aβ₁₋₄₂ oligomers in the presence or absence of LEP(116-130) or LEP(22-56) for a specified time.

  • Live-Cell Staining: To label surface GluA1, live neurons are incubated with an antibody targeting an extracellular epitope of the GluA1 subunit at 4°C to prevent receptor internalization.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100.

  • Total Protein Staining: After permeabilization, neurons are incubated with an antibody against the same protein but targeting an intracellular epitope, or with the same antibody as in the live-staining step to label the total protein pool.

  • Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are used to visualize the surface and total protein populations.

  • Imaging and Analysis: Images are acquired using a confocal microscope, and the fluorescence intensity of surface and total GluA1 is quantified using image analysis software. The ratio of surface to total fluorescence is calculated.

Neuronal Viability Assay

This assay determines the extent of cell death in response to a toxic insult.

  • Cell Culture: Primary cortical or hippocampal neurons are plated in 96-well plates.

  • Treatment: Neurons are exposed to Aβ₁₋₄₂ oligomers with or without pre-treatment with LEP(116-130) or LEP(22-56) for 24-48 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.

    • MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product. The absorbance is measured spectrophotometrically.

    • LDH Assay: The amount of LDH released from damaged cells into the medium is quantified using a colorimetric assay.

  • Data Analysis: The results are expressed as a percentage of the viability of untreated control cells.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G cluster_0 LEP(116-130) Neuroprotective Pathway LEP116_130 LEP(116-130) Receptor Leptin Receptor (ObR)? LEP116_130->Receptor Binds PI3K PI3 Kinase Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3-β Akt->GSK3b Inhibits Neuroprotection Neuroprotection (Anti-Aβ effects, Cell Survival) GSK3b->Neuroprotection Inhibition promotes AMPAR_trafficking ↑ AMPA Receptor Trafficking Neuroprotection->AMPAR_trafficking LTP ↑ LTP Neuroprotection->LTP G cluster_1 LEP(22-56) Ineffective Pathway LEP22_56 LEP(22-56) Receptor Leptin Receptor (ObR)? LEP22_56->Receptor No effective binding for neuroprotection No_Activation No Significant Downstream Activation Receptor->No_Activation Abeta_toxicity Aβ-induced Toxicity (↓ LTP, ↓ GluA1, ↓ Viability) No_Activation->Abeta_toxicity Fails to counteract G cluster_2 Experimental Workflow for Neuroprotection Assay start Primary Neuronal Culture treatment Treatment Groups: 1. Control 2. Aβ₁₋₄₂ 3. Aβ₁₋₄₂ + LEP(116-130) 4. Aβ₁₋₄₂ + LEP(22-56) start->treatment assays Perform Assays treatment->assays ltp LTP Measurement assays->ltp immuno Immunocytochemistry (GluA1 Surface Expression) assays->immuno viability Cell Viability Assay assays->viability analysis Data Analysis and Comparison ltp->analysis immuno->analysis viability->analysis

References

Leptin Fragment LEP(116-130) (mouse): An Alternative Pathway to Leptin's Metabolic Effects, Bypassing OB-Rb Activation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that the mouse leptin fragment LEP(116-130) exerts biological effects associated with leptin, such as reduced food intake and body weight gain, without activating the long-form leptin receptor, OB-Rb. This suggests an alternative signaling mechanism for this peptide fragment, making it a subject of interest for researchers in metabolism and drug development.

While full-length leptin primarily signals through the OB-Rb receptor to regulate energy homeostasis, studies have demonstrated that the synthetic peptide fragment LEP(116-130) operates through a different, yet to be fully elucidated, pathway. This guide compares the activity of LEP(116-130) with that of leptin, focusing on their interaction with the OB-Rb receptor and presenting the key experimental evidence that supports the current understanding of LEP(116-130)'s mechanism of action.

Comparison of In Vitro Receptor Activation

Experimental evidence strongly indicates that LEP(116-130) does not directly interact with or activate the OB-Rb receptor. In contrast, native leptin readily binds to and activates this receptor, initiating downstream signaling cascades.

CompoundOB-Rb Binding CompetitionOB-Rb Signal Transduction Activation
Leptin (native) YesYes
LEP(116-130) (mouse) No[1][2][3]No[1][2][3][4]

In Vivo Effects: A Divergence in Mechanism

Despite its inability to activate OB-Rb, LEP(116-130) has been shown to produce physiological effects in mice that are similar to those of leptin. Notably, these effects are observed even in mice that lack a functional OB-Rb receptor, providing compelling evidence for an OB-Rb-independent mechanism.

Animal ModelTreatmentEffect on Food IntakeEffect on Body Weight GainEffect on Blood Glucose
ob/ob mice (leptin deficient) LEP(116-130)Reduced[1][2]Reduced[1][2]Not specified
db/db mice (OB-Rb deficient) LEP(116-130)No significant change[1][2][3]Reduced[1][2][3]Reduced[1][2][3]

Experimental Protocols

OB-Rb Binding Assay
  • Objective: To determine if LEP(116-130) can compete with leptin for binding to the OB-R.

  • Methodology: COS-7 cells were transfected with a plasmid encoding the extracellular domain of the mouse OB-R fused to alkaline phosphatase (AP). The ability of LEP(116-130) to compete with an AP-leptin fusion protein for binding to the receptor was then measured.

  • Results: LEP(116-130) was unable to displace the binding of the alkaline phosphatase-leptin fusion protein to the OB-R, indicating a lack of direct binding competition.[1][2][3]

OB-Rb Signal Transduction Assay
  • Objective: To assess whether LEP(116-130) can activate the downstream signaling pathway of OB-Rb.

  • Methodology: A reporter gene assay was utilized in which cells were co-transfected with plasmids for OB-Rb and a construct containing a STAT3-responsive promoter driving the expression of a secreted alkaline phosphatase (SEAP) reporter gene. Activation of OB-Rb by a ligand leads to the activation of STAT3, which in turn drives the expression of SEAP. The level of SEAP activity in the cell culture medium is then measured as an indicator of receptor activation.

  • Results: While mouse leptin caused a significant increase in SEAP activity, LEP(116-130) failed to stimulate SEAP activity above basal levels at all tested concentrations.[4] This demonstrates that LEP(116-130) does not activate the OB-Rb signaling pathway.[1][2][3]

Signaling Pathways and Experimental Workflow

The distinct mechanisms of leptin and LEP(116-130) can be visualized through their signaling pathways and the experimental design used to differentiate them.

cluster_Leptin Leptin Signaling cluster_LEP116130 LEP(116-130) Proposed Pathway Leptin Leptin OBRb OB-Rb Leptin->OBRb Binds JAK2 JAK2 OBRb->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Translocates to GeneExpression Gene Expression (e.g., POMC) Nucleus->GeneExpression Regulates LEP116130 LEP(116-130) OBRb2 OB-Rb LEP116130->OBRb2 No Binding/ Activation UnknownReceptor Unknown Receptor/ Mechanism LEP116130->UnknownReceptor Binds (?) DownstreamEffects Metabolic Effects (e.g., reduced weight gain) UnknownReceptor->DownstreamEffects Activates

Figure 1. Comparison of Leptin and LEP(116-130) signaling pathways.

cluster_workflow Experimental Workflow to Test OB-Rb Activation start HEK293T Cells transfection Co-transfect with: 1. OB-Rb expression vector 2. STAT3-SEAP reporter plasmid start->transfection treatment Treat cells with: - Control - Leptin - LEP(116-130) transfection->treatment incubation Incubate treatment->incubation assay Measure SEAP activity in culture medium incubation->assay result_lep High SEAP Activity (Activation) assay->result_lep Leptin result_lep116130 Basal SEAP Activity (No Activation) assay->result_lep116130 LEP(116-130)

Figure 2. Workflow for the STAT3-SEAP reporter assay.

Alternative Mechanisms and Future Directions

While the evidence is clear that LEP(116-130) does not activate OB-Rb, its biological activity points to an alternative mechanism. Some research suggests that the effects of LEP(116-130) might be mediated through other, shorter isoforms of the leptin receptor or entirely different signaling pathways.[5] Further investigation is needed to fully characterize the molecular targets of LEP(116-130) and its downstream effects.

Interestingly, other studies have highlighted a neuroprotective role for LEP(116-130), where it appears to mirror the cognitive-enhancing and neuroprotective actions of leptin, such as promoting AMPA receptor trafficking in the hippocampus.[6][7][8][9] This suggests that the biological activities of this leptin fragment may be diverse and context-dependent.

References

Unveiling the Glycemic Effects of LEP(116-130) (mouse): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mouse leptin fragment LEP(116-130) and its effects on blood glucose, benchmarked against full-length leptin and GLP-1 receptor agonists. This analysis is supported by experimental data and detailed protocols to facilitate informed research decisions.

The synthetic peptide amide LEP(116-130), derived from mouse leptin, has demonstrated a significant ability to reduce blood glucose levels in preclinical models of obesity and diabetes, particularly in leptin-deficient (ob/ob) and leptin receptor-deficient (db/db) mice.[1][2] Notably, its mechanism of action appears to be distinct from that of native leptin, offering a potential therapeutic avenue for conditions characterized by leptin resistance.

Comparative Efficacy on Blood Glucose Regulation

Experimental evidence highlights the glucose-lowering capabilities of LEP(116-130) and its derivatives. A more potent, truncated analog, [D-Leu-4]-OB3 (corresponding to residues 116-122 with a D-leucine substitution), has been shown to normalize blood glucose in ob/ob mice to levels comparable to wild-type controls within two days of treatment.[2][3] In these studies, blood glucose was reduced by 40% in mice treated with [D-Leu-4]-OB3 after just one day, a more substantial reduction than the 20% observed in pair-fed vehicle-injected mice.[3]

Treatment GroupMouse ModelDosageDurationBaseline Blood Glucose (approx. mg/dL)Post-treatment Blood Glucose (approx. mg/dL)Percent ReductionReference
LEP(116-130)db/db1 mg/day, i.p.7 days>450~350~22%[1]
[D-Leu-4]-OB3ob/ob1 mg/day, i.p.2 days~350-400~150-200 (normalized)~40% after 1 day[2][3]
Full-length Leptinob/ob150 µg, i.p.5 days~441 (24.5 mmol/L)~149 (8.3 mmol/L)~66%[4]
Liraglutidedb/db300 µg/kg, s.c.28 days~540~360~33%[5]

Note: Direct comparison should be made with caution due to variations in experimental design, including mouse strain, specific peptide analog, duration of treatment, and methods of glucose measurement across studies.

Unraveling the Signaling Pathway

A key differentiator of LEP(116-130) is its ability to exert its effects independently of the long-form leptin receptor (OB-Rb), which is defective in db/db mice.[1][6] This suggests a novel signaling cascade. While the full pathway is still under investigation, evidence points towards the activation of key signaling molecules involved in metabolism. Studies have indicated that leptin fragment (116-130) can induce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Protein Kinase B (Akt), both of which are crucial nodes in metabolic regulation.[7]

LEP_Signaling_Pathway LEP LEP(116-130) Receptor Unknown Receptor LEP->Receptor Binds STAT3 STAT3 Receptor->STAT3 Activates Akt Akt Receptor->Akt Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Glucose_Metabolism Improved Glucose Metabolism pSTAT3->Glucose_Metabolism pAkt pAkt Akt->pAkt Phosphorylation pAkt->Glucose_Metabolism Experimental_Workflow cluster_prep Preparation cluster_injection Injection Procedure cluster_monitoring Post-Injection A 1. Reconstitute peptide in sterile vehicle (e.g., saline) B 2. Determine appropriate dosage based on mouse body weight A->B C 3. Restrain mouse (e.g., by scruffing) B->C D 4. Tilt mouse slightly head-down C->D E 5. Insert needle (25-27g) into lower right abdominal quadrant D->E F 6. Aspirate to ensure no fluid is drawn E->F G 7. Inject peptide solution F->G H 8. Return mouse to cage G->H I 9. Monitor for any adverse reactions H->I

References

Unveiling the Potency of LEP(116-130)(mouse): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the murine leptin fragment LEP(116-130) with related leptin-derived peptides. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways to support your research and development endeavors.

The synthetic leptin fragment LEP(116-130) has demonstrated significant bioactivity in mouse models, particularly in the context of regulating body weight and food intake. This guide provides a comparative analysis of its effects against other leptin fragments and a more potent synthetic analog, offering insights into its potential as a therapeutic agent.

Performance Comparison of Leptin Fragments

A key study in female C57BL/6J ob/ob mice, a model for obesity due to a deficiency in leptin, provides a direct comparison of the effects of various leptin fragments on body weight and food intake. The data clearly indicates that LEP(116-130) is one of the most potent fragments in reducing body weight.

Peptide FragmentDoseDurationChange in Body Weight (after 7 days)Change in Body Weight (after 28 days)Reduction in Food Intake
LEP(116-130) 1 mg/day i.p.28 days-13.8% [1][2][3]-3.4% [1][2][3]~15% [1][2][3]
LEP(106-120)1 mg/day i.p.28 days-12.3%[1][2][3]+1.8%[1][2][3]~15%[1][2][3]
LEP(126-140)1 mg/day i.p.28 days-9.8%[1][2][3]+4.2%[1][2][3]~15%[1][2][3]
LEP(136-150)1 mg/day i.p.28 daysNo significant change+20.3%[1][2][3]No significant change[1][2][3]
LEP(146-160)1 mg/day i.p.28 daysNo significant change+25.0%[1][2][3]No significant change[1][2][3]
LEP(156-167)1 mg/day i.p.28 daysNo significant change+24.8%[1][2][3]No significant change[1][2][3]
Vehicle Control-28 daysNo significant change+14.7%[1][2][3]-

Comparison with a Potent Synthetic Analog

Further research has led to the development of a more potent synthetic leptin agonist, [D-Leu-4]-OB3, derived from the active core of LEP(116-130). This analog has shown enhanced effects on body weight and food intake in ob/ob mice.

CompoundDoseDurationChange in Body WeightReduction in Food IntakeReduction in Water Intake
LEP(116-130) 1 mg/day i.p.7 daysSignificant reduction~28.3%Not reported
OB3 (LEP 116-122)1 mg/day i.p.7 daysSignificant reduction~26.0%Not reported
[D-Leu-4]-OB3 1 mg/day i.p.7 days2.6-fold greater reduction than OB3 ~7.9% less than OB3 ~16.5% less than OB3

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

In Vivo Efficacy Study in ob/ob Mice
  • Animal Model: Female C57BL/6J ob/ob mice, a model of genetic obesity and leptin deficiency.

  • Housing: Mice are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless otherwise specified.

  • Peptide Administration: Synthetic leptin peptide fragments, including LEP(116-130), are dissolved in a suitable vehicle (e.g., phosphate-buffered saline, PBS). A daily dose of 1 mg per mouse is administered via intraperitoneal (i.p.) injection.[1][2][3]

  • Body Weight Measurement: Individual body weights are recorded daily or at regular intervals throughout the study period (e.g., 28 days).

  • Food Intake Measurement: Daily food consumption is measured by weighing the amount of food provided and the amount remaining.

  • Data Analysis: Changes in body weight are often expressed as a percentage of the initial body weight. Statistical analysis is performed to compare the effects of different peptide fragments to a vehicle-treated control group.

Blood Glucose Measurement
  • Blood Sampling: Blood samples are collected from the tail vein of the mice at specified time points (e.g., before and during treatment).

  • Glucose Determination: Blood glucose levels are measured using a standard glucometer.[4] For instance, LEP-(116-130) administered at 1 mg i.p. has been shown to significantly reduce blood glucose levels by approximately 100 mg/dL.[4]

Signaling Pathway and Experimental Workflow

The biological effects of leptin and its mimetic peptides are primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway upon binding to the leptin receptor (Ob-R).

Leptin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin / LEP(116-130) ObR Leptin Receptor (Ob-R) Leptin->ObR Binding & Activation JAK2 JAK2 ObR->JAK2 Recruitment & Phosphorylation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (e.g., SOCS3, POMC) DNA->Gene_Expression Transcription Physiological_Effects Physiological Effects (↓ Food Intake, ↑ Energy Expenditure) Gene_Expression->Physiological_Effects Translation

Leptin/LEP(116-130) signaling via the JAK/STAT pathway.

The experimental workflow for evaluating the in vivo effects of LEP(116-130) typically involves a series of well-defined steps from animal selection to data analysis.

Experimental Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection cluster_analysis Data Analysis animal_selection Animal Selection (e.g., female C57BL/6J ob/ob mice) acclimatization Acclimatization (Controlled environment, ad libitum access to food/water) animal_selection->acclimatization grouping Random Grouping (Treatment and Vehicle Control) acclimatization->grouping peptide_prep Peptide Preparation (Dissolution in vehicle, e.g., PBS) grouping->peptide_prep administration Daily Administration (1 mg/mouse, i.p. injection) peptide_prep->administration bw_measurement Body Weight Measurement (Daily or regular intervals) administration->bw_measurement fi_measurement Food Intake Measurement (Daily) administration->fi_measurement bg_measurement Blood Glucose Measurement (Optional, at specific time points) administration->bg_measurement data_compilation Data Compilation bw_measurement->data_compilation fi_measurement->data_compilation bg_measurement->data_compilation statistical_analysis Statistical Analysis (Comparison to control group) data_compilation->statistical_analysis results Results Interpretation statistical_analysis->results

In vivo experimental workflow for LEP(116-130) evaluation.

References

Unveiling the Anorexigenic Potential of LEP(116-130)(mouse): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anorexigenic effects of the mouse leptin fragment LEP(116-130), placing its performance in context with other relevant leptin fragments. Detailed experimental data, protocols, and signaling pathway visualizations are presented to support further research and development in the field of metabolic disease and obesity.

Performance Comparison: LEP(116-130) vs. Alternative Leptin Fragments

The anorexigenic properties of LEP(116-130) have been demonstrated in studies utilizing female C57BL/6J ob/ob mice, a model for obesity and leptin deficiency. The tables below summarize the key quantitative findings from these studies, comparing the effects of LEP(116-130) on body weight and food intake against a vehicle control and other synthetic leptin peptide amides.

Table 1: Comparative Effect of Leptin Fragments on Body Weight in ob/ob Mice

Treatment GroupMean Body Weight Change after 7 Days (%)Mean Body Weight Change after 28 Days (%)
Vehicle Control-+14.7%
LEP(116-130) -13.8% [1][2]-3.4% [1][3]
LEP(106-120)-12.3%[1][2]+1.8%[1][3]
LEP(126-140)-9.8%[1][2]+4.2%[1][3]
LEP(136-150)-+20.3%[1][3]
LEP(146-160)-+25.0%[1][3]
LEP(156-167)-+24.8%[1][3]

Table 2: Comparative Effect of Leptin Fragments on Food Intake in ob/ob Mice

Treatment GroupReduction in Food Intake (after 2-4 weeks)
Vehicle Control-
LEP(116-130) ~15-17.2% [1][3]
LEP(106-120)~12.6-15%[1][3]
LEP(126-140)~14.4-15%[1][3]
LEP(136-150)No significant reduction[1][3]
LEP(146-160)No significant reduction[1][3]
LEP(156-167)No significant reduction[1][3]

Experimental Protocols

The data presented above was generated using the following experimental design:

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J ob/ob (female)

  • Rationale: These mice have a mutation in the leptin gene, resulting in a truncated, inactive form of leptin and leading to a phenotype of severe obesity, hyperphagia, and insulin resistance. This makes them an ideal model to study the effects of exogenous leptin and its analogues.

Treatment Protocol:

  • Peptides: Synthetic overlapping peptide amides corresponding to various regions of the mouse leptin sequence.

  • Dosage: 1 mg of peptide amide per mouse per day.[1]

  • Administration: Intraperitoneal (i.p.) injection.[1]

  • Duration: 28 consecutive days.[1]

  • Control Group: Received vehicle injections.[1]

Measured Parameters:

  • Body Weight: Measured daily.[1]

  • Food Intake: Measured weekly.[1]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz (DOT language).

G Experimental Workflow for Assessing Anorexigenic Effects cluster_0 Animal Preparation cluster_1 Treatment Phase cluster_2 Data Analysis Acclimatization Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Body Weight & Food Intake Daily Injections Daily Injections Baseline Measurements->Daily Injections Daily Monitoring Daily Monitoring Daily Injections->Daily Monitoring Body Weight Weekly Monitoring Weekly Monitoring Daily Injections->Weekly Monitoring Food Intake Statistical Comparison Statistical Comparison Weekly Monitoring->Statistical Comparison Endpoint Analysis Endpoint Analysis Statistical Comparison->Endpoint Analysis

Caption: Experimental workflow for in vivo studies.

G Proposed Signaling Pathway of LEP(116-130) LEP(116-130) LEP(116-130) Receptor Leptin Receptor (or alternative) LEP(116-130)->Receptor JAK2 JAK2 Receptor->JAK2 activates PI3K PI3K Receptor->PI3K activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Akt Akt PI3K->Akt activates pAkt pAkt Akt->pAkt Anorexigenic Effects Anorexigenic Effects pAkt->Anorexigenic Effects mediates Gene Expression Gene Expression Nucleus->Gene Expression regulates Gene Expression->Anorexigenic Effects

References

Navigating the Specificity Challenge: A Comparative Guide to the Cross-Reactivity of Leptin Antibodies with LEP(116-130)(mouse)

Author: BenchChem Technical Support Team. Date: December 2025

The mouse leptin fragment LEP(116-130) has garnered significant interest for its ability to exert leptin-like effects on body weight and food intake, potentially through mechanisms independent of the canonical long-form leptin receptor (OB-Rb). This has led to a critical need for immunological tools that can specifically differentiate between the full-length hormone and this C-terminal fragment. However, the extent to which antibodies developed against the entire leptin protein recognize this smaller peptide remains a key question.

Understanding Antibody-Antigen Recognition: Full-Length Protein vs. Peptide Fragment

Antibodies recognize specific three-dimensional shapes or linear sequences of amino acids known as epitopes. The nature of the immunogen used to generate the antibody dictates its binding characteristics.

  • Polyclonal Antibodies: Generated by injecting an animal with the full-length leptin protein, these are a heterogeneous mixture of antibodies that recognize multiple epitopes across the entire protein. It is plausible that some antibodies within this mixture will bind to epitopes within the 116-130 region, provided this sequence is exposed and immunogenic.

  • Monoclonal Antibodies: These antibodies are designed to recognize a single, specific epitope. If the targeted epitope lies outside the 116-130 region, the antibody will not bind to the LEP(116-130) fragment. The proprietary nature of hybridoma technology means that manufacturers often do not disclose the precise epitope of their monoclonal antibodies.

Comparative Analysis of Leptin Antibody Specificity

Direct experimental data quantifying the percentage of cross-reactivity of various anti-leptin antibodies with the LEP(116-130) fragment is scarce. However, by examining the immunogen used for antibody generation and related research findings, we can infer likely binding characteristics.

Antibody TypeImmunogenPotential Cross-Reactivity with LEP(116-130)Supporting Evidence/RationaleRecommended Application
Polyclonal Anti-Leptin Full-length recombinant mouse leptinPossible, but not guaranteed. A study developing a radioimmunoassay for a C-terminal leptin fragment (126-140) found it could detect the full-length 16 kDa protein in serum, suggesting C-terminal epitopes are accessible. The reverse (full-length antibody binding to a fragment) is plausible but unconfirmed.General detection of total leptin. Not recommended for specific quantification of the LEP(116-130) fragment without validation.
Monoclonal Anti-Leptin Full-length recombinant mouse leptinUnlikely, unless the specific epitope is within the 116-130 region. The binding is to a single epitope, which is often conformational and may not be present in the short, linear peptide fragment.Quantification of full-length leptin in sandwich ELISAs. Not suitable for LEP(116-130) detection without specific validation.
Anti-Leptin (25-44) Polyclonal Synthetic peptide (amino acids 25-44 of mouse leptin)No Cross-Reactivity. The immunogen is from the N-terminal region of leptin, distant from the 116-130 sequence.Specific for the N-terminal region of leptin. Useful as a negative control in LEP(116-130) binding studies.
Anti-Leptin (1-100) Polyclonal Synthetic peptide (amino acids 1-100 of human leptin)No Cross-Reactivity. The immunogen encompasses the N-terminal and central parts of the leptin molecule, excluding the C-terminal 116-130 region.Detection of the N-terminal portion of leptin.
Custom Anti-LEP(116-130) Synthetic peptide (mouse LEP(116-130))High Specificity for the Fragment. Antibodies are generated specifically against the peptide of interest.Specific detection and quantification of the LEP(116-130) fragment.

Experimental Protocols for Assessing Cross-Reactivity

For researchers needing to definitively determine the cross-reactivity of a given anti-leptin antibody, a competitive immunoassay is the most direct method.

Competitive ELISA Protocol

This protocol is designed to measure the ability of the LEP(116-130) peptide to inhibit the binding of an anti-leptin antibody to full-length leptin.

Materials:

  • Recombinant full-length mouse leptin

  • Mouse LEP(116-130) peptide

  • Anti-leptin antibody (the antibody to be tested)

  • 96-well microplate

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to HRP (specific for the primary antibody's host species)

  • TMB substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of recombinant full-length mouse leptin (1-2 µg/mL in Coating Buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Prepare a series of dilutions of the LEP(116-130) peptide in Blocking Buffer. In a separate plate or tubes, pre-incubate a fixed, subsaturating concentration of the primary anti-leptin antibody with each dilution of the peptide for 1-2 hours at room temperature.

  • Binding: Transfer 100 µL of the antibody-peptide mixtures to the leptin-coated plate. Include controls with antibody only (no peptide) and buffer only (no antibody). Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

A decrease in the absorbance signal in the presence of the LEP(116-130) peptide indicates cross-reactivity. The percentage of inhibition can be calculated, and an IC50 value (the concentration of peptide that inhibits 50% of the antibody binding) can be determined to quantify the degree of cross-reactivity.

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the experimental design and the principles of antibody specificity, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_binding_detection Binding and Detection p1 Coat Plate with Full-Length Leptin p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 b1 Add Ab-Peptide Mix to Plate p4->b1 c1 Pre-incubate Anti-Leptin Ab with LEP(116-130) Peptide c1->b1 b2 Wash b1->b2 b3 Add Secondary Ab-HRP b2->b3 b4 Wash b3->b4 b5 Add TMB Substrate b4->b5 b6 Add Stop Solution b5->b6 b7 Read Absorbance b6->b7

Figure 1. Workflow for a competitive ELISA to assess cross-reactivity.

Antibody_Specificity cluster_polyclonal Polyclonal Antibody cluster_monoclonal Monoclonal Antibody cluster_fragment LEP(116-130) Fragment Protein_poly Full-Length Leptin Ab1 Ab1 Protein_poly->Ab1 Epitope A Ab2 Ab2 Protein_poly->Ab2 Epitope B Ab3 Ab3 Protein_poly->Ab3 Epitope C (116-130) Fragment LEP(116-130) Ab3->Fragment Binds Protein_mono Full-Length Leptin Ab_mono Ab_mono Protein_mono->Ab_mono Epitope B Ab_mono->Fragment Does Not Bind

Figure 2. Polyclonal vs. Monoclonal antibody binding to full-length leptin and LEP(116-130).

Alternative Approaches and Recommendations

Given the uncertainty of cross-reactivity with pan-leptin antibodies, researchers have several alternative strategies:

  • Custom Antibody Production: The most reliable method for specifically detecting the LEP(116-130) fragment is to generate a custom polyclonal or monoclonal antibody using the synthetic peptide as the immunogen. Several companies offer this service.

  • Mass Spectrometry: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach can provide absolute quantification of both full-length leptin and the LEP(116-130) fragment without the need for antibodies, offering high specificity and multiplexing capabilities.

  • Thorough Validation of Commercial Antibodies: If using a commercial anti-leptin antibody, it is crucial to perform in-house validation, such as the competitive ELISA described above, to determine its suitability for studies involving the LEP(116-130) fragment.

Conclusion

The cross-reactivity of commercial anti-leptin antibodies with the mouse LEP(116-130) fragment is not well-documented and should not be assumed. While polyclonal antibodies raised against full-length leptin may exhibit some binding to the fragment, monoclonal antibodies are less likely to do so unless their specific epitope lies within the 116-130 sequence. For research requiring the specific detection and quantification of the LEP(116-130) fragment, the development of a custom antibody or the use of mass spectrometry are the recommended approaches. For those utilizing existing anti-leptin antibodies, rigorous validation through methods like competitive ELISA is essential to ensure accurate and reliable experimental results.

A Comparative Analysis of Leptin and Leptin-Pathway Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three key leptin and leptin-pathway agonists: Metreleptin, Setmelanotide, and Beloranib. The information presented is intended to support research, scientific evaluation, and drug development efforts in the field of metabolic diseases.

Overview and Mechanism of Action

Leptin is a crucial adipokine that regulates energy homeostasis. Its therapeutic potential is being explored through direct agonism and by targeting downstream pathways. This comparison focuses on a direct leptin analog and two other agents that modulate pathways influenced by leptin signaling.

  • Metreleptin: A recombinant analog of human leptin, Metreleptin acts as a direct replacement therapy in conditions of leptin deficiency. It binds to and activates the leptin receptor (ObR), a member of the Class I cytokine receptor family, initiating signaling through the JAK/STAT pathway.[1][2][3] This activation in the hypothalamus helps to regulate appetite and energy expenditure, and peripherally, it can improve insulin sensitivity and lipid metabolism.[2][4]

  • Setmelanotide: This synthetic peptide is a selective agonist of the melanocortin-4 receptor (MC4R).[5][6] The MC4R is a key component of the leptin-melanocortin pathway in the hypothalamus.[5][7] By activating MC4R, Setmelanotide mimics the downstream effects of leptin signaling on appetite and energy expenditure, making it a targeted therapy for genetic obesity disorders caused by defects in this pathway.[5]

  • Beloranib: A novel investigational drug, Beloranib functions as an inhibitor of methionine aminopeptidase 2 (MetAP2).[8][9] While not a direct leptin agonist, its mechanism involves modulating cellular processes that control metabolism, leading to reduced food intake and increased fat utilization.[9][10] However, its clinical development was halted due to significant safety concerns.[11]

Comparative Efficacy: Clinical Trial Data

The following tables summarize the quantitative efficacy data from key clinical trials of Metreleptin, Setmelanotide, and Beloranib.

Table 1: Metreleptin Efficacy in Lipodystrophy
ParameterPatient PopulationBaseline (Mean)Change After 1 Year (Mean)Reference
HbA1c (%) Generalized Lipodystrophy8.5-2.2[12]
Partial Lipodystrophy7.9-0.88[13][14]
Triglycerides (mg/dL) Generalized Lipodystrophy599-32.1%[12]
Partial Lipodystrophy443-119.8[13]
Table 2: Setmelanotide Efficacy in Genetic Obesity
ParameterPatient PopulationDurationKey Efficacy OutcomeReference
Weight Loss (%) POMC or LEPR Deficiency52 weeks80% of POMC and 46% of LEPR patients achieved ≥10% weight loss[6]
BMI Change ( kg/m ²) Bardet-Biedl Syndrome52 weeks32.3% of patients aged ≥12 years achieved ≥10% reduction in bodyweight[15]
Weight Reduction (%) Real-world evidence (BBS, LEPR, POMC)1 year20% reduction from highest pre-treatment weight[16]
Table 3: Beloranib Efficacy in Obesity
ParameterPatient PopulationDurationDoseMean Weight Loss (kg)Reference
Weight Loss (kg) Obese Adults12 weeks0.6 mg-5.5[17][18]
1.2 mg-6.9[17][18]
2.4 mg-10.9[17][18]
Weight Loss (kg) Hypothalamic Injury-Associated Obesity4 weeks1.8 mg-3.2 (difference from placebo)[19]
Weight Change (%) Prader-Willi Syndrome26 weeks1.8 mg-8.2% (difference from placebo)[11]
2.4 mg-9.5% (difference from placebo)[11]

Safety and Tolerability

Metreleptin: Common adverse events include hypoglycemia (especially when used with insulin), nausea, and urinary tract infections.[13] The development of anti-metreleptin antibodies with neutralizing activity has been reported.[20]

Setmelanotide: The most frequently reported adverse events are skin hyperpigmentation, injection site reactions, nausea, and headache.[15] Depression and suicidal ideation have also been noted as potential risks.[6]

Beloranib: The clinical development of Beloranib was terminated due to an imbalance of venous thromboembolic events, including fatal pulmonary embolism and deep vein thrombosis.[11] Other reported side effects included sleep disturbance and gastrointestinal adverse events.[17][18]

Experimental Protocols

Metreleptin in Partial Lipodystrophy (Study FHA101 - NCT00677313)
  • Study Design: Open-label, expanded-access, long-term clinical effectiveness and safety study.[13][14]

  • Participants: 23 patients with partial lipodystrophy with diabetes and/or hypertriglyceridemia.[13][14]

  • Intervention: Metreleptin administered subcutaneously. The starting dose was 0.02 mg/kg twice daily for the first week, increased to 0.04 mg/kg twice daily in the second week.[13][14] Dose adjustments were made based on patient response, up to a maximum of 0.08 mg/kg twice daily.[13][14]

  • Outcome Measures: Changes in glycated hemoglobin (HbA1c), fasting plasma glucose, and triglycerides were evaluated over one year.[13][14]

Setmelanotide in Bardet-Biedl and Alström Syndromes (NCT03746522)
  • Study Design: Multicentre, randomized, double-blind, placebo-controlled phase 3 trial with a 52-week open-label period.[15]

  • Participants: 38 patients with Bardet-Biedl syndrome or Alström syndrome.[15]

  • Intervention: Patients were randomized to receive either setmelanotide or placebo.[15]

  • Primary Endpoint: The proportion of patients aged 12 years or older who achieved at least a 10% reduction in bodyweight from baseline after 52 weeks of setmelanotide treatment.[15]

Beloranib in Obese Adults (Phase II Trial)
  • Study Design: A 12-week, phase II, double-blind, randomized, placebo-controlled study.[17][18]

  • Participants: 147 obese participants (primarily white women).[17][18]

  • Intervention: Subcutaneous administration of beloranib suspension at doses of 0.6 mg, 1.2 mg, or 2.4 mg, or placebo.[17][18]

  • Primary Outcome: Change in body weight at 12 weeks.[17][18]

Signaling Pathways

The following diagrams illustrate the signaling pathways of the three leptin agonists.

Metreleptin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Metreleptin Metreleptin LeptinReceptor Leptin Receptor (ObR) Metreleptin->LeptinReceptor JAK2 JAK2 LeptinReceptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 GeneExpression Gene Expression (Appetite, Metabolism) pSTAT3->GeneExpression Nuclear Translocation Setmelanotide_Signaling_Pathway cluster_upstream Upstream Leptin Signal cluster_synapse Synaptic Cleft cluster_downstream Downstream Neuron Leptin Leptin POMC_Neuron POMC Neuron Leptin->POMC_Neuron Leptin (Endogenous) Leptin->POMC_Neuron alphaMSH α-MSH POMC_Neuron->alphaMSH Release MC4R MC4R alphaMSH->MC4R Endogenous Ligand Setmelanotide Setmelanotide Setmelanotide->MC4R Agonist Gs Gαs MC4R->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CellularResponse Cellular Response (Satiety, Energy Expenditure) PKA->CellularResponse Beloranib_Mechanism_of_Action cluster_cellular Cellular Environment cluster_pathways Metabolic Pathways Beloranib Beloranib MetAP2 MetAP2 Beloranib->MetAP2 Inhibition Lipid_Synthesis Lipid Synthesis (SREBP activity) MetAP2->Lipid_Synthesis Fat_Utilization Fat Utilization (Energy Expenditure) MetAP2->Fat_Utilization Modulates

References

Safety Operating Guide

Proper Disposal Procedures for LEP(116-130)(mouse)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of the synthetic peptide LEP(116-130)(mouse). The following procedural guidance is based on established best practices for laboratory peptide waste management to ensure the safety of research personnel and compliance with environmental regulations. Given that the full toxicological properties of many synthetic peptides are not extensively documented, all waste contaminated with LEP(116-130)(mouse) should be handled as potentially hazardous chemical waste.[1][2][3] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough risk assessment should be conducted. All personnel handling LEP(116-130)(mouse) must be trained in standard laboratory safety procedures for handling chemical reagents.

Personal Protective Equipment (PPE): The use of appropriate PPE is the primary barrier against accidental exposure and is non-negotiable when handling research chemicals.[2]

  • Gloves: Wear chemical-resistant nitrile gloves.[2]

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[2]

  • Lab Coat: A buttoned lab coat is essential to protect skin and clothing.[2]

All handling of LEP(116-130)(mouse), especially in its lyophilized powder form which can be easily aerosolized, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[2]

Step-by-Step Disposal Procedures

The proper disposal of LEP(116-130)(mouse) waste requires segregation at the point of generation into three distinct streams: liquid waste, solid waste, and sharps waste. Never dispose of peptide waste down the drain or in regular trash unless explicitly permitted by your institution's EHS office after proper inactivation and neutralization.[1][2]

Liquid Waste Disposal

This category includes unused or expired LEP(116-130)(mouse) solutions, contaminated buffers, and the initial rinse of contaminated labware.

Experimental Protocol: Chemical Inactivation of Liquid Waste

A recommended method for rendering peptide waste non-biologically active is through chemical hydrolysis, which breaks the peptide bonds.[4]

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl).

  • Inactivation: Slowly add the liquid peptide waste to the 1 M NaOH or 1 M HCl solution. A common practice is to use a 1:10 ratio of peptide waste to inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[4]

  • Reaction Time: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[4]

  • Neutralization: After the 24-hour inactivation period, check the pH of the solution.

    • If using 1 M HCl, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.

    • If using 1 M NaOH, slowly add an acid (e.g., 1 M HCl) to achieve a pH between 6.0 and 8.0.[4]

  • Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should include "Hazardous Waste," "Inactivated LEP(116-130)(mouse) solution," and list all chemical components.

  • Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup and disposal through your institution's EHS department.[2]

Solid Waste Disposal

Solid waste contaminated with LEP(116-130)(mouse) includes items such as pipette tips, gloves, empty vials, and absorbent paper used for cleaning up spills.

  • Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the contaminant, "LEP(116-130)(mouse) contaminated debris."

  • Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Contact your institution's EHS department for pickup and disposal.

Sharps Waste Disposal

Any sharps, such as needles or syringes, contaminated with LEP(116-130)(mouse) must be disposed of immediately after use.

  • Collection: Place all contaminated sharps in a designated, puncture-resistant, and leak-proof sharps container.

  • Labeling: The sharps container should be labeled as "Hazardous Waste" and "Chemically Contaminated Sharps," specifying "LEP(116-130)(mouse)."

  • Disposal: Once the container is full, seal it and arrange for disposal through your institution's hazardous waste management service.

Data Presentation

The following table summarizes the quantitative data for the recommended disposal procedures for LEP(116-130)(mouse) waste.

Waste TypeInactivation/Decontamination ReagentConcentrationRatio (Waste:Reagent)Minimum Contact TimeFinal pH for Aqueous Waste
Liquid Waste Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)1 M1:1024 hours6.0 - 8.0
Solid Waste N/AN/AN/AN/AN/A
Sharps Waste N/AN/AN/AN/AN/A

Mandatory Visualization

The following diagrams illustrate the logical workflow for the proper disposal of LEP(116-130)(mouse) waste.

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Treatment and Collection cluster_3 Final Disposal LEP(116-130)(mouse) Waste LEP(116-130)(mouse) Waste Liquid Waste Liquid Waste LEP(116-130)(mouse) Waste->Liquid Waste Solid Waste Solid Waste LEP(116-130)(mouse) Waste->Solid Waste Sharps Waste Sharps Waste LEP(116-130)(mouse) Waste->Sharps Waste Chemical Inactivation & Neutralization Chemical Inactivation & Neutralization Liquid Waste->Chemical Inactivation & Neutralization Collect in Labeled Container B Collect in Labeled Container B Solid Waste->Collect in Labeled Container B Collect in Labeled Sharps Container Collect in Labeled Sharps Container Sharps Waste->Collect in Labeled Sharps Container Collect in Labeled Container A Collect in Labeled Container A Chemical Inactivation & Neutralization->Collect in Labeled Container A EHS Pickup EHS Pickup Collect in Labeled Container A->EHS Pickup Collect in Labeled Container B->EHS Pickup Collect in Labeled Sharps Container->EHS Pickup

Caption: Workflow for the segregation and disposal of LEP(116-130)(mouse) waste.

G start Liquid Peptide Waste inactivation Add to 1M NaOH or 1M HCl (1:10 ratio) start->inactivation react React for 24 hours at room temperature inactivation->react neutralize Neutralize to pH 6.0-8.0 react->neutralize collect Collect in labeled hazardous waste container neutralize->collect dispose Store for EHS pickup collect->dispose

Caption: Step-by-step process for the chemical inactivation of liquid peptide waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。